Thermorubin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEDVBUCHDZLTH-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-83-0, 37577-75-6 | |
| Record name | Thermorubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thermorubin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THERMORUBIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Thermorubin: An In-depth Technical Guide
A Potent Antibiotic from Thermophilic Actinomycetes
Thermorubin is a polyketide-derived aromatic antibiotic with a distinctive orange-red color. First discovered in 1964, it has garnered renewed interest due to its unique mode of action, targeting the bacterial ribosome at a novel site.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing organisms, biosynthetic pathway, and the experimental protocols for its study.
Key Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₄O₁₀ | [1] |
| Appearance | Orange-red crystalline solid | [1] |
| Solubility | Poorly soluble in aqueous media | [1] |
| Thermostability | Low thermostability above 37°C | [1] |
| Toxicity | Low (Therapeutic Index > 200) | [2] |
Table 1: Physicochemical and Biological Properties. This table summarizes key characteristics of the this compound antibiotic.
Producing Organisms and Fermentation
This compound was originally isolated from the thermophilic actinomycete Thermoactinomyces antibioticus.[3] More recently, the biosynthetic gene cluster responsible for its production was identified in Laceyella sacchari, another thermophilic actinomycete.[4] Both organisms thrive at elevated temperatures, with optimal growth around 50°C.[5]
Experimental Protocols
Isolation and Purification of this compound from Thermoactinomyces antibioticus
The original isolation procedure, as described by Craveri et al. (1964), forms the basis for obtaining this compound from its native source. The following is a generalized protocol derived from subsequent literature citing this work:
-
Fermentation: Thermoactinomyces antibioticus is cultured in a suitable broth medium under aerobic conditions at 50°C for 72-96 hours. The medium composition is critical and typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Mycelial Extraction: The mycelium is separated from the culture broth by filtration. The antibiotic is then extracted from the mycelial cake using an organic solvent such as acetone (B3395972) or methanol.
-
Solvent Extraction: The initial extract is concentrated under vacuum, and the resulting aqueous residue is subjected to further extraction with a water-immiscible solvent like ethyl acetate (B1210297) or chloroform (B151607) at an acidic pH.
-
Chromatography: The crude extract is purified using column chromatography, typically on silica (B1680970) gel or alumina, with a gradient of organic solvents to separate this compound from other metabolites.
-
Crystallization: The purified this compound fraction is concentrated, and the antibiotic is crystallized from a suitable solvent system to yield the final orange-red crystalline product.
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
The this compound Biosynthetic Gene Cluster and Pathway
The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system. The complete biosynthetic gene cluster (the) was identified from Laceyella sacchari and successfully expressed heterologously in Escherichia coli.[4]
Gene Cluster Annotation
The the gene cluster contains a set of genes encoding the enzymes required for the synthesis and modification of the polyketide backbone. A putative function has been assigned to each gene based on homology to other known biosynthetic pathways.
| Gene | Proposed Function | Homology |
| theO | Salicylate (B1505791) synthase | MbtI |
| theA | Type II PKS ketosynthase α (KSα) | ActI-ORF1 |
| theB | Type II PKS ketosynthase β (KSβ)/Chain length factor (CLF) | ActI-ORF2 |
| theC | Acyl carrier protein (ACP) | ActI-ORF3 |
| theD | Ketoreductase (KR) | ActIII |
| theE | Aromatase/Cyclase | ActVII |
| theF | Oxygenase | ActVA-ORF6 |
| theG | Methyltransferase | TcmN |
| theH-L | Tailoring enzymes (e.g., hydroxylases, cyclases) | Various |
| theR | Transcriptional regulator | SARP family |
| theT | Transporter | MFS transporter |
Table 2: Annotation of the this compound Biosynthetic Gene Cluster. This table details the proposed functions of the genes within the the cluster.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is initiated by the salicylate synthase, TheO, which converts chorismate to salicylate. This salicylate molecule serves as the starter unit for the type II PKS, which then iteratively adds malonyl-CoA extender units to build the polyketide chain. A series of tailoring enzymes, including ketoreductases, cyclases, and oxygenases, then modify and cyclize the polyketide intermediate to form the final tetracyclic structure of this compound.
This compound Biosynthetic Pathway
Caption: A simplified diagram of the proposed biosynthetic pathway for this compound.
Heterologous Expression and Enzymatic Studies
The successful heterologous expression of the this compound gene cluster in E. coli has opened avenues for pathway engineering and the production of novel analogs.[4] A key enzyme in this pathway, the salicylate synthase TheO, has been characterized in detail.
Experimental Protocols
Heterologous Expression of the this compound Gene Cluster in E. coli
-
Plasmid Construction: The entire the biosynthetic gene cluster is cloned from the genomic DNA of Laceyella sacchari into a suitable expression vector (e.g., a BAC or a high-copy plasmid) using techniques such as Gibson assembly or transformation-associated recombination (TAR) cloning.
-
Host Strain: A suitable E. coli host strain, such as BL21(DE3) or a derivative optimized for secondary metabolite production, is used for expression. Co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp is often necessary to activate the PKS.
-
Culture and Induction: The engineered E. coli strain is grown in a rich medium (e.g., LB or TB) at 37°C to an optimal cell density. Gene expression is then induced with an appropriate inducer (e.g., IPTG for lac-based promoters) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (48-72 hours) to allow for protein folding and metabolite production.
-
Extraction and Analysis: The cells are harvested, lysed, and the culture supernatant and cell lysate are extracted with an organic solvent (e.g., ethyl acetate). The production of this compound is then confirmed and quantified using analytical techniques such as HPLC and LC-MS.
Enzymatic Assay for Salicylate Synthase (TheO)
The activity of TheO is determined by measuring the rate of salicylate formation from chorismate.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the substrate chorismate, and the purified TheO enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Quenching and Extraction: The reaction is stopped by the addition of acid (e.g., HCl), and the product, salicylate, is extracted with an organic solvent like ethyl acetate.
-
Detection: The amount of salicylate produced is quantified by HPLC with a UV detector, monitoring at a wavelength of approximately 305 nm. The kinetic parameters (Kₘ and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Kinetic Parameters of Salicylate Synthase (TheO)
| Parameter | Value |
| Kₘ (for Chorismate) | 109 ± 12 µM |
| kcat | 9.17 ± 0.36 min⁻¹ |
| kcat/Kₘ | 84 ± 9 M⁻¹s⁻¹ |
Table 3: Kinetic Parameters of TheO. This table presents the key kinetic constants for the salicylate synthase TheO from Laceyella sacchari.[4]
Antimicrobial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis.[2][5]
Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 0.006 |
| Streptococcus pyogenes | 0.025 |
| Streptococcus pneumoniae | 0.05 |
| Escherichia coli | 1.6 |
| Pseudomonas aeruginosa | >100 |
Table 4: In Vitro Antibacterial Activity of this compound. This table shows the MIC values of this compound against selected bacterial strains.[2][5]
Conclusion
This compound is a fascinating antibiotic with a rich history and a promising future. Its origin from thermophilic actinomycetes and the recent elucidation of its biosynthetic pathway provide a solid foundation for further research. The detailed experimental protocols and data presented in this guide are intended to facilitate the work of researchers in the fields of natural product chemistry, microbiology, and drug development, aiding in the exploration of this compound's full therapeutic potential. The ability to heterologously express its biosynthetic gene cluster opens up exciting possibilities for synthetic biology approaches to generate novel and more effective derivatives of this potent antibiotic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A NEW ANTIBIOTIC FROM A THERMOACTINOMYCETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Biosynthesis Initiated by a Salicylate Synthase Suggests an Unusual Conversion of Phenols to Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Grip: A Technical Guide to Thermorubin's Binding Site on the 70S Ribosome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the binding site and mechanism of action of Thermorubin, a potent antibiotic that targets the bacterial 70S ribosome. By elucidating the precise molecular interactions and functional consequences of this compound binding, this document aims to inform rational drug design and the development of novel antibacterial agents.
Executive Summary
This compound is an anthracenopyranone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary intracellular target is the 70S ribosome, the essential machinery for protein synthesis.[3] Unlike many other ribosome-targeting antibiotics, this compound binds to a unique site at the interface of the 30S and 50S subunits, specifically at the intersubunit bridge B2a.[3][4][5] This strategic location allows it to interfere with multiple stages of translation, including initiation, elongation, and termination, ultimately leading to bacterial cell death.[1][6][7] This guide synthesizes structural and biochemical data to provide a detailed understanding of this compound's interaction with the ribosome.
The this compound Binding Pocket: A Tale of Two Subunits
High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have revealed that this compound wedges itself into a pocket formed by components of both the small (30S) and large (50S) ribosomal subunits.[1][4] This binding site is located at the intersubunit bridge B2a, a critical region for ribosomal dynamics and function.[4][5]
The key interactions involve ribosomal RNA (rRNA) from both subunits:
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16S rRNA (30S Subunit): The tetracyclic core of this compound stacks between the C1409-G1491 base pair at the top of helix 44 (h44).[1][3]
-
23S rRNA (50S Subunit): The antibiotic interacts with helix 69 (H69). Specifically, the tetracyclic moiety stacks against residue A1913, and the orthohydroxyphenyl group stacks upon U1915.[1][3]
This dual-subunit binding explains the observation that this compound binds with significantly higher affinity to the intact 70S ribosome compared to the individual 30S or 50S subunits.[4]
Conformational Rearrangements upon Binding
A critical consequence of this compound binding is the induction of a significant conformational change in the 23S rRNA. The bases of A1913 and C1914 at the tip of helix 69 are repositioned.[4] A1913 moves towards the antibiotic, stacking against its aromatic core, while C1914 is displaced into a position that would sterically clash with an incoming aminoacyl-tRNA (A-site tRNA).[4][8] These rearrangements are central to this compound's inhibitory mechanism.
Quantitative Binding Data
Biochemical assays have been employed to quantify the binding affinity of this compound and its effect on tRNA binding.
| Molecule | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | 70S Ribosome | Not Specified | ~10-20 nM (Implied from tight binding) | [4] |
| This compound | 30S Subunit | Not Specified | 1-2 µM | [4] |
| This compound | 50S Subunit | Not Specified | 1-2 µM | [4] |
| Peptidyl-tRNAVal | A-site (Drug-free ribosome) | Dissociation Assay | 0.13 ± 0.08 µM | [9] |
| Peptidyl-tRNAVal | A-site (this compound-bound ribosome) | Dissociation Assay | 1.5 ± 0.3 µM | [9] |
Mechanism of Action: A Multi-pronged Attack on Translation
Initially thought to primarily inhibit translation initiation, recent studies have revealed that this compound's mechanism is more complex, affecting multiple stages of protein synthesis.[1][2]
Interference with Translation Elongation and Termination
While this compound does not completely block the binding of tRNAs to the P- and A-sites, it significantly decreases the binding stability of the A-site tRNA.[1][9] This leads to premature cessation of translation and ribosome stalling at internal codons.[1][2] Furthermore, by inducing structural rearrangements in the decoding center, this compound interferes with the accommodation of release factors, thereby inhibiting translation termination.[1][2] The antibiotic essentially tethers the ribosomal subunits, acting as an anti-dissociation agent and preventing ribosome recycling.[6][7]
The Initiation Conundrum
Early studies suggested that this compound inhibits the initiation stage of protein synthesis, particularly the factor-dependent binding of initiator tRNA.[4][5] However, more recent high-resolution structural data shows that this compound can co-exist with a P-site initiator tRNA, challenging the notion that it directly blocks initiation complex formation.[1][7] The current understanding is that while it may not completely prevent initiation, its profound effects on elongation and ribosome recycling effectively shut down protein synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the this compound-ribosome interaction.
X-ray Crystallography of the Thermus thermophilus 70S-Thermorubin Complex
-
Ribosome Preparation: Wild-type 70S ribosomes from T. thermophilus (strain HB8) were prepared as previously described.[1]
-
Complex Formation: The complex of the wild-type T. thermophilus 70S ribosome with mRNA (5'-GGCAAGGAGGUAAAAAUGUAA-3'), vacant A site, and P-site initiator fMet-tRNAifMet was formed in the presence of 500 µM this compound.[1]
-
Crystallization: Crystals of the 70S-Thermorubin complex were grown using vapor diffusion by mixing the complex with a reservoir solution containing 2-methyl-2,4-pentanediol.[10]
-
Data Collection and Processing: Diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a model of the 70S ribosome. An unbiased Fo-Fc difference Fourier electron density map was used to position the this compound molecule.[4]
Cryo-Electron Microscopy of the Escherichia coli 70S-Thermorubin Complex
-
Complex Formation: 2 µM E. coli 70S ribosomes, 8 µM mRNA, and 8 µM fMet-tRNAifMet were incubated in ribosome buffer (5 mM Tris-HCl pH 7.4, 60 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol) at 37°C for 10 minutes. 200 µM this compound was then added, and the complex was incubated at room temperature for 10 minutes. Finally, 15 µM Phe-tRNAPhe was added and incubated for an additional 10 minutes.[1]
-
Grid Preparation and Data Acquisition: The complex solution was applied to glow-discharged Quantifoil gold grids and vitrified. Cryo-EM data was collected on a transmission electron microscope.[1]
-
Image Processing and Reconstruction: Particles were picked, extracted, and subjected to 2D and 3D classification and refinement to obtain high-resolution 3D reconstructions of the ribosome-Thermorubin complex.[1]
Peptidyl-tRNA Dissociation Assay
-
Complex Preparation: Pre-translocation ribosome complexes containing peptidyl-tRNAVal in the A-site were prepared.
-
Dissociation Measurement: The dissociation of peptidyl-tRNAVal from drug-free and this compound-containing ribosome complexes was monitored over time at 37°C and 10 mM Mg2+.[9]
-
Data Analysis: The percentage of ribosome-bound peptidyl-tRNA was plotted against time, and the data was fitted to a single-exponential decay equation to determine the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) was calculated from the rate constants of association (kon) and dissociation.[9]
Visualizing the Mechanism
The following diagrams illustrate the key aspects of this compound's interaction with the 70S ribosome.
Caption: this compound's binding site at the 70S ribosome intersubunit bridge B2a.
Caption: The multi-faceted mechanism of action of this compound.
Conclusion and Future Directions
This compound's unique binding site and complex mechanism of action make it a compelling subject for further antibiotic development. By targeting a region of the ribosome distinct from most other antibiotics, it presents an opportunity to develop drugs with novel modes of action that could be effective against resistant bacterial strains. The detailed structural and biochemical understanding of its binding site provides a solid foundation for the rational design of this compound analogs with improved pharmacological properties, such as enhanced solubility and efficacy. Future research should focus on leveraging this knowledge to create next-generation antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]
- 7. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Preliminary X-ray investigation of 70 S ribosome crystals from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectrum of Activity for Thermorubin Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermorubin is a polyketide-derived antibiotic produced by Thermoactinomyces antibioticus. It exhibits broad-spectrum activity against a range of pathogenic bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of this compound's antibacterial activity, including quantitative data, detailed experimental protocols for its assessment, and a visualization of its mechanism of action.
Data Presentation: Antimicrobial Spectrum of this compound
This compound has demonstrated potent inhibitory activity against various Gram-positive and some Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against selected pathogenic bacteria.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Not Specified | 0.006 | [1] |
| Streptococcus pyogenes | Not Specified | 0.025 | [1] |
| Streptococcus pneumoniae | Not Specified | 0.05 | [1] |
Table 2: General In Vitro Activity of this compound
| Bacterial Group | MIC Range (µg/mL) | Reference(s) |
| Gram-positive and Gram-negative bacteria | 0.025 - 0.05 | [2] |
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 70S ribosome at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[1] This binding event is thought to interfere with the initial stages of protein synthesis.[1] While early studies suggested an inhibition of the initiation stage of protein synthesis, more recent findings indicate that this compound's primary mechanism involves impeding the elongation and termination steps of translation. It achieves this by interfering with the binding of aminoacyl-tRNAs and class-I release factors to the ribosomal A-site.[2] Furthermore, this compound acts as an anti-dissociation agent, tethering the ribosomal subunits and preventing their recycling, which ultimately reduces the pool of active ribosomes available for protein synthesis.[2]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound's antibacterial action.
Experimental Workflow for Determining Antibacterial Spectrum
Caption: Workflow for MIC determination.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method, based on established protocols.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pathogenic bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
The stock solution should be stored at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
-
The last well in each row should contain only CAMHB and serve as a growth control. A well with uninoculated CAMHB should be included as a sterility control.
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
5. Incubation and Reading:
-
Cover the microtiter plates and incubate at 37°C for 18-24 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
Conclusion
This compound demonstrates significant promise as a broad-spectrum antibacterial agent, particularly against Gram-positive pathogens. Its unique mechanism of action, targeting a distinct site on the bacterial ribosome, makes it an interesting candidate for further investigation, especially in the context of rising antimicrobial resistance. However, a more comprehensive evaluation of its activity against a wider array of clinically relevant Gram-negative and anaerobic bacteria is warranted to fully define its therapeutic potential. The standardized protocols outlined in this guide provide a framework for conducting such further investigations.
References
The Dawn of a Ribosomal Inhibitor: Early Research and Discovery of Thermorubin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the perpetual search for novel antimicrobial agents, the mid-20th century was a golden era of discovery. Among the myriad of natural products unearthed, Thermorubin, a unique orange-red pigment, emerged from the thermophilic actinomycete Thermoactinomyces antibioticus.[1][2] First reported in 1964, its potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, coupled with a distinct mechanism of action, marked it as a compound of significant scientific interest.[1][2][3] This technical guide delves into the seminal early research that led to the discovery, isolation, characterization, and initial mechanistic understanding of this compound, providing a foundational resource for contemporary research and drug development endeavors. Despite its potent antibacterial properties, this compound's poor solubility in aqueous media has hindered its clinical use.[1][3][4]
Discovery and Isolation
The journey of this compound began with the screening of thermophilic actinomycetes, leading to the identification of a strain, Thermoactinomyces antibioticus, that produced a potent antibacterial substance.[1][2] The initial research laid out a systematic approach for the fermentation and subsequent isolation of this novel antibiotic.
Fermentation Protocol
The production of this compound was achieved through submerged fermentation of Thermoactinomyces antibioticus. The process, typical for actinomycete antibiotic production of that era, involved the following key steps:
-
Inoculum Preparation: A vegetative inoculum of T. antibioticus was prepared by growing the microorganism in a suitable broth medium.
-
Production Medium: A production medium rich in carbon and nitrogen sources was inoculated with the seed culture. The exact composition of the medium was optimized to maximize the yield of the antibiotic.
-
Fermentation Conditions: The fermentation was carried out at an elevated temperature, consistent with the thermophilic nature of the organism, typically around 50°C.[1] Aeration and agitation were controlled to ensure optimal growth and antibiotic production.
-
Monitoring: The production of this compound was monitored throughout the fermentation process, likely by measuring the antibacterial activity of the culture broth against a sensitive indicator organism.
Extraction and Purification Workflow
Following fermentation, a multi-step process was employed to extract and purify this compound from the culture broth and mycelium.
Physicochemical and Structural Characterization
The initial characterization of this compound involved a series of physicochemical analyses to determine its properties and elucidate its chemical structure.
Physicochemical Properties
The early studies established several key characteristics of this compound, which are summarized in the table below.
| Property | Observation |
| Appearance | Orange-red crystalline solid |
| Melting Point | Decomposes above 300°C |
| Solubility | Poorly soluble in water; soluble in organic solvents like acetone, chloroform, and dimethyl sulfoxide.[1][3] |
| Molecular Formula | C₃₂H₂₄O₁₂[5] |
| Molecular Weight | ~600.5 g/mol [5] |
| UV-Visible Spectrum | Characteristic absorption maxima in the visible region, contributing to its color. |
Structural Elucidation
The determination of this compound's complex structure was a significant undertaking. Initial studies in 1972 by Moppett and colleagues proposed a structure based on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR). This early work correctly identified it as an aromatic anthracenopyranone metabolite.[2] The structure consists of an anthraquinone (B42736) moiety linked to an orthohydroxyphenyl group.[2]
Biological Activity and Antibacterial Spectrum
Early investigations into this compound's biological activity revealed its potent and broad-spectrum antibacterial properties. It was found to be active against both Gram-positive and Gram-negative bacteria, while being inactive against fungi and yeasts.[1]
In Vitro Antibacterial Activity
The minimum inhibitory concentrations (MICs) of this compound against a range of pathogenic bacteria were determined using standard dilution methods. The results from these early studies highlighted its efficacy, particularly against Gram-positive organisms.
| Bacterial Species | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | 0.006[1] |
| Streptococcus pyogenes | 0.025[1] |
| Streptococcus pneumoniae | 0.05[1] |
| Bacillus subtilis | Reported activity |
| Escherichia coli | Reported activity |
| Salmonella spp. | Reported activity |
| Pseudomonas aeruginosa | Reported activity |
Early Research on the Mechanism of Action
From the outset, researchers sought to understand how this compound exerted its antibacterial effects. Early studies quickly pointed towards the inhibition of a fundamental cellular process: protein synthesis.
Inhibition of Protein Synthesis
Experiments conducted in the early 1970s, notably by Pirali and colleagues in 1974, provided the first direct evidence that this compound inhibits protein synthesis in Escherichia coli.[6] These studies utilized cell-free systems to demonstrate that the antibiotic interfered with the incorporation of radiolabeled amino acids into polypeptides.
The Initial Hypothesis: Targeting Translation Initiation
-
This compound was shown to inhibit the binding of initiator fMet-tRNA to the 70S ribosome, a crucial first step in protein synthesis.[1]
-
The inhibition was more pronounced in the presence of initiation factors.[1]
-
It was observed that this compound could stabilize the 70S ribosome, preventing its dissociation into 30S and 50S subunits, a process necessary for the initiation of translation.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C32H24O12 | CID 5458199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of peptide chain initiation in Escherichia coli by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of Thermorubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biochemical properties of Thermorubin, a potent bacterial protein synthesis inhibitor. It covers its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.
Introduction
This compound is a natural product isolated from the thermophilic actinomycete Thermoactinomyces antibioticus.[1] It is a member of the aromatic anthracenopyranone class of antibiotics and exhibits broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[2][3] Unlike many other antibiotics, this compound is not active against eukaryotes such as yeast and fungi.[1] Its unique structure, a totally aromatic anthracenopyranone without any chiral centers, distinguishes it from other ribosome-targeting antibiotics like tetracyclines.[1] Despite its potent antibacterial effects and low toxicity, its poor solubility in aqueous media has limited its clinical use.[1][4] However, its novel mechanism of action makes it a valuable lead compound for the development of new antimicrobial agents.[1][4]
Mechanism of Action
This compound's primary cellular target is the bacterial 70S ribosome, where it acts as a potent inhibitor of protein synthesis.[3]
Binding Site on the 70S Ribosome
This compound binds at a unique site on the 70S ribosome, at the interface between the large (50S) and small (30S) subunits.[1][4] This binding pocket is formed by inter-subunit bridge B2a, which involves interactions with both helix 69 (H69) of the 23S rRNA in the 50S subunit and helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] The tetracyclic core of the this compound molecule stacks against nucleotides C1409 and G1491 of the 16S rRNA and A1913 of the 23S rRNA.[1] This interfacial binding explains why this compound binds with significantly higher affinity to the complete 70S ribosome particle compared to the individual 30S or 50S subunits.[1]
Inhibition of Translational Elongation and Termination
Upon binding, this compound induces a significant conformational change in the 23S rRNA. Specifically, it causes the nucleotide base C1914 at the tip of helix 69 to flip out from its usual position.[3] This displaced base would then sterically clash with an incoming aminoacyl-tRNA (aa-tRNA), thereby blocking its proper accommodation into the ribosomal A-site.[1][4]
While initially thought to primarily inhibit the initiation stage of translation, more recent studies have shown that this compound allows for the initiation of protein synthesis and the translation of a few codons before causing the ribosome to stall.[2][5] This indicates that its main inhibitory effects are on the elongation and termination phases of translation.[2][5] this compound has been shown to:
-
Destabilize aa-tRNA in the A-site: It affects multiple steps of the elongation cycle with a significant impact on the binding stability of the tRNA in the A-site.[2][5]
-
Inhibit Translation Termination: It can cause ribosomes to stall at stop codons, suggesting it interferes with the binding and function of release factors.[2][3][5]
The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.
Quantitative Data
Antimicrobial Activity
This compound demonstrates potent activity against a range of bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 0.006 µg/mL | [1] |
| Streptococcus pyogenes | 0.025 µg/mL | [1] |
| Streptococcus pneumoniae | 0.05 µg/mL | [1] |
| NEO-resistant E. coli | 32-64 mg/L | [6][7] |
In Vitro Inhibition and Binding Affinity
The inhibitory effect of this compound on protein synthesis and its binding affinity to the ribosome have been quantified through various assays.
| Parameter | Value | Description | Reference |
| IC50 | 35 ± 6 nM | Half-maximal inhibitory concentration in an E. coli-based reconstituted in vitro protein synthesis system. | [8] |
| Kd (30S or 50S subunit) | 1–2 µM | Dissociation constant for binding to individual ribosomal subunits. | [1] |
| Kd (70S ribosome) | ~10-20 nM | Dissociation constant for binding to the complete 70S ribosome, indicating a ~100-fold tighter binding to the assembled particle. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of this compound on protein synthesis using a reconstituted cell-free system, such as the PURExpress® In Vitro Protein Synthesis Kit.
Objective: To determine the IC50 value of this compound.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs)
-
DNA template encoding a reporter protein (e.g., superfolder Green Fluorescent Protein, sfGFP)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Murine RNase Inhibitor
-
Microplate reader for fluorescence detection
Procedure:
-
Reaction Setup: On ice, assemble the transcription-translation reactions in a microcentrifuge tube or 96-well plate. For a standard 25 µL reaction:
-
10 µL PURExpress Solution A
-
7.5 µL PURExpress Solution B
-
1 µL Murine RNase Inhibitor (e.g., 40 units)
-
250 ng of sfGFP plasmid DNA template
-
Varying concentrations of this compound (e.g., serial dilutions from 1 nM to 100 µM). Include a no-drug (DMSO only) control.
-
Adjust the final volume to 25 µL with nuclease-free water.
-
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 2-4 hours.
-
Quantification: Measure the fluorescence of the synthesized sfGFP using a microplate reader (Excitation: ~485 nm, Emission: ~510 nm).
-
Data Analysis:
-
Subtract the background fluorescence from a no-template control.
-
Normalize the fluorescence signal of each this compound-treated sample to the no-drug control (defined as 100% synthesis).
-
Plot the percentage of protein synthesis against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines the workflow for this experiment.
Toe-printing Analysis
Toe-printing (or primer extension inhibition) is a high-resolution method used to identify the precise locations where ribosomes stall on an mRNA molecule in the presence of an inhibitor.
Objective: To map this compound-induced ribosome stalling sites on a specific mRNA template.
Materials:
-
In vitro transcription-translation system (e.g., PURExpress®)
-
Linear DNA template for a specific gene (e.g., ermBL)
-
Radioactively labeled (e.g., 32P) DNA primer complementary to the 3' region of the mRNA
-
Reverse transcriptase (e.g., AMV-RT)
-
dNTPs
-
This compound
-
Urea-polyacrylamide gel for sequencing
-
Dideoxy sequencing ladder mix (for reference)
Procedure:
-
In Vitro Translation: Set up an in vitro translation reaction containing the mRNA template and this compound (e.g., 50 µM). Allow the reaction to proceed at 37°C for 20-25 minutes to allow ribosomes to stall.
-
Primer Annealing: Add the 32P-labeled primer to the reaction and anneal it to the mRNA template.
-
Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA strand until it is physically blocked by a stalled ribosome.
-
Sample Preparation: Purify the resulting cDNA fragments.
-
Gel Electrophoresis: Resolve the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. Run a sequencing ladder of the same template in parallel to precisely map the stall sites.
-
Analysis: Visualize the radioactive bands by autoradiography. The positions of the prominent bands ("toe-prints") correspond to the locations on the mRNA where the leading edge of the ribosome was stalled by this compound.
X-ray Crystallography of the this compound-Ribosome Complex
This technique is used to determine the high-resolution three-dimensional structure of this compound bound to the 70S ribosome.
Objective: To visualize the atomic interactions between this compound and its ribosomal binding site.
Procedure Outline:
-
Complex Formation:
-
Purify 70S ribosomes from a suitable bacterial source (e.g., Thermus thermophilus).
-
Incubate the purified ribosomes with a synthetic mRNA fragment and a deacylated tRNA to form a stable initiation-like complex.
-
Add this compound in molar excess to the ribosome complex and incubate to ensure complete binding.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). This involves mixing the this compound-ribosome complex with a precipitant solution.
-
Optimize conditions (e.g., pH, temperature, precipitant concentration) to grow diffraction-quality crystals, which can take several days to weeks.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known ribosome structure as a model.
-
Build and refine the model of the this compound-ribosome complex, paying close attention to the electron density map for the bound antibiotic.
-
The logical relationship between this compound's properties and its biological effect is summarized below.
References
- 1. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound (Journal Article) | OSTI.GOV [osti.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The impact of recent improvements in cryo-electron microscopy technology on the understanding of bacterial ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thermorubin's Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of bacterial protein synthesis by Thermorubin (THR). It consolidates current research findings, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes the intricate processes involved.
Introduction
This compound is a natural anthracenopyranone antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. While structurally similar to tetracyclines, this compound binds to a distinct site on the 70S ribosome, leading to a unique mechanism of inhibition that has been the subject of evolving scientific understanding.[1][2][3] Initially classified as an inhibitor of translation initiation, recent evidence strongly indicates that its primary effects are on the elongation and termination phases of protein synthesis.[2][4][5][6] This guide delves into the detailed molecular interactions and functional consequences of this compound binding to the ribosome.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the 70S ribosome at the intersubunit bridge B2a, a critical interface between the small (30S) and large (50S) ribosomal subunits.[1][2][3] This binding site is located near the decoding center (DC) on the 30S subunit and involves interactions with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[2][7][8]
The binding of this compound induces a significant conformational change in the ribosome, most notably the repositioning of bases A1913 and C1914 in H69 of the 23S rRNA.[1][3] While it was initially thought that this rearrangement would sterically hinder the accommodation of aminoacyl-tRNA (aa-tRNA) in the A-site, thereby inhibiting the first peptide bond formation, recent structural and biochemical data have refined this model.[1][2][3] It is now understood that this compound can co-exist with both P-site and A-site tRNAs on the ribosome.[2][4][5] However, its presence destabilizes the binding of the A-site tRNA, affecting multiple steps of the translation elongation cycle and leading to ribosome stalling at internal codons.[2][4][5][7] Furthermore, this compound has been shown to inhibit translation termination by interfering with the binding of release factors to the A-site, causing ribosomes to stall at stop codons.[2][4][5][6][9]
A key feature of this compound's action is its ability to tether the ribosomal subunits together, acting as an anti-dissociation agent.[6] This stabilization of the 70S ribosome prevents its recycling after a round of translation, thereby reducing the pool of available ribosomal subunits for new rounds of initiation.[6]
Visualizing the Inhibition Pathway
Caption: Proposed mechanism of protein synthesis inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data on this compound's activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 0.006 | [1] |
| Streptococcus pyogenes | 0.025 | [1] |
| Streptococcus pneumoniae | 0.05 | [1] |
Table 2: Concentrations of this compound used in in vitro protein synthesis inhibition assays.
| Assay System | This compound Concentration | Observed Effect | Reference |
| PURExpress (sfGFP synthesis) | 25 µM | ~10-fold decrease in synthesis | [7][10] |
| PURExpress (Luciferase synthesis) | 3.10 µg/mL (0.5x MIC) | Partial Inhibition | [2][11] |
| PURExpress (Luciferase synthesis) | 6.25 µg/mL (1x MIC) | Strong Inhibition | [2][11] |
| PURExpress (Luciferase synthesis) | 62.5 µg/mL (10x MIC) | Complete Inhibition | [2][11] |
| Toe-printing Assay | 50 µM | Ribosome stalling at specific codons | [8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to study the interaction of this compound with the ribosome.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the effect of this compound on the synthesis of a reporter protein in a reconstituted cell-free translation system.
Protocol:
-
System Preparation: The PURExpress in vitro protein synthesis kit (New England Biolabs), a reconstituted system from purified E. coli components, is commonly used.[2]
-
Reaction Assembly: Assemble the translation reactions according to the manufacturer's protocol. This typically includes the PURExpress solutions A and B, a plasmid DNA template encoding a reporter protein (e.g., superfolder Green Fluorescent Protein (sfGFP) or Luciferase), and RNase inhibitor.[2]
-
This compound Addition: Add varying concentrations of this compound (e.g., 0.5x, 1x, 10x MIC) to the experimental reactions. A control reaction with the solvent (e.g., DMSO) should be included.[2]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 2 hours).[2]
-
Detection: Quantify the amount of synthesized reporter protein. For sfGFP, this can be done by measuring fluorescence. For Luciferase, a luciferase assay system is used to measure luminescence.[11]
-
Data Analysis: Compare the protein synthesis levels in the presence of this compound to the control to determine the extent of inhibition.
Toe-printing Assay
The toe-printing assay is a powerful technique to identify the precise locations on an mRNA molecule where ribosomes are stalled by an inhibitor.
Protocol:
-
Reaction Setup: In vitro translation reactions are set up as described above, using a specific mRNA template (e.g., ermBL, yrbA).[4][9]
-
Inhibitor Addition: Add this compound (e.g., 50 µM) to the reaction. Control reactions with other known inhibitors (e.g., retapamulin (B1680546) for initiation, erythromycin (B1671065) for elongation, apidaecin (B1169063) for termination) and a no-drug control are essential.[9]
-
Incubation: Allow the translation reaction to proceed at 37°C for a sufficient time for ribosomes to stall.
-
Primer Extension: Anneal a radioactively labeled DNA primer to the 3' end of the mRNA template. Add reverse transcriptase to the reaction. The reverse transcriptase will synthesize a cDNA strand until it encounters the stalled ribosome, at which point it will terminate.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder of the same mRNA to precisely map the stall sites.[4]
-
Analysis: The positions of the terminated cDNA fragments reveal the specific codons where this compound causes ribosome stalling.
Visualizing the Toe-printing Workflow
Caption: Experimental workflow for the toe-printing assay.
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
These structural biology techniques are used to visualize the binding of this compound to the ribosome at atomic resolution.
Protocol Outline:
-
Complex Formation: Prepare a homogenous sample of 70S ribosomes in complex with this compound. For some studies, tRNAs and mRNA are also included to represent different functional states of the ribosome.[2][8]
-
Crystallization (for X-ray Crystallography): Grow crystals of the ribosome-Thermorubin complex. This is a challenging step due to the size and flexibility of the ribosome.[1]
-
Vitrification (for Cryo-EM): Rapidly freeze the ribosome-Thermorubin complex in a thin layer of vitreous ice to preserve its native structure.[2]
-
Data Collection:
-
Structure Determination:
-
Analysis: Analyze the resulting structure to identify the precise binding site of this compound and the conformational changes it induces in the ribosome.
Summary and Future Directions
This compound is a potent inhibitor of bacterial protein synthesis with a multifaceted mechanism of action. It binds to a unique site at the ribosomal subunit interface, leading to the destabilization of A-site tRNA binding, stalling of elongation, inhibition of termination, and blockage of ribosome recycling. The evolution in the understanding of this compound's mechanism from an initiation inhibitor to a compound that primarily affects elongation and termination highlights the importance of employing a combination of biochemical and structural techniques.
Future research should focus on leveraging the detailed structural information of the this compound-ribosome complex to design novel derivatives with improved pharmacological properties, such as enhanced solubility and greater potency against drug-resistant bacterial strains. The unique binding site and mechanism of action of this compound make it a promising scaffold for the development of next-generation antibiotics.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria [diva-portal.org]
- 7. biorxiv.org [biorxiv.org]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Thermorubin: A Promising Scaffold for Novel Antibiotic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thermorubin, a natural product produced by the thermophilic actinomycete Thermoactinomyces antibioticus, presents a compelling starting point for the development of new classes of antibiotics. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, including its mechanism of action, antimicrobial spectrum, and key experimental methodologies for its evaluation. Quantitative data is presented in structured tables for clarity, and detailed protocols for essential experiments are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Introduction
This compound is an aromatic anthracenopyranone antibiotic with a unique structure that sets it apart from existing antibiotic classes.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] A key feature of this compound is its low toxicity, with a reported therapeutic index greater than 200.[3] Despite its potent antibacterial properties, its clinical development has been hampered by poor solubility in aqueous media.[3] This guide explores the existing knowledge on this compound, highlighting its potential and providing the necessary technical details to drive further investigation into this promising antibiotic scaffold.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis.[3] It targets the bacterial 70S ribosome, binding at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[3] While initially thought to primarily inhibit the initiation phase of translation, more recent evidence suggests that this compound's main inhibitory action occurs during the elongation and termination stages.[4][5][6]
By binding to the B2a bridge, this compound interferes with the accommodation of aminoacyl-tRNAs and class-I release factors into the ribosomal A-site.[2][4] This interference leads to the stalling of ribosomes on mRNA, both at internal codons and at stop codons.[1][4] The stalling of ribosomes ultimately disrupts the entire protein synthesis process, leading to bacterial growth inhibition.
Quantitative Data
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.006 | [3] |
| Streptococcus pyogenes | Gram-positive | 0.025 | [3] |
| Streptococcus pneumoniae | Gram-positive | 0.05 | [3] |
| General Range | Gram-positive & Gram-negative | 0.025 - 0.05 | [2] |
Table 2: Biochemical Parameters of this compound
| Parameter | Value | Description | Reference |
| IC50 | 35 ± 6 nM | Half-maximal inhibitory concentration for in vitro protein synthesis | [2] |
| Kd | ≈ 20 nM | Dissociation constant for binding to the 70S ribosome | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should typically range from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol describes an assay to measure the inhibitory effect of this compound on bacterial protein synthesis using a commercially available cell-free system.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs)
-
This compound stock solution
-
DNA template encoding a reporter protein (e.g., sfGFP)
-
Nuclease-free water
-
Fluorometer or plate reader
Procedure:
-
Reaction Setup:
-
On ice, combine the following components in a microcentrifuge tube:
-
Solution A (PURExpress® Kit): 10 µL
-
Solution B (PURExpress® Kit): 7.5 µL
-
DNA template (e.g., 250 ng)
-
This compound (at various concentrations) or vehicle control (e.g., DMSO)
-
Nuclease-free water to a final volume of 25 µL
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Analysis:
-
Measure the fluorescence of the expressed reporter protein (e.g., sfGFP) using a fluorometer or plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Ribosome Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus)
-
Radiolabeled ligand known to bind to the ribosome (e.g., [3H]-dihydrostreptomycin, which binds near the A-site, can be used as a proxy, though a directly competing radiolabeled this compound analogue would be ideal)
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Purified 70S ribosomes (a fixed concentration, e.g., 50 nM)
-
Radiolabeled ligand (a fixed concentration, typically at or below its Kd)
-
Varying concentrations of unlabeled this compound
-
Binding buffer to the final reaction volume
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Wash the filter quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the unlabeled this compound concentration.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Future Directions and Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. osti.gov [osti.gov]
Technical Whitepaper: The Role of Inter-subunit Bridge B2a as the Functional Target of the Antibiotic Thermorubin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial ribosome is a primary target for antibiotics, but rising resistance necessitates a deeper understanding of novel inhibitory mechanisms. Thermorubin (THR), an anthracenopyranone antibiotic, inhibits bacterial protein synthesis through a unique interaction with the 70S ribosome. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its binding to the inter-subunit bridge B2a. Structural data reveals that THR binds directly to this critical junction, which is formed by helix 69 (H69) of the 23S rRNA and helix 44 (h44) of the 16S rRNA.[1][2] Initially considered a translation initiation inhibitor, recent high-resolution structural and biochemical evidence demonstrates that THR primarily functions by stalling ribosomes during the elongation and termination phases of protein synthesis.[3][4] It achieves this by sterically hindering the accommodation of aminoacyl-tRNAs and release factors into the ribosomal A-site and decreasing the binding stability of A-site tRNAs.[2][3][5] This guide consolidates the current understanding, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the molecular interactions and pathways involved.
The Inter-subunit Bridge B2a: A Critical Hub for Ribosomal Function
The 70S bacterial ribosome is composed of two subunits, the 30S (small) and 50S (large), which are connected by a series of RNA-RNA and RNA-protein contacts known as inter-subunit bridges.[6] Bridge B2a is one of the most crucial of these connections, formed exclusively by RNA-RNA interactions between the highly conserved helix 69 (H69) of the 23S rRNA in the 50S subunit and the top of helix 44 (h44) of the 16S rRNA in the 30S subunit.[2]
The integrity and dynamics of bridge B2a are vital for multiple stages of translation:
-
Subunit Association: It is a primary point of contact that stabilizes the 70S ribosome complex.[1]
-
Translation Initiation: The region is a contact point for initiation factors IF1 and IF2, playing a key role in factor-dependent initiation.[1][7]
-
Elongation and Translocation: Bridge B2a is dynamic and undergoes significant movement (estimated at ~7Å) during the inter-subunit ratcheting that accompanies tRNA and mRNA translocation.[1]
-
A-Site tRNA Interaction: It makes direct contact with tRNA bound in the aminoacyl (A) site, contributing to its correct positioning and stability.[2]
Given its central role, bridge B2a presents a vulnerable and strategic target for inhibitory small molecules.
This compound's Mechanism of Action via Bridge B2a
While structurally similar to tetracyclines, this compound binds to a completely different and unique site on the ribosome.[1][8] Its binding pocket is located directly within the cleft formed by H69 and h44 at the heart of inter-subunit bridge B2a.[1][2]
The Molecular Binding Site
High-resolution crystallographic and cryo-EM structures have precisely mapped the interaction.[1][2]
-
The aromatic, tetracyclic core of this compound stacks between nucleotide A1913 of H69 (23S rRNA) and the C1409-G1491 Watson-Crick base pair at the top of h44 (16S rRNA).[1]
-
This binding induces a significant conformational change, causing the bases of A1913 and C1914 at the tip of H69 to be repositioned.[1] Specifically, A1913 moves to stack against the antibiotic.[1]
-
This interaction tethers the two ribosomal subunits, stabilizing the 70S complex and inhibiting its dissociation.[1][2]
Evolved Understanding of the Inhibitory Mechanism
The understanding of this compound's functional impact has evolved with higher-resolution data.
-
Initial Hypothesis: Initiation Inhibitor: Early evidence suggested THR primarily inhibited the initiation stage of protein synthesis.[1][8] This was based on observations that THR inhibited factor-dependent binding of initiator fMet-tRNA but had little effect on poly(U)-directed synthesis, which bypasses normal initiation.[1] The induced rearrangement of C1914 was presumed to sterically block the incoming A-site tRNA.[1][8]
-
Current Model: Elongation and Termination Inhibitor: More recent studies show that this compound allows initiation and several rounds of elongation to proceed before stalling the ribosome.[3][4] High-resolution structures reveal that THR can co-exist on the ribosome with both P-site and A-site tRNAs.[2][5] The binding of an A-site tRNA causes the flipped-out C1914 nucleotide to move out of the way. However, this compound's presence significantly impairs translation by:
-
Impeding A-Site Substrate Binding: It interferes with the proper accommodation of aminoacyl-tRNAs and class-I release factors into the A-site.[2][4]
-
Reducing A-Site tRNA Stability: It dramatically decreases the binding affinity of peptidyl-tRNA for the A-site, leading to premature dissociation and halting of translation.[5]
-
Causing Ribosome Stalling: This instability results in ribosome stalling at internal codons and, notably, at stop codons.[3][9] The accumulation of stalled 70S ribosomes effectively depletes the pool of free subunits available for new rounds of initiation, indirectly inhibiting the overall process.[3][10]
-
The diagram below illustrates the modern understanding of this compound's inhibitory pathway.
Quantitative Data Summary
The interaction of this compound with the ribosome and its inhibitory effects have been quantified through various biophysical and biochemical assays.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Species / Condition | Reference |
|---|---|---|---|
| Kd (70S Ribosome) | ≈ 20 nM | E. coli | [2] |
| Kd (Subunits) | 1 - 2 µM | E. coli 30S or 50S | [1] |
| Kd (A-site peptidyl-tRNA) | 0.13 ± 0.08 µM | Drug-free Ribosome | [5] |
| Kd (A-site peptidyl-tRNA) | 1.5 ± 0.3 µM | THR-bound Ribosome |[5] |
Table 2: Biological Activity and Structural Data
| Parameter | Value | Species / Condition | Reference |
|---|---|---|---|
| MIC | 0.006 µg/mL | Staphylococcus aureus | [1] |
| MIC | 0.025 µg/mL | Streptococcus pyogenes | [1] |
| In Vitro Inhibition | ~10-fold reduction | 25 µM THR (sfGFP synthesis) | [9] |
| Therapeutic Index | > 200 | General | [1][8] |
| Structure Resolution (Cryo-EM) | 1.96 Å | E. coli 70S-THR-mRNA-fMet-tRNAfMet | [2] |
| Structure Resolution (X-ray) | 3.2 Å | T. thermophilus 70S-THR |[1] |
Key Experimental Protocols
The elucidation of this compound's mechanism relies on high-resolution structural biology and precise biochemical assays to map ribosome positioning.
Structural Analysis: Ribosome Co-crystallography and Cryo-EM
Determining the atomic-level structure of the this compound-ribosome complex is crucial. Both X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) have been successfully employed.
Methodology Overview:
-
Ribosome Purification: 70S ribosomes are purified from bacterial cultures, typically Thermus thermophilus or Escherichia coli, through cell lysis, clarification, and high-speed centrifugation over a sucrose (B13894) cushion.[7]
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound (dissolved in a solvent like DMSO) on ice for at least one hour to ensure stable complex formation.[7] For specific functional states, mRNA and tRNA analogs may also be added.
-
Crystallization (for X-ray): The ribosome-THR complex is mixed with a crystallization buffer and set up for vapor diffusion in either sitting or hanging drop format. Crystals form over days or weeks at a constant temperature (e.g., 19°C).[7]
-
Cryo-protection and Data Collection (for X-ray): Crystals are transferred to a cryo-protectant solution and flash-cooled in liquid nitrogen.[7] X-ray diffraction data are then collected at a synchrotron beamline.[11][12]
-
Grid Preparation and Data Collection (for Cryo-EM): A solution of the ribosome-THR complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.[2] Data is collected as a series of movies using a direct electron detector on a transmission electron microscope.
-
Structure Determination: For X-ray, the structure is solved by molecular replacement using a known ribosome model.[1] For Cryo-EM, thousands of particle images are computationally aligned and averaged to reconstruct a high-resolution 3D map.[2] Unbiased difference maps are used to unambiguously position the antibiotic molecule.[1]
Biochemical Analysis: Toe-printing Assay
The toe-printing (or primer extension inhibition) assay is a powerful method to identify the precise location of a stalled ribosome on an mRNA transcript with single-nucleotide resolution.[13][14]
Principle: A DNA primer, labeled with a fluorescent or radioactive tag, is annealed to the 3' end of an mRNA of interest. Reverse transcriptase (RT) is then used to synthesize a complementary DNA (cDNA) strand. The RT enzyme will proceed until it physically encounters the leading edge of a stalled ribosome, at which point it stops.[13][15] The resulting truncated cDNA fragments, or "toe-prints," are separated by gel electrophoresis. The length of the fragment precisely maps the stall site, typically 16 nucleotides downstream of the codon in the ribosomal P-site.[9][13]
Methodology Overview:
-
System Setup: An in vitro transcription-translation coupled system (e.g., PURExpress) is programmed with a DNA template for the mRNA of interest.[9][13]
-
Inhibition: this compound is added to the reaction mixture at the desired concentration. A control reaction without the antibiotic is run in parallel.
-
Translation and Stalling: The mixture is incubated (e.g., 37°C) to allow transcription and translation to occur. Ribosomes will stall at specific sites in the presence of this compound.
-
Primer Annealing and Extension: The labeled DNA primer is added and annealed to the mRNA. Reverse transcriptase is then added to synthesize cDNA.
-
Analysis: The cDNA products are purified and run on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA template. The bands corresponding to the toe-prints reveal the exact locations of ribosome stalling induced by the antibiotic.[9]
Molecular Interactions and Implications for Drug Design
The binding of this compound to bridge B2a is stabilized by a network of specific interactions that are conserved in bacteria but absent in eukaryotes, explaining the drug's selectivity.[1] Understanding these interactions provides a blueprint for the rational design of novel antibiotics.
The adjacency of the this compound binding site to the binding sites of other antibiotic classes may enable the design of novel derivatives or hybrid molecules with improved pharmacodynamic properties and the potential to overcome existing resistance mechanisms.[1][8] The unique mechanism of tethering the ribosomal subunits and inducing ribosome stalling, rather than preventing initial binding, offers a distinct strategy for antibiotic development.
Conclusion
Inter-subunit bridge B2a is not merely a structural staple of the bacterial ribosome; it is a dynamic and functionally critical hub. The antibiotic this compound exploits this hub by binding directly within its structure, effectively clamping the ribosomal subunits together. This interaction does not act as a simple blockade to initiation but rather as a saboteur of the elongation and termination cycles, causing ribosome stalling by destabilizing A-site tRNA binding. The detailed structural and biochemical data now available provide a clear roadmap for leveraging the unique B2a binding pocket for the development of next-generation antibiotics targeting bacterial protein synthesis.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scivpro.com [scivpro.com]
- 13. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toeprinting assay - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: The Molecular Basis for Thermorubin's Inactivity Against Eukaryotic Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thermorubin, a polyketide antibiotic, exhibits potent inhibitory activity against bacterial protein synthesis, targeting the 70S ribosome. This has positioned it as a molecule of interest in the ongoing search for novel antibacterial agents. A key characteristic of this compound is its remarkable selectivity for prokaryotic ribosomes, rendering it inactive against their eukaryotic counterparts. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this selectivity. Through a detailed examination of structural data, quantitative analysis of inhibitory activities, and elucidation of experimental methodologies, we aim to provide researchers and drug development professionals with a thorough understanding of why this compound fails to inhibit eukaryotic translation, a critical aspect for its consideration as a therapeutic agent.
Mechanism of Action of this compound on Prokaryotic Ribosomes
This compound exerts its antibacterial effect by binding to the 70S ribosome at a unique site located at the interface between the 30S and 50S subunits, specifically at intersubunit bridge B2a. This binding pocket is formed by elements of both the 16S ribosomal RNA (rRNA) of the small subunit and the 23S rRNA of the large subunit.
Upon binding, this compound induces a significant conformational change in the 23S rRNA. Specifically, it causes the bases of nucleotides A1913 and C1914 in helix 69 to flip out from their usual positions. This rearrangement has a direct functional consequence: it sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. By blocking the A-site, this compound effectively stalls the elongation phase of protein synthesis, leading to bacterial growth inhibition. Recent studies have also suggested that this compound can interfere with translation termination by impeding the binding of release factors to the A-site.
Data Presentation: Comparative Inhibitory Activity of this compound
| Parameter | Prokaryotic Ribosomes (E. coli) | Eukaryotic Ribosomes (Yeast, Rabbit Reticulocyte) | Reference |
| Binding Affinity (Kd) | |||
| 70S Ribosome | ~10-20 nM (estimated from 100-fold tighter binding than subunits) | Not Determined (Inactive) | [1] |
| 30S Subunit | 1-2 µM | Not Determined (Inactive) | [1] |
| 50S Subunit | 1-2 µM | Not Determined (Inactive) | [1] |
| Inhibition of In Vitro Translation (IC50) | 35 ± 6 nM | Inactive | [2] |
| Minimum Inhibitory Concentration (MIC) | |||
| Staphylococcus aureus | 0.006 µg/mL | Not Applicable | [3] |
| Streptococcus pyogenes | 0.025 µg/mL | Not Applicable | [3] |
| Streptococcus pneumoniae | 0.05 µg/mL | Not Applicable | [3] |
Note: The inactivity of this compound against eukaryotic ribosomes is a consistent observation in the literature.[3] While specific high-value IC50 or Kd values are not published, it is understood that they are orders of magnitude higher than those for prokaryotic ribosomes, rendering the compound ineffective.
The Structural Basis for Eukaryotic Ribosome Inactivity
The primary reason for this compound's inactivity against eukaryotic ribosomes lies in the subtle yet critical structural differences in the rRNA at the antibiotic's binding site.
Key Structural Differences:
-
16S/18S rRNA: In the E. coli 70S ribosome, this compound's aromatic core stacks against a flat surface created by a Watson-Crick base pair between nucleotides C1409 and G1491 of the 16S rRNA.
-
Eukaryotic 18S rRNA: In the eukaryotic 80S ribosome (e.g., in yeast), the corresponding nucleotides are C1646 and A1754. These bases do not form a canonical Watson-Crick pair. Instead, A1754 often pairs with U1647. This alternative base pairing disrupts the formation of the flat hydrophobic surface necessary for the stable π-stacking interactions that anchor this compound to the prokaryotic ribosome.
-
23S/28S rRNA: While the conformational changes in helix 69 of the 23S rRNA are crucial for the inhibitory mechanism in prokaryotes, the initial stable binding is predicated on the interaction with the 16S rRNA. The lack of this primary anchoring interaction in eukaryotes prevents the subsequent conformational changes in the large subunit rRNA that would lead to translation inhibition.
This structural divergence at the this compound binding site is a classic example of the molecular basis for the selective toxicity of antibiotics, providing a powerful rationale for targeting species-specific features within the universally conserved ribosomal machinery.
Visualizations
Mechanism of this compound Action on Prokaryotic Ribosomes
Caption: Mechanism of this compound inhibition of prokaryotic protein synthesis.
Logical Flow of this compound's Eukaryotic Inactivity
Caption: Rationale for this compound's inactivity against eukaryotic ribosomes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with ribosomes.
Isolation of Prokaryotic (E. coli) 70S Ribosomes
Objective: To obtain highly pure and active 70S ribosomes from E. coli.
Materials:
-
E. coli strain (e.g., MRE600)
-
Lysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Buffer A: 20 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol
-
Buffer B: 20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol
-
Sucrose (B13894) (RNase-free)
-
DNase I (RNase-free)
-
Ultracentrifuge and rotors (e.g., Ti 70, SW 28)
Procedure:
-
Grow E. coli cells in a suitable rich medium to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a French press or sonication. Keep the sample on ice throughout the process.
-
Add DNase I to the lysate to a final concentration of 1 µg/mL and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Pellet the ribosomes from the supernatant by ultracentrifugation at 150,000 x g for 4 hours at 4°C.
-
Gently wash the ribosome pellet with Buffer A.
-
Resuspend the pellet in Buffer A.
-
To separate 70S ribosomes from polysomes and subunits, layer the resuspended ribosomes onto a 10-40% sucrose gradient prepared in Buffer A.
-
Centrifuge at 100,000 x g for 16 hours at 4°C.
-
Fractionate the gradient and monitor the absorbance at 260 nm. Collect the fractions corresponding to the 70S peak.
-
Pellet the 70S ribosomes from the collected fractions by ultracentrifugation at 150,000 x g for 12 hours at 4°C.
-
Resuspend the final 70S ribosome pellet in a suitable storage buffer (e.g., Buffer A with 10% glycerol), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Isolation of Eukaryotic (Yeast) 80S Ribosomes
Objective: To isolate pure and active 80S ribosomes from Saccharomyces cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., W303)
-
Lysis Buffer: 20 mM HEPES-KOH pH 7.6, 100 mM KOAc, 2 mM Mg(OAc)2, 2 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 20 mM HEPES-KOH pH 7.6, 500 mM KOAc, 5 mM Mg(OAc)2, 2 mM DTT.
-
Sucrose (RNase-free)
-
Ultracentrifuge and rotors.
Procedure:
-
Grow yeast cells in YPD medium to mid-log phase (OD600 ≈ 1.0).
-
Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cells with ice-cold water.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by mechanical disruption, for example, using a bead beater with glass beads. Perform lysis in short bursts with cooling on ice in between.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Layer the supernatant onto a sucrose cushion (e.g., 1 M sucrose in a buffer similar to the lysis buffer) and centrifuge at 200,000 x g for 2 hours at 4°C to pellet the ribosomes.
-
Resuspend the crude ribosome pellet in Wash Buffer and incubate on ice for 30 minutes to dissociate polysomes.
-
Layer the resuspended ribosomes onto a 15-40% sucrose gradient prepared in a low-salt buffer.
-
Centrifuge at 150,000 x g for 16 hours at 4°C.
-
Fractionate the gradient, monitor A260, and collect the 80S peak.
-
Pellet the 80S ribosomes, resuspend in storage buffer, aliquot, flash-freeze, and store at -80°C.
In Vitro Translation Inhibition Assay
Objective: To determine the IC50 of this compound for protein synthesis.
Materials:
-
Purified prokaryotic (70S) or eukaryotic (80S) ribosomes.
-
Commercial in vitro translation kit (e.g., PURExpress® for prokaryotic systems, Rabbit Reticulocyte Lysate for eukaryotic systems).
-
mRNA template encoding a reporter protein (e.g., Firefly Luciferase or Green Fluorescent Protein).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Amino acid mixture (containing a radiolabeled amino acid if using that detection method).
-
Detection reagents (e.g., Luciferase assay substrate, fluorometer).
Procedure:
-
Prepare a master mix of the in vitro translation components according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, set up reactions containing the translation master mix, mRNA template, and varying concentrations of this compound. Include a no-drug control and a no-template control.
-
Incubate the plate at the recommended temperature (e.g., 37°C for prokaryotic systems, 30°C for eukaryotic systems) for a set period (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferase substrate and measure luminescence. For GFP, measure fluorescence.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Ribosome Binding Assay (Filter Binding)
Objective: To determine the dissociation constant (Kd) of this compound for ribosomes.
Materials:
-
Purified ribosomes (70S or 80S).
-
Radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled ligand.
-
Binding Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.
-
Nitrocellulose membranes (0.45 µm pore size).
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in Binding Buffer.
-
To determine non-specific binding, prepare a parallel set of reactions with a large excess of unlabeled this compound.
-
Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filter each reaction mixture through a pre-wetted nitrocellulose membrane under vacuum. Ribosomes and bound ligands will be retained on the filter, while the free ligand will pass through.
-
Wash the filters quickly with a small volume of ice-cold Binding Buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
Plot the specific binding as a function of the free radiolabeled this compound concentration and fit the data to a saturation binding curve to determine the Kd.
Conclusion
The inactivity of this compound against eukaryotic ribosomes is a direct consequence of specific structural differences in the rRNA at the antibiotic's binding site. The absence of a crucial Watson-Crick base pair in the eukaryotic 18S rRNA prevents the formation of a stable binding pocket for this compound, thereby precluding its inhibitory action. This high degree of selectivity is a desirable characteristic for an antibiotic, as it minimizes off-target effects on the host's cellular machinery. The detailed understanding of this structure-activity relationship, supported by the experimental methodologies outlined in this guide, provides a solid foundation for the rational design of novel this compound analogs with potentially improved pharmacokinetic properties and a continued high degree of bacterial specificity. Further research into the nuances of ribosome-antibiotic interactions will undoubtedly pave the way for the development of the next generation of antimicrobial agents.
References
- 1. Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative binding of antibiotics to ribosomes from a yeast mutant altered on the peptidyl-transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Thermorubin Antibiotic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermorubin is a polyketide antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a compelling candidate for further investigation and development in an era of growing antibiotic resistance. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its chemical architecture, biosynthetic origins, and molecular interactions with its ribosomal target. The guide summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising antibiotic.
Chemical Structure and Physicochemical Properties
This compound is an aromatic anthracenopyranone with a planar, tetracyclic core. It is characterized by a lack of chiral centers, a feature that simplifies certain aspects of its chemical synthesis and analysis. The molecule possesses multiple hydroxyl and methoxy (B1213986) groups, contributing to its chemical reactivity and interaction capabilities.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₄O₁₂ | [1] |
| Molecular Weight | 600.5 g/mol | [1] |
| CAS Number | 11006-83-0 | [1] |
| Appearance | Orange-red crystalline solid | [2] |
| Solubility | Poorly soluble in aqueous media | [3] |
Structural Elucidation: A Multi-faceted Approach
The definitive structure of this compound and its conformational dynamics, particularly when interacting with its biological target, have been elucidated through a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
X-ray crystallography has been pivotal in determining the three-dimensional structure of this compound in complex with the 70S ribosome. These studies have revealed the precise binding site and the conformational changes induced upon binding.
Key Crystallographic Data for this compound-70S Ribosome Complex:
| Parameter | T. thermophilus 70S Complex | E. coli 70S IC | Reference |
| PDB ID | 4V8A | Not explicitly provided | [2][4] |
| Resolution | 3.2 Å | 1.96 Å (cryo-EM) | [2][4] |
| Method | X-ray Diffraction | Cryo-Electron Microscopy | [2][4] |
| R-Value | 0.228 (work), 0.273 (free) | N/A | [2] |
Experimental Protocol: X-ray Crystallography of the this compound-70S Ribosome Complex
This protocol is a generalized summary based on published methodologies.[2]
-
Isolation and Purification of Components:
-
Crystallization:
-
Data Collection:
-
Structure Determination and Refinement:
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol: NMR Analysis of a Polyketide Natural Product
This is a generalized protocol and was not specifically found for this compound.
-
Sample Preparation:
-
A purified sample of the polyketide (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A standard (e.g., TMS) may be added for chemical shift referencing.
-
-
Data Acquisition:
-
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400-800 MHz).
-
1D Experiments: ¹H NMR, ¹³C NMR, and DEPT experiments provide information on the types and numbers of protons and carbons.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Analysis:
-
Spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to assign chemical shifts and coupling constants.
-
The collective data is used to piece together the complete chemical structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.
Key Mass Spectrometry Data for this compound:
| Parameter | Value | Reference |
| Molecular Formula | C₃₂H₂₄O₁₂ | [1] |
| Exact Mass | 600.1268 g/mol | [1] |
Experimental Protocol: Mass Spectrometry of a Natural Product
This is a generalized protocol and was not specifically found for this compound.
-
Sample Preparation:
-
A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Ionization:
-
The sample is introduced into the mass spectrometer and ionized. Common techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
Mass Analysis:
-
The mass-to-charge ratio (m/z) of the molecular ion is determined, providing the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The molecular ion is selected and fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).
-
The m/z ratios of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's substructures.
-
Biosynthesis of this compound
This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthetic gene cluster for this compound has been identified, and a putative pathway has been proposed.
The biosynthesis is initiated by a salicylate (B1505791) synthase, which converts chorismate to salicylate, the starter unit for the polyketide chain assembly.[5] This is followed by iterative additions of malonyl-CoA extender units by the PKS machinery. A series of tailoring enzymes, including cyclases, aromatases, and methyltransferases, then modify the polyketide backbone to yield the final tetracyclic structure of this compound.
References
- 1. This compound | C32H24O12 | CID 5458199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Biosynthesis Initiated by a Salicylate Synthase Suggests an Unusual Conversion of Phenols to Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Action of Thermorubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antibacterial properties of Thermorubin, a potent inhibitor of bacterial protein synthesis. It consolidates key quantitative data, details experimental methodologies, and visually represents its mechanism of action to support further research and drug development efforts.
Introduction
This compound is a naturally occurring antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Despite its potent antibacterial properties, its clinical use has been limited, primarily due to low solubility in aqueous media.[6][7] This guide delves into the molecular underpinnings of its antibacterial activity, offering a valuable resource for the scientific community.
Quantitative Antibacterial Activity
This compound exhibits significant inhibitory activity against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 0.006 | [6] |
| Streptococcus pyogenes | 0.025 | [1][6] |
| Streptococcus pneumoniae | 0.05 | [1][6] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[6][7] Unlike many other ribosome-targeting antibiotics, this compound binds to a unique site on the bacterial 70S ribosome.
Key aspects of its mechanism include:
-
Binding Site: this compound binds at the interface of the small (30S) and large (50S) ribosomal subunits, specifically at intersubunit bridge B2a.[2][4][5][6][8][9][10] This bridge is formed by interactions between helix 44 of the 16S rRNA in the 30S subunit and helix 69 of the 23S rRNA in the 50S subunit.[6][9][10]
-
Inhibition of Translation: While initially thought to primarily inhibit the initiation phase of translation, more recent studies suggest a more complex mechanism.[1][6] this compound can cause ribosomes to stall at internal and termination codons, thereby affecting multiple steps of translation elongation.[2][3][4][5] It interferes with the binding of aminoacyl-tRNAs and class-I release factors to the ribosomal A-site.[1][11][8]
-
Ribosomal Subunit Tethering: this compound acts as an anti-dissociation agent, essentially tethering the ribosomal subunits together.[1][11][8] This action blocks ribosome recycling, which in turn reduces the available pool of active ribosomes for new rounds of protein synthesis.[1][11][8]
-
Specificity: this compound is selective for bacterial ribosomes and is inactive against those from yeast, fungi, and higher eukaryotes.[1][6] This specificity is attributed to structural differences in the ribosomal RNA that constitutes the binding site.[6]
Below is a diagram illustrating the inhibitory action of this compound on the bacterial ribosome.
Experimental Protocols
The following sections detail common experimental methodologies used to investigate the antibacterial effects of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using standard microdilution methods.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12]
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on protein synthesis using a cell-free system.
Protocol:
-
System Components: A reconstituted E. coli translation system is assembled, containing 70S ribosomes, translation factors (IFs, EFs, RFs), aminoacyl-tRNA synthetases, tRNAs, amino acids, and an energy source.[1]
-
Reporter mRNA: An in vitro transcribed mRNA encoding a reporter protein (e.g., Green Fluorescent Protein - GFP) is added to the system.[1]
-
Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.
-
Monitoring Protein Synthesis: The synthesis of the reporter protein is monitored in real-time by measuring the increase in its fluorescence signal.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) can be determined by fitting the data to a dose-response curve.[1]
The general workflow for assessing this compound's antibacterial activity is depicted in the following diagram.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to visualize the interaction of this compound with the ribosome at high resolution.
Protocol:
-
Complex Formation: Purified 70S ribosomes are incubated with mRNA, initiator tRNA (fMet-tRNAfMet), and this compound to form a stable complex.[2][10]
-
Grid Preparation: The complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope.
-
Image Processing and 3D Reconstruction: The collected images are processed to generate a high-resolution three-dimensional structure of the this compound-ribosome complex.[1][11][8]
Conclusion
This compound remains a compelling antibiotic with a unique mechanism of action that targets a distinct site on the bacterial ribosome. Its ability to inhibit multiple stages of protein synthesis and tether ribosomal subunits highlights its potential as a lead compound for the development of novel antibacterial agents. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for future research aimed at overcoming its solubility limitations and harnessing its full therapeutic potential in the fight against antibiotic-resistant bacteria.
References
- 1. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria [diva-portal.org]
- 12. idexx.dk [idexx.dk]
Methodological & Application
Application Notes and Protocols for X-ray Crystallography of Thermorubin-Ribosome Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the structural determination of bacterial 70S ribosome complexes with the antibiotic Thermorubin using X-ray crystallography. The protocols outlined below are based on established methodologies and aim to facilitate the successful crystallization and structure solution of this important antibiotic target. Understanding the precise binding mechanism of this compound is crucial for the development of novel antibiotics to combat drug-resistant bacteria.
Introduction
This compound is a potent antibiotic that inhibits bacterial protein synthesis by binding to the 70S ribosome. Structural studies have revealed that this compound binds at the intersubunit bridge B2a, a critical region for ribosome function. This binding interferes with multiple steps of translation, including tRNA accommodation in the A-site and translation termination, leading to ribosome stalling. X-ray crystallography provides a high-resolution view of the this compound-ribosome complex, offering a detailed blueprint for its mechanism of action and a foundation for structure-based drug design.
Data Presentation
The following table summarizes key quantitative data from a representative X-ray crystallographic study of the Thermus thermophilus 70S ribosome in complex with this compound.
| Parameter | Value | Reference |
| PDB ID | 4V8A | |
| Resolution (Å) | 3.2 | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions (a, b, c in Å) | 211.4, 471.8, 734.5 | |
| R-work / R-free (%) | 21.8 / 26.9 | |
| Ribosome Source | Thermus thermophilus | |
| Ligands | This compound |
Experimental Protocols
Protocol 1: Purification of 70S Ribosomes from Thermus thermophilus
This protocol is adapted from established methods for purifying ribosomes suitable for crystallographic studies.
1. Cell Growth and Lysis: a. Grow Thermus thermophilus cells to mid-logarithmic phase. b. Harvest cells by centrifugation. c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol). d. Lyse the cells using a high-pressure homogenizer. e. Clarify the lysate by centrifugation to remove cell debris.
2. Ribosome Isolation: a. Pellet the ribosomes from the clarified lysate by ultracentrifugation through a sucrose (B13894) cushion. b. Resuspend the crude
Application Notes and Protocols for Studying Thermorubin-Ribosome Interactions using Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermorubin is a potent antibiotic that inhibits bacterial protein synthesis. Understanding its precise mechanism of action is crucial for the development of new antimicrobial agents. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique to visualize the interaction of small molecules, such as this compound, with large macromolecular complexes like the ribosome at near-atomic resolution. These application notes provide a comprehensive overview and detailed protocols for studying the this compound-ribosome complex using cryo-EM.
This compound binds to the bacterial 70S ribosome at the intersubunit bridge B2a, a critical region for ribosome function.[1][2][3] This binding site is located at the interface of the small (30S) and large (50S) subunits, involving interactions with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[1][2] While initially thought to primarily inhibit the initiation phase of translation, recent high-resolution cryo-EM and biochemical studies have revealed a more complex mechanism.[1][2][4][5][6] this compound allows for translation initiation and elongation of a few codons before stalling the ribosome, often at internal and termination codons.[1][4][6] This stalling is attributed to its significant impact on the binding stability of transfer RNA (tRNA) in the ribosomal A-site.[1][4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's interaction with the ribosome.
Table 1: Binding Affinities of this compound to the Ribosome
| Ribosomal Component | Dissociation Constant (Kd) | Reference |
| Large Subunit (50S) | 1-2 µM | [2] |
| Small Subunit (30S) | 1-2 µM | [2] |
| 70S Ribosome | ~10-20 nM (100-fold tighter than subunits) | [2] |
Table 2: Effect of this compound on A-site tRNA Binding
| Condition | Dissociation Constant (Kd) of peptidyl-tRNAVal | Fold Change in Affinity | Reference |
| Drug-free ribosome | 0.13 ± 0.08 µM | - | [4] |
| This compound-bound ribosome | 1.5 ± 0.3 µM | 12-fold lower | [4] |
Table 3: Cryo-EM Data Collection and Refinement Statistics for this compound-Ribosome Complexes
| Parameter | E. coli 70S-Thermorubin-tRNA Complex | T. thermophilus 70S-Thermorubin Complex | Reference |
| Resolution | 2.7 Å | 1.96 Å | [1][7] |
| Microscope | Titan Krios | Not Specified | [1] |
| Detector | Gatan K3 | Not Specified | [1] |
| Pixel Size | 0.86 Å/pixel | Not Specified | [1] |
| Total Electron Dose | 40 e⁻/Ų | Not Specified | [1] |
| Defocus Range | -1.0 to -2.3 µm | Not Specified | [1] |
| Data Processing Software | cryoSPARC 3.3.2 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purification of 70S Ribosomes from E. coli
This protocol is adapted from a standard tight-couple ribosome preparation method and is suitable for obtaining high-quality ribosomes for cryo-EM studies.
Materials:
-
E. coli MRE600 cell paste
-
Buffer A: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Buffer B: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(OAc)₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Buffer C: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(OAc)₂, 70 mM NH₄Cl, 30 mM KCl, 1 mM DTT
-
10% and 40% (w/v) sucrose (B13894) solutions in Buffer B
-
RNase-free DNase I
-
Ultracentrifuge and appropriate rotors (e.g., Beckman Ti-70, SW-28)
Procedure:
-
Cell Lysis: Resuspend E. coli cell paste in Buffer A. Lyse the cells using a French press at 18,000 psi (two passes).
-
Clarification: Add RNase-free DNase I to the lysate and incubate on ice for 30 minutes. Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Repeat the centrifugation step with the supernatant.
-
Crude Ribosome Pelleting: Layer the clarified supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in Buffer B) and centrifuge at 100,000 x g for 16 hours at 4°C.
-
Washing: Carefully decant the supernatant and wash the crude ribosome pellet with Buffer B.
-
Sucrose Gradient Centrifugation: Resuspend the pellet in Buffer B and layer it onto a 10-40% sucrose gradient. Centrifuge at 20,000 rpm for 13 hours at 4°C in an SW-28 rotor.
-
Fractionation: Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 70S peak.
-
Final Pelleting and Storage: Pool the 70S fractions, adjust the buffer to Buffer C, and pellet the ribosomes by ultracentrifugation at 150,000 x g for 12 hours at 4°C. Resuspend the 70S ribosome pellet in Buffer C, determine the concentration (1 A₂₆₀ unit = 23 pmol of 70S ribosomes), flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Formation of the this compound-Ribosome Complex
Materials:
-
Purified 70S ribosomes (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Buffer C (see Protocol 1)
-
mRNA and tRNAs (optional, to trap specific functional states)
Procedure:
-
Thaw the purified 70S ribosomes on ice.
-
Dilute the 70S ribosomes to a final concentration of 5-10 A₂₆₀ units/mL in Buffer C.
-
Add this compound to the ribosome solution to a final concentration that is in molar excess (e.g., 10-fold) to ensure saturation of the binding site. The final DMSO concentration should be kept below 1% to avoid affecting the ribosome structure.
-
Incubate the mixture at 37°C for 10-15 minutes to allow for complex formation.
-
Place the tube on ice and proceed immediately to cryo-EM grid preparation.
-
(Optional) To study specific functional states, mRNA and tRNAs (e.g., initiator fMet-tRNA and/or A-site tRNA) can be added to the ribosome solution before or after the addition of this compound, with appropriate incubation steps to form the desired complex.
Protocol 3: Cryo-EM Grid Preparation and Vitrification
Materials:
-
This compound-ribosome complex (from Protocol 2)
-
Quantifoil R2/2 or similar copper grids
-
Glow discharger
-
Vitrification device (e.g., Vitrobot Mark IV)
-
Liquid ethane (B1197151) and liquid nitrogen
Procedure:
-
Glow discharge the cryo-EM grids for 30-45 seconds to render the carbon surface hydrophilic.
-
Set the environmental chamber of the vitrification device to 4°C and 100% humidity.
-
Apply 3 µL of the this compound-ribosome complex solution to the glow-discharged grid.
-
Blot the grid for 3-4 seconds to remove excess liquid, leaving a thin film.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
Transfer the vitrified grid into a grid box for storage in liquid nitrogen until imaging.
Protocol 4: Cryo-EM Data Acquisition and Processing
Data Acquisition:
-
Load the vitrified grids into a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector.
-
Screen the grids to identify areas with optimal ice thickness and particle distribution.
-
Set up automated data acquisition using software like EPU. Acquire movies with a total electron dose of approximately 40-50 e⁻/Ų fractionated over multiple frames. Collect data over a defocus range of -1.0 to -2.5 µm.
Data Processing:
-
Preprocessing: Use software like cryoSPARC or Relion. Import the raw movie stacks, perform motion correction with dose-weighting, and estimate the contrast transfer function (CTF).
-
Particle Picking: Pick particles from the corrected micrographs using a template-based or automated picking algorithm.
-
2D Classification: Extract the picked particles and perform several rounds of 2D classification to remove junk particles and select well-defined particle classes.
-
Ab-initio Reconstruction: Generate an initial 3D model from the selected particles.
-
3D Classification and Refinement: Perform 3D classification to sort for conformational or compositional heterogeneity. Refine the desired 3D classes to high resolution using non-uniform refinement.
-
Post-processing: Sharpen the final map and estimate the resolution using the Fourier Shell Correlation (FSC) at a 0.143 cutoff.
-
Model Building and Refinement: Dock a model of the ribosome into the cryo-EM density map and manually build the this compound molecule and any conformational changes in the rRNA or proteins using software like Coot. Refine the atomic model against the map using software like Phenix.
Visualizations
Caption: Experimental workflow for cryo-EM analysis of this compound-ribosome complex.
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]
Application Notes and Protocols: In Vitro Protein Synthesis Assay for Measuring Thermorubin's Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermorubin is a potent antibiotic that inhibits bacterial protein synthesis, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1] Its unique mechanism of action targets the 70S ribosome, making it a subject of interest for the development of novel antibacterial agents.[1][2] Unlike many other ribosome-targeting antibiotics, this compound binds to the intersubunit bridge B2a, a critical interface for ribosomal function.[1][3] This binding induces a conformational change in the 23S rRNA, which is thought to obstruct the accommodation of aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation.[1][3] While initially believed to be an inhibitor of translation initiation, recent studies have shown that this compound can also cause ribosome stalling during the elongation phase and at termination codons.[2][4][5] Notably, this compound shows selectivity for prokaryotic ribosomes, with no significant activity against eukaryotic ribosomes, a desirable characteristic for antibiotic development.[1]
These application notes provide a detailed protocol for an in vitro protein synthesis assay to quantitatively assess the inhibitory activity of this compound. The described cell-free transcription-translation (TX-TL) system offers a robust and controlled environment for screening and characterizing ribosome-targeting antibiotics.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by binding to the bacterial 70S ribosome at a distinct site located at the interface of the 30S and 50S subunits, specifically at the intersubunit bridge B2a.[1] This binding event triggers a conformational rearrangement of helix 69 of the 23S rRNA. This structural change is believed to physically block the entry of aminoacyl-tRNA into the ribosomal A-site, a crucial step for the elongation of the polypeptide chain.[1] By preventing tRNA binding, this compound effectively halts protein synthesis. While the primary impact is on tRNA accommodation, evidence also suggests that this compound can stall ribosomes at various codons along the mRNA template, including the stop codon, further disrupting the translation process.[4][5]
Caption: Mechanism of this compound's inhibition of protein synthesis.
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the inhibitory activity of this compound in an in vitro protein synthesis assay.
| Compound | Target | Assay System | Reporter | Inhibitory Concentration | Reference |
| This compound | Bacterial 70S Ribosome | Cell-Free Transcription-Translation (E. coli) | sfGFP | ~10-fold inhibition at 25 µM | [5][6] |
| Sarecycline | Bacterial 30S Ribosome | Cell-Free Transcription-Translation (E. coli) | sfGFP | Comparable to this compound | [6] |
Note: A precise IC50 value for this compound in this specific assay was not available in the cited literature. The data reflects a significant, dose-dependent inhibition of protein synthesis.
Experimental Protocols
This section provides a detailed methodology for measuring the inhibitory activity of this compound using a commercially available E. coli-based cell-free transcription-translation (TX-TL) system with a fluorescent or luminescent reporter.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Commercially available E. coli S30 cell-free TX-TL kit (e.g., PURExpress® In Vitro Protein Synthesis Kit)
-
Reporter plasmid DNA (e.g., plasmid encoding superfolder Green Fluorescent Protein (sfGFP) or Luciferase under a T7 promoter)
-
Control antibiotic (e.g., Kanamycin or Sarecycline)
-
Nuclease-free water
-
DMSO (vehicle control)
-
384-well or 96-well microplates (black or white, depending on the detection method)
-
Plate reader capable of measuring fluorescence or luminescence
-
Standard laboratory equipment (pipettes, sterile tips, etc.)
Experimental Workflow
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Detailed Protocol
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). This will be the 100x concentrated stock.
-
Include a DMSO-only control (vehicle control).
-
-
Reaction Setup (on ice):
-
Thaw the components of the cell-free TX-TL kit on ice.
-
Prepare a master mix containing the E. coli cell extract, reaction buffer, and the reporter plasmid DNA according to the manufacturer's instructions. A typical reaction volume is 10-20 µL.
-
For a 10 µL reaction, a typical master mix might contain:
-
4 µL Solution A (Reaction Buffer)
-
3 µL Solution B (E. coli Extract)
-
10-20 ng Reporter Plasmid DNA
-
Nuclease-free water to a final volume of 9 µL per reaction.
-
-
-
Assembling the Assay Plate:
-
Aliquot 9 µL of the master mix into each well of a microplate suitable for your plate reader (e.g., black plate for fluorescence, white plate for luminescence).
-
Add 1 µL of each this compound dilution to the respective wells. This will result in a 1:100 dilution of the drug and a final DMSO concentration of 1%.
-
Add 1 µL of DMSO to the "No Inhibition" (100% activity) control wells.
-
Add 1 µL of a known protein synthesis inhibitor (e.g., Kanamycin at a final concentration of 50 µg/mL) to the positive control wells (0% activity).
-
Mix the contents of the wells gently by pipetting up and down or by brief shaking.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 1 to 2 hours. The optimal incubation time should be determined empirically based on the kinetics of the reporter protein expression in your system.
-
-
Detection:
-
For sfGFP (Fluorescence): Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).
-
For Luciferase (Luminescence):
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the background signal (wells with no DNA template) from all experimental values.
-
Calculate the percent inhibition for each this compound concentration using the following formula:
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Expected Results
A successful experiment will show a dose-dependent decrease in the reporter signal with increasing concentrations of this compound. The "No Inhibition" control should exhibit a strong signal, while the positive control should show a signal close to the background. The resulting dose-response curve should be sigmoidal, allowing for the determination of the IC50 value. Based on existing literature, significant inhibition should be observed in the micromolar range.[5][6]
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Thermorubin Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the synthesis of Thermorubin and its derivatives, aimed at facilitating research into their potential as novel therapeutic agents. This compound, a polyketide antibiotic, is a known inhibitor of bacterial protein synthesis, presenting a promising scaffold for the development of new antibacterial drugs.
Data Presentation
Antibacterial Activity of this compound
The parent compound, this compound, has demonstrated significant activity against a range of Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.006[1] |
| Streptococcus pyogenes | 0.025[1] |
| Streptococcus pneumoniae | 0.05[1] |
Synthesis of this compound Ring Systems
Recent advances have detailed the successful synthesis of key structural components of this compound. The yields and steps for the construction of the AB and BCD ring systems are outlined below.
| Ring System | Overall Yield | Number of Linear Steps |
| AB Ring System | 10% | 6 |
| BCD Ring System | 8.9% | 7 |
Experimental Protocols
The synthesis of this compound derivatives can be approached through the total synthesis of the core structure followed by derivatization, or by incorporating desired modifications during the synthetic route.
Protocol 1: Synthesis of the BCD Ring System of this compound
This protocol is adapted from the work of Kohanov et al. and describes a key annulation reaction.
Materials:
-
6-methoxy-2-pyrone carboxylate (Michael acceptor)
-
Symmetric four-electron synthon (as described in the literature)
-
Anhydrous solvents (e.g., THF, DCM)
-
Appropriate reagents for Hauser-type annulation (e.g., base)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Preparation of the Michael Acceptor: Synthesize or procure 6-methoxy-2-pyrone carboxylate.
-
Activation of the Symmetric Synthon: Activate the symmetric four-electron synthon according to established procedures to facilitate the subsequent annulation.
-
Hauser-Type Annulation:
-
Dissolve the activated synthon in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the optimized temperature (e.g., -78 °C).
-
Slowly add a solution of 6-methoxy-2-pyrone carboxylate and a suitable base.
-
Allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the BCD ring system.
-
Protocol 2: General Procedure for Derivatization of this compound
A series of this compound derivatives has been successfully synthesized, as reported by Cavalleri et al. (1985). While the specific experimental details for each derivative are found in the original publication, a general approach involves modification of the peripheral functional groups of the this compound scaffold.
General Strategy:
-
Protection of Reactive Groups: If necessary, protect reactive functional groups on the this compound core that are not the target for modification.
-
Modification Reaction: Introduce the desired functional groups through appropriate chemical reactions. This may include, but is not limited to:
-
Alkylation or acylation of hydroxyl groups.
-
Modification of the carboxylic acid moiety.
-
Substitution reactions on the aromatic rings.
-
-
Deprotection: If protecting groups were used, remove them under appropriate conditions to yield the final derivative.
-
Purification: Purify the synthesized derivative using techniques such as column chromatography, recrystallization, or preparative HPLC.
-
Characterization: Confirm the structure of the derivative using spectroscopic methods (e.g., NMR, MS, IR).
For detailed, step-by-step protocols for the synthesis of specific this compound derivatives and their corresponding antibacterial activity data, researchers are directed to the following publication:
Cavalleri, B., Turconi, M., & Pallanza, R. (1985). Synthesis and antibacterial activity of some derivatives of the antibiotic this compound. The Journal of Antibiotics, 38(12), 1752–1760.
Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, S. pyogenes)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh growth medium.
-
Prepare Compound Dilutions: Prepare a serial dilution of the this compound derivatives in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Logical Workflow for this compound Derivative Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound derivatives inhibit bacterial protein synthesis.
References
Application Note: Utilizing Toe-Printing Assays to Elucidate the Mechanism of Action of Thermorubin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for conducting a toe-printing assay with Thermorubin, a potent antibiotic that inhibits bacterial protein synthesis. We detail the mechanism of action of this compound, present a step-by-step experimental protocol, and offer a framework for data analysis and interpretation. This guide is intended for researchers in microbiology, molecular biology, and drug development seeking to investigate ribosome-targeting antibiotics.
Introduction: Understanding this compound and Toe-Printing
This compound is a natural anthracenopyranone antibiotic with activity against a broad spectrum of bacteria.[1] Its primary cellular target is the 70S ribosome, the essential machinery for protein synthesis in bacteria.[2][3] Understanding the precise mechanism by which this compound inhibits this process is crucial for its potential development as a therapeutic agent.
The toe-printing assay, or primer extension inhibition assay, is a high-resolution biochemical technique used to map the specific binding sites of molecules, such as ribosomes, on an mRNA template.[4][5] The principle of the assay lies in the ability of a ribosome stalled on an mRNA to act as a physical barrier to the processive action of reverse transcriptase.[6] By analyzing the length of the resulting cDNA products, researchers can pinpoint the exact location of the stalled ribosome with single-nucleotide precision.[2][7]
Mechanism of Action of this compound
This compound binds to the 70S ribosome at the intersubunit bridge B2a, a critical region for ribosome function.[1][8][9] This binding site is located at the interface of the small (30S) and large (50S) ribosomal subunits.[8][9] While initially thought to primarily inhibit the initiation phase of translation, more recent studies have revealed a more complex mechanism.[1][2][8]
This compound's binding induces conformational changes in the ribosome, particularly in helix 69 of the 23S rRNA.[8][9] While it can be accommodated on the ribosome along with tRNAs in the P and A sites, it impacts the stability of A-site tRNA binding.[1][2] This interference affects multiple stages of translation, leading to ribosome stalling at internal codons and even at stop codons.[1][2] This contrasts with the initial hypothesis that it exclusively blocks the binding of the initiator tRNA.[8]
Experimental Protocol: Toe-Printing Assay with this compound
This protocol is adapted from established methodologies for toe-printing analysis of ribosome-targeting antibiotics.[2][7]
Materials and Reagents
-
This compound: Stock solution in DMSO.
-
Coupled Transcription-Translation System: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or equivalent.
-
DNA Template: PCR-amplified linear DNA template containing a T7 promoter followed by the open reading frame (ORF) of interest (e.g., ermBL, yrbA).[2][10]
-
Primer: A DNA oligonucleotide primer (typically 15-20 nucleotides) that is complementary to a region downstream of the ORF. The primer should be 5'-end labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Reverse Transcriptase: Avian Myeloblastosis Virus (AMV) Reverse Transcriptase or equivalent.
-
dNTPs: Deoxynucleotide solution mix.
-
Sequencing Ladder Reagents: Sanger sequencing kit or fluorescently labeled dideoxynucleotides.
-
Denaturing Polyacrylamide Gel: 6-8% polyacrylamide gel containing urea.
-
General laboratory equipment: PCR machine, water baths, electrophoresis apparatus, phosphorimager or fluorescence scanner.
Experimental Workflow
The overall workflow of the toe-printing assay with this compound is depicted below.
Step-by-Step Procedure
-
In Vitro Transcription and Translation:
-
Set up the coupled transcription-translation reactions in 5 µL volumes according to the manufacturer's protocol (e.g., PURExpress).[2]
-
Add the linear DNA template (e.g., ermBL or yrbA) to the reaction mix.[2]
-
Add this compound at the desired final concentrations (e.g., 10 µM and 25 µM). Include a no-drug control (DMSO vehicle).[2][10]
-
Incubate the reactions at 37°C for 20-25 minutes to allow for transcription, translation, and ribosome stalling.[2]
-
-
Primer Annealing and Reverse Transcription:
-
To each reaction, add the 5'-labeled primer.
-
Incubate to allow the primer to anneal to the mRNA.
-
Add reverse transcriptase and dNTPs to initiate the primer extension reaction.
-
Incubate as recommended by the reverse transcriptase manufacturer.
-
-
Sample Preparation and Gel Electrophoresis:
-
Stop the reverse transcription reaction by adding a stop solution (e.g., formamide (B127407) with loading dyes).
-
Prepare a Sanger sequencing ladder of the same DNA template using the labeled primer. This will serve as a size standard.
-
Denature all samples (toe-printing reactions and sequencing ladder) by heating.
-
Load the samples onto a denaturing polyacrylamide gel.
-
-
Data Acquisition and Analysis:
-
Run the gel until the desired resolution is achieved.
-
For radiolabeled primers, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For fluorescently labeled primers, scan the gel using a fluorescence scanner.
-
The "toe-print" will appear as a band on the gel that is absent or significantly reduced in the no-drug control lane.
-
The position of the stalled ribosome is typically 16 nucleotides upstream of the reverse transcriptase stop site on the mRNA.[2][10]
-
Data Presentation and Interpretation
The results of a toe-printing assay are qualitative and quantitative. The presence of a distinct band in the this compound-treated lanes that is absent in the control lane indicates drug-induced ribosome stalling. The position of this band relative to the sequencing ladder reveals the precise location of the stall.
Quantitative Data Summary
| Antibiotic | Target mRNA | Concentration Used | Observed Effect | Reference |
| This compound | ermBL | 10 µM, 25 µM | Ribosome stalling at internal codons and the stop codon. | [2] |
| This compound | yrbA | 10 µM, 25 µM | Ribosome stalling at internal codons and the stop codon. | [2] |
| Retapamulin | ermBL | Not specified | Stalling at the translation start site (control). | [2] |
| Apidaecin | ermBL, yrbA | Not specified | Stalling at the translation stop site (control). | [11] |
| Erythromycin | ermBL | Not specified | Stalling at a specific internal site (control). | [11] |
Signaling Pathway: this compound's Interference with Translation
The following diagram illustrates the key steps in bacterial translation and the points at which this compound exerts its inhibitory effects.
Conclusion
The toe-printing assay is an invaluable tool for characterizing the mechanism of action of ribosome-targeting antibiotics like this compound. By providing a detailed map of ribosome stalling sites, this technique offers crucial insights into the specific steps of translation that are inhibited. The protocol and data presented in this application note provide a solid foundation for researchers to employ this powerful assay in their own investigations of novel antibacterial agents.
References
- 1. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. osti.gov [osti.gov]
- 4. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Assessment of Thermorubin's Antibacterial Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methods to assess the antibacterial efficacy of Thermorubin, a potent inhibitor of bacterial protein synthesis. The included protocols are designed to deliver robust and reproducible data for the evaluation of this compound's activity against a range of bacterial pathogens.
Introduction to this compound
This compound is a natural product known to inhibit bacterial protein synthesis by binding to the 70S ribosome, a mechanism distinct from many clinically used antibiotics.[1][2] This unique mode of action makes it a subject of interest for antimicrobial research and development. It has demonstrated activity against both Gram-positive and some Gram-negative bacteria.[1][2][3] Due to its low solubility in aqueous media, its clinical application has been limited, but its potent in vitro activity warrants further investigation.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by binding to the inter-subunit bridge B2a of the bacterial 70S ribosome.[1] This interaction induces a conformational change in the ribosomal RNA, which is thought to block the binding of transfer RNA (tRNA) to the A-site, thereby inhibiting the elongation phase of protein synthesis.[1]
Caption: this compound's mechanism of action on the bacterial ribosome.
Quantitative Antibacterial Efficacy Data
The following tables summarize the reported in vitro activity of this compound against various bacterial species.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 0.006 | [1] |
| Streptococcus pyogenes | - | 0.025 | [1] |
| Streptococcus pneumoniae | - | 0.05 | [1] |
| Escherichia coli | JW5503 ΔtolC | 6.25 | [4][5] |
Table 2: In Vitro Translation Inhibition
| Assay System | Metric | Value | Reference |
| E. coli based reconstituted translation system (GFP synthesis) | IC50 | 35 ± 6 nM | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the antibacterial efficacy of this compound are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional)
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate using the appropriate broth to achieve a range of concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
Caption: Workflow for the MBC assay.
Materials:
-
Completed MIC assay plate
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculture from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Time-Kill Curve Analysis
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Protocol: Time-Kill Curve Analysis
Caption: Workflow for time-kill curve analysis.
Materials:
-
This compound stock solution
-
Sterile flasks with appropriate broth
-
Bacterial culture in logarithmic growth phase
-
Shaking incubator
-
Materials for serial dilutions and plating (pipettes, tubes, agar plates)
Procedure:
-
Experiment Setup:
-
Prepare flasks containing broth with various concentrations of this compound (e.g., multiples of the MIC) and a growth control flask without the antibiotic.
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Sampling:
-
Incubate the flasks in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the logarithm of CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
-
Anti-Biofilm Assay
This assay assesses the ability of this compound to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.
Protocol: Crystal Violet Anti-Biofilm Assay
Caption: Workflow for the crystal violet anti-biofilm assay.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.1% Crystal violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inhibition Assay: Add the bacterial suspension and different concentrations of this compound to the wells simultaneously.
-
Eradication Assay: First, grow the biofilm for 24-48 hours, then remove the medium and add fresh medium containing different concentrations of this compound.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Staining:
-
Carefully remove the planktonic cells and wash the wells with PBS.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 10-15 minutes.
-
Wash the wells to remove excess stain.
-
-
Quantification:
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at approximately 570 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
-
Data Interpretation and Considerations
-
Solubility: this compound has low aqueous solubility.[1] Ensure complete dissolution in a suitable solvent (e.g., DMSO) and consider the final solvent concentration in the assay, including a solvent control.
-
Bacteriostatic vs. Bactericidal: A comparison of MIC and MBC values can indicate whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤4 is often considered indicative of bactericidal activity.
-
Time-Dependency: Time-kill curves will reveal if the bactericidal effect is rapid or slow and whether it is concentration-dependent.
-
Biofilm Activity: The anti-biofilm assay can differentiate between the inhibition of biofilm formation and the eradication of mature biofilms, which are important distinctions for potential therapeutic applications.
By following these detailed protocols, researchers can obtain reliable and comprehensive data on the in vitro antibacterial efficacy of this compound, contributing to a better understanding of its potential as an antimicrobial agent.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Thermorubin-Induced Ribosome Stalling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setups for investigating the mechanism of ribosome stalling induced by the antibiotic Thermorubin. The protocols outlined below are designed to enable researchers to qualitatively and quantitatively assess the effects of this compound on bacterial translation.
Introduction to this compound and Ribosome Stalling
This compound is an anthracenopyranone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary cellular target is the 70S ribosome, where it binds at the intersubunit bridge B2a, a critical region for the coordinated movements of the ribosomal subunits and interaction with translation factors.[1][3][4][5][6] Initially thought to be solely an inhibitor of translation initiation, recent studies have revealed a more complex mechanism of action.[3][4] this compound allows for the initiation of protein synthesis and the elongation of a few codons before causing the ribosome to stall at specific internal codons and at termination codons.[1][2][7][8] This stalling sequesters ribosomes in non-productive complexes, leading to a depletion of the free ribosome pool and ultimately, the cessation of protein synthesis.[1][7] Understanding the specifics of this compound-induced ribosome stalling is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-induced ribosome stalling.
In Vivo Dual-Reporter Fluorescence Assay
This assay provides an in vivo method to rapidly screen for and confirm the translation inhibitory activity of compounds like this compound.[9] It utilizes a dual-reporter system where the expression of one fluorescent protein is sensitive to translation inhibitors, while the other reports on a different stress pathway, such as DNA damage.
Principle: A bacterial reporter strain, such as E. coli ΔtolC transformed with the pDualrep2 plasmid, is used.[9] In this system, the expression of Katushka2S (a red fluorescent protein) is induced in the presence of translation inhibitors, while the expression of RFP (a green fluorescent protein) is triggered by DNA damage.[9]
Protocol:
-
Strain Preparation: Prepare a lawn of the E. coli ΔtolC-pDualrep2 reporter strain on an appropriate agar (B569324) medium.
-
Compound Application: Apply a small volume (e.g., 1.5 µL) of a concentrated solution of this compound (e.g., 10 mg/mL in DMSO) onto a sterile filter disc and place it on the bacterial lawn.
-
Controls: As positive and negative controls, apply solutions of known translation inhibitors (e.g., erythromycin, 5 mg/mL) and DNA damage-inducing agents (e.g., levofloxacin, 25 µg/mL), respectively.[9] Also, include a DMSO-only control.
-
Incubation: Incubate the plate overnight at 37°C.
-
Imaging: Scan the plate using a fluorescence imager with appropriate excitation and emission filters for both Katushka2S (red fluorescence) and RFP (green fluorescence).
-
Analysis: A significant increase in red fluorescence around the this compound disc compared to the negative control indicates inhibition of translation. The absence of green fluorescence confirms that the effect is not due to DNA damage.
In Vitro Translation Inhibition Assay
This assay quantitatively measures the inhibitory effect of this compound on protein synthesis in a reconstituted cell-free translation system. The synthesis of a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), is monitored over time in the presence of varying concentrations of the antibiotic.
Principle: A commercially available in vitro transcription-translation system (e.g., PURExpress) is used to synthesize sfGFP from a corresponding DNA template. The fluorescence of the produced sfGFP is measured, and the rate of protein synthesis is calculated. The inhibition by this compound is determined by comparing the synthesis rates in the presence and absence of the antibiotic.
Protocol:
-
Reaction Setup: In a 384-well plate, set up the in vitro translation reactions according to the manufacturer's protocol (e.g., PURExpress). Each reaction should contain the DNA template for sfGFP.
-
This compound Addition: Add varying concentrations of this compound (e.g., 0, 10, 25 µM) to the reactions.[9] Use a known translation inhibitor (e.g., sarecycline (B560412) at 25 µM) as a positive control.[9]
-
Incubation and Measurement: Place the plate in a plate reader capable of measuring fluorescence (excitation ~485 nm, emission ~510 nm) and incubate at 37°C. Monitor the fluorescence signal over time (e.g., for 3 hours).
-
Data Analysis: Plot the fluorescence intensity as a function of time for each this compound concentration. Calculate the initial rate of protein synthesis for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Toeprinting Assay for Mapping Ribosome Stall Sites
Toeprinting is a powerful technique to identify the precise locations of ribosome stalling on an mRNA template with single-nucleotide resolution.[1][10]
Principle: A specific mRNA template is translated in an in vitro system. A radiolabeled or fluorescently labeled DNA primer complementary to a downstream region of the mRNA is added. Reverse transcriptase extends the primer, synthesizing a cDNA copy of the mRNA. When the reverse transcriptase encounters a stalled ribosome, it is blocked, resulting in a truncated cDNA product. The size of this "toeprint" fragment, when compared to a sequencing ladder of the same mRNA, reveals the exact position of the ribosome stall site. The reverse transcriptase typically stops 16 nucleotides downstream of the codon in the ribosomal P-site.[1][9]
Protocol:
-
Template Preparation: Prepare specific mRNA templates known to be sensitive to ribosome stalling by this compound, such as ermBL or yrbA.[1][2]
-
In Vitro Translation: Set up an in vitro transcription-translation reaction (e.g., PURExpress) with the chosen mRNA template. Add this compound to the reaction at a concentration known to cause stalling (e.g., 50 µM). Include a control reaction without this compound.
-
Primer Annealing: After a suitable incubation time to allow for translation and stalling (e.g., 15 minutes at 37°C), add a 5'-end labeled primer (e.g., with 32P or a fluorescent dye) that is complementary to the 3' region of the mRNA template. Anneal the primer by heating and cooling.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for primer extension.
-
Sample Preparation: Stop the reaction and purify the cDNA products.
-
Gel Electrophoresis: Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder (generated using the same primer and mRNA template with dideoxynucleotides).
-
Analysis: Visualize the gel by autoradiography or fluorescence imaging. The appearance of specific bands in the this compound-treated lane that are absent or significantly weaker in the control lane indicates ribosome stalling. The position of these bands relative to the sequencing ladder identifies the stall sites.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
Cryo-EM is used to determine the high-resolution structure of the this compound-ribosome complex, providing insights into the molecular interactions and conformational changes that lead to stalling.
Protocol:
-
Complex Formation: Prepare purified 70S ribosomes (e.g., from E. coli or Thermus thermophilus). Incubate the ribosomes with a molar excess of this compound to ensure saturation of the binding site. If studying a specific state, tRNAs and a short mRNA fragment can be included to form a defined ribosomal complex.
-
Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid (e.g., holey carbon grids).
-
Vitrification: Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the complex.
-
Screening: Screen the vitrified grids using a transmission electron microscope to assess the quality of the ice and the distribution of the ribosomal particles.
-
Data Collection: Collect a large dataset of images of the vitrified this compound-ribosome complexes using a high-resolution cryo-electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Process the collected images using specialized software to pick individual particle images, classify them into different conformational states, and reconstruct a high-resolution 3D density map of the this compound-ribosome complex.
-
Model Building and Refinement: Build an atomic model of the complex into the cryo-EM density map and refine it to obtain the final structure.
Data Presentation
The following table summarizes key quantitative data related to the study of this compound.
| Parameter | Value | Organism/System | Reference |
| X-ray Crystal Structure Resolution | 2.7 Å | T. thermophilus 70S ribosome with initiator tRNA | [1][7] |
| Cryo-EM Structure Resolution | 2.7 Å | E. coli 70S ribosome with P- and A-site tRNAs | [5] |
| This compound Concentration for In Vitro Translation Inhibition | 25 µM (resulting in ~10-fold decrease in sfGFP synthesis) | PURExpress cell-free system | [9] |
| This compound Concentration for Toeprinting Assay | 50 µM | PURExpress cell-free system | [11] |
| Toxicity (Therapeutic Index) | > 200 | Not specified | [3][4][12][13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound-induced ribosome stalling.
Mechanism of this compound-Induced Ribosome Stalling
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 7. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescence-Based Assays for Thermorubin, a Bacterial Translation Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thermorubin (THR) is a natural anthracenopyranone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2][3] It selectively targets the bacterial 70S ribosome, binding at a unique site on the intersubunit bridge B2a, which involves helix 69 of the 23S rRNA (large subunit) and helix 44 of the 16S rRNA (small subunit).[1][4] While initially believed to be a translation initiation inhibitor, recent evidence indicates this compound's primary mechanism involves impeding translation elongation and termination.[1][3][5][6] It interferes with the proper accommodation of aminoacyl-tRNAs and release factors into the ribosomal A-site, causing ribosomes to stall and ultimately halting protein production.[2][3]
Fluorescence-based assays are powerful tools for characterizing the activity of ribosome-targeting inhibitors like this compound. These methods offer high sensitivity, quantitative results, and adaptability to high-throughput screening (HTS) formats, making them invaluable for mechanism-of-action studies and the discovery of novel antibiotic derivatives. This document provides detailed protocols for key fluorescence-based assays to quantify the inhibitory activity of this compound.
Mechanism of Action of this compound
This compound binds to the 70S ribosome at the subunit interface. This interaction induces a conformational change in the ribosome, which physically obstructs the A-site.[4][7] This blockage prevents the binding of incoming aminoacyl-tRNA and release factors, thereby stalling the ribosome during the elongation and termination phases of protein synthesis.[2][3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]
- 7. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mass Spectrometry in Thermorubin Research: Unveiling New Perspectives in Drug Development
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a deeper understanding of existing antibiotics is paramount. Thermorubin, a potent antibiotic that targets the bacterial ribosome, has long been a subject of interest. While its primary mechanism of inhibiting protein synthesis is well-established through structural biology techniques, the application of mass spectrometry offers a powerful lens to explore its broader cellular effects, identify potential off-target interactions, and elucidate mechanisms of resistance. This application note provides detailed protocols and conceptual frameworks for leveraging mass spectrometry in this compound research, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound and the Role of Mass Spectrometry
This compound is an antibiotic that inhibits bacterial protein synthesis by binding to the 70S ribosome.[1][2][3][4][5] This interaction interferes with the translation process, ultimately leading to bacterial cell death. While techniques like X-ray crystallography and cryo-electron microscopy have provided high-resolution structural insights into the this compound-ribosome complex, they do not fully capture the dynamic cellular response to the antibiotic.[3][5] Mass spectrometry-based approaches, including proteomics and metabolomics, are poised to fill this gap by providing a global view of the changes occurring within a bacterium upon this compound treatment. These techniques are instrumental in modern drug development for target identification, mechanism of action studies, and toxicity assessment.
I. Quantitative Proteomics: Mapping the Cellular Response to this compound
Quantitative proteomics can reveal global changes in protein expression in response to this compound treatment, offering insights into stress responses, altered metabolic pathways, and potential resistance mechanisms.
A. Application Note: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that allows for the precise relative quantification of proteins between two or more cell populations. In the context of this compound research, SILAC can be used to compare the proteomes of this compound-treated and untreated bacteria.
Hypothetical Quantitative Data from a SILAC Experiment
Below is a table illustrating the type of quantitative data that could be generated from a SILAC experiment comparing the proteome of E. coli treated with this compound versus an untreated control.
| Protein ID | Gene Name | Function | Fold Change (this compound/Control) | p-value |
| P0A7U3 | rplB | 50S ribosomal protein L2 | -1.1 | 0.045 |
| P0A7V5 | rplD | 50S ribosomal protein L4 | -1.2 | 0.039 |
| P0AG55 | groL | Chaperonin GroEL | 2.5 | 0.001 |
| P0A6F5 | dnaK | Chaperone protein DnaK | 2.8 | 0.0005 |
| P0A9P6 | marA | Multiple antibiotic resistance protein MarA | 3.1 | 0.0002 |
| P62554 | sodA | Superoxide dismutase [Mn] | 1.9 | 0.008 |
Note: This data is illustrative and not from a published study on this compound.
B. Experimental Protocol: SILAC-based Quantitative Proteomics of this compound-treated E. coli
This protocol outlines the key steps for a SILAC experiment to quantify proteome changes in E. coli upon this compound treatment.
1. Bacterial Growth and SILAC Labeling:
-
Culture two populations of E. coli in minimal medium.
-
Supplement one culture with "light" isotopes of arginine and lysine (B10760008) (e.g., ¹²C₆-Arg, ¹²C₆-Lys).
-
Supplement the second culture with "heavy" isotopes of arginine and lysine (e.g., ¹³C₆-Arg, ¹³C₆-Lys).
-
Grow the cultures for at least five generations to ensure complete incorporation of the labeled amino acids.
2. This compound Treatment:
-
Treat the "heavy" labeled culture with a sub-lethal concentration of this compound for a defined period.
-
Treat the "light" labeled culture with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction:
-
Harvest cells from both cultures by centrifugation.
-
Combine equal numbers of cells from the "light" and "heavy" cultures.
-
Lyse the combined cell pellet using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
4. Protein Digestion:
-
Quantify the total protein concentration in the lysate.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
5. LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
6. Data Analysis:
-
Use a software package like MaxQuant to identify and quantify peptides and proteins.
-
The software will calculate the heavy/light (H/L) ratios for each protein, representing the fold change in abundance upon this compound treatment.
-
Perform statistical analysis to identify proteins with significantly altered expression.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Thermorubin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermorubin is a natural product antibiotic that inhibits bacterial protein synthesis, presenting a promising scaffold for the development of new antibacterial agents.[1][2][3][4] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by binding to the inter-subunit bridge B2a of the 70S ribosome.[1][2][3][4][5][6][7][8] This unique binding site, distinct from many clinically used antibiotics, makes it a valuable target for overcoming existing antibiotic resistance mechanisms. However, the clinical development of this compound has been hindered by its poor solubility.
High-throughput screening (HTS) of novel this compound analogs offers a powerful strategy to identify compounds with improved physicochemical properties and potent antibacterial activity. These application notes provide detailed protocols for a primary whole-cell screening assay and a secondary in vitro translation assay, designed to identify and validate new this compound analogs.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound exerts its antibacterial effect by binding to a crucial interface of the bacterial 70S ribosome, specifically at the inter-subunit bridge B2a. This binding event physically obstructs the accommodation of aminoacyl-tRNA and release factors into the ribosomal A-site, thereby stalling protein synthesis at both the elongation and termination stages.[2][3][5][6][7] This mechanism effectively shuts down the production of essential proteins, leading to bacterial cell death. The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes provides a therapeutic window, making it an attractive candidate for antibiotic development.[1]
Caption: this compound's mechanism of action on the bacterial ribosome.
Data Presentation: Summary of a Hypothetical HTS Campaign
The following tables present illustrative data from a hypothetical high-throughput screening campaign for a library of 10,000 novel this compound analogs.
Table 1: Primary Whole-Cell Antibacterial Screen
| Parameter | Value | Description |
| Library Size | 10,000 | Number of unique this compound analogs screened. |
| Screening Concentration | 20 µM | Single concentration used for the primary screen. |
| Test Organism | Escherichia coli (ATCC 25922) | A representative Gram-negative bacterium. |
| Assay Format | 384-well microplate | Standard format for high-throughput screening. |
| Hit Criteria | ≥ 50% Growth Inhibition | Threshold for selecting primary hits. |
| Primary Hit Rate | 1.5% | Percentage of compounds meeting the hit criteria. |
| Number of Hits | 150 | Total number of initial hits from the primary screen. |
| Z'-factor | 0.78 | Indicates excellent assay quality and reproducibility.[9][10][11][12][13] |
Table 2: Secondary In Vitro Translation Inhibition Assay - Dose-Response of Primary Hits
| Compound ID | Structure/Modification | IC50 (µM) | Max Inhibition (%) |
| This compound (Control) | Wild-Type | 2.5 | 98 |
| Analog-001 | C-5 Methyl | 1.8 | 99 |
| Analog-002 | C-7 Ethyl | 3.2 | 97 |
| Analog-003 | Phenyl Ring Substitution | 0.9 | 99 |
| Analog-004 | Increased Solubility Moiety | 5.1 | 95 |
| Analog-005 | C-9 Hydroxyl | 15.6 | 85 |
Table 3: Structure-Activity Relationship (SAR) Summary of Selected Analogs
| Compound ID | Modification | Whole-Cell Activity (E. coli) | In Vitro Translation Inhibition (IC50) | Solubility Improvement | Notes |
| This compound | - | +++ | 2.5 µM | Low | Parent compound, potent but poorly soluble. |
| Analog-001 | C-5 Methyl | ++++ | 1.8 µM | Low | Increased potency, similar solubility. |
| Analog-003 | Phenyl Ring Substitution | +++++ | 0.9 µM | Moderate | Significantly improved potency and moderate solubility. |
| Analog-004 | Increased Solubility Moiety | +++ | 5.1 µM | High | Markedly improved solubility with retained potency. |
| Analog-005 | C-9 Hydroxyl | ++ | 15.6 µM | Low | Decreased activity, highlighting the importance of this position. |
Experimental Protocols
The following protocols outline a two-step screening process: a primary whole-cell assay to identify compounds with antibacterial activity, followed by a secondary in vitro assay to confirm inhibition of protein synthesis.
Caption: High-throughput screening workflow for this compound analogs.
Protocol 1: Primary High-Throughput Whole-Cell Antibacterial Screen
Objective: To identify this compound analogs that inhibit the growth of E. coli.
Materials:
-
This compound analog library (dissolved in DMSO)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader capable of measuring absorbance at 600 nm
-
Positive control (e.g., Kanamycin)
-
Negative control (DMSO)
Methodology:
-
Library Preparation:
-
Prepare a stock solution of the this compound analog library at a concentration of 1 mM in DMSO.
-
Create an intermediate plate by diluting the stock plate to 200 µM in MHB.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 10 µL of the 200 µM intermediate compound solutions into the corresponding wells of a 384-well assay plate.
-
Dispense 10 µL of Kanamycin solution (at a final concentration that inhibits growth) into positive control wells.
-
Dispense 10 µL of MHB with the corresponding DMSO concentration into negative control wells.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into MHB and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh MHB to achieve a starting OD600 of approximately 0.001.
-
-
Inoculation and Incubation:
-
Dispense 90 µL of the diluted bacterial culture into each well of the assay plates, bringing the final volume to 100 µL and the final compound concentration to 20 µM.
-
Seal the plates and incubate at 37°C for 16-18 hours with shaking.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (ODcompound - ODpositive) / (ODnegative - ODpositive))
-
Compounds exhibiting ≥ 50% growth inhibition are considered primary hits.
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|
-
Protocol 2: Secondary In Vitro Translation Inhibition Assay
Objective: To confirm that the primary hits inhibit bacterial protein synthesis and to determine their potency (IC50).
Materials:
-
Primary hit compounds
-
E. coli S30 extract for in vitro translation (e.g., PURExpress®)
-
Luciferase reporter plasmid (e.g., pBEST-luc)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer
Methodology:
-
Dose-Response Plate Preparation:
-
Prepare serial dilutions of the primary hit compounds in DMSO. A common starting concentration is 100 µM with 2-fold dilutions.
-
Transfer the diluted compounds to a 384-well assay plate.
-
-
In Vitro Translation Reaction Setup:
-
Prepare a master mix containing the E. coli S30 extract, amino acid mixture, energy source, and the luciferase reporter plasmid according to the manufacturer's instructions.
-
Dispense the master mix into the wells of the assay plate containing the serially diluted compounds.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.
-
Conclusion
The described high-throughput screening workflow provides a robust and efficient platform for the discovery of novel this compound analogs with improved therapeutic potential. The combination of a whole-cell primary screen with a target-specific secondary assay ensures the identification of compounds that not only possess antibacterial activity but also act via the desired mechanism of inhibiting bacterial protein synthesis. The subsequent structure-activity relationship analysis of confirmed hits will guide the medicinal chemistry efforts to optimize lead compounds for further preclinical development.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antibiotic this compound Inhibits Protein Synthesis by Binding to Inter-Subunit Bridge B2a of the Ribosome [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. assay.dev [assay.dev]
- 12. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for Determining Thermorubin's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for the determination of the cytotoxic effects of Thermorubin, a natural product known for its antibiotic properties.[1][2] The following protocols and methodologies are designed to be adaptable for screening and characterizing the cytotoxic potential of this compound in various cancer cell lines and other relevant cell types.
Introduction to this compound and Its Cytotoxic Potential
This compound is a known inhibitor of bacterial protein synthesis, targeting the 70S ribosome.[1][2][3][4][5] While its primary activity has been characterized in prokaryotes, its effects on eukaryotic cells are less understood. Preliminary investigations into natural products often reveal potential anti-cancer properties.[6][7][8][9] Therefore, it is crucial to systematically evaluate the cytotoxicity of this compound in mammalian cell lines to explore its therapeutic potential. Cell-based cytotoxicity assays are essential tools in the early stages of drug development to assess a compound's ability to inhibit cell growth or induce cell death.[10][11]
Key Cell-Based Assays for Cytotoxicity Assessment
Several robust and well-established assays can be employed to measure different aspects of cell health, including metabolic activity, membrane integrity, and apoptosis. The choice of assay depends on the specific research question and the expected mechanism of cell death.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[13][15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: Hypothetical MTT Assay Results for this compound
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.12 | 89.6 |
| 5 | 0.88 | 70.4 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17][18][19][20] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.[17][18]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[20][21]
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[20] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[17] Add the reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Data Presentation: Hypothetical LDH Assay Results for this compound
| This compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.20 | 0 |
| 1 | 0.25 | 6.25 |
| 5 | 0.45 | 31.25 |
| 10 | 0.70 | 62.5 |
| 25 | 1.10 | 112.5 (Adjusted to 100) |
| 50 | 1.45 | >100 (Adjusted to 100) |
| 100 | 1.50 | >100 (Adjusted to 100) |
| Maximum Release | 1.80 | 100 |
Caspase-3/7 Assay: Assessing Apoptosis
Caspase-3 and -7 are key effector caspases that are activated during the execution phase of apoptosis.[22] Assays that measure the activity of these caspases provide a specific indication of programmed cell death. Luminescent or fluorescent assays, such as the Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method for quantifying caspase activity.[23][24]
Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays to maximize the signal.
-
Incubation: Incubate the plate for a shorter duration compared to viability assays (e.g., 6, 12, or 24 hours) as apoptosis is an earlier event.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[23][24] Allow the reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[24]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a microplate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the vehicle-treated control.
Data Presentation: Hypothetical Caspase-3/7 Assay Results for this compound
| This compound (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 5,000 | 1.0 |
| 1 | 7,500 | 1.5 |
| 5 | 15,000 | 3.0 |
| 10 | 35,000 | 7.0 |
| 25 | 60,000 | 12.0 |
| 50 | 55,000 | 11.0 |
| 100 | 40,000 | 8.0 |
Visualization of Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound's cytotoxicity.
Diagram 2: Potential Signaling Pathway for this compound-Induced Apoptosis
As a protein synthesis inhibitor, this compound could induce cellular stress leading to apoptosis. The following diagram illustrates a plausible pathway.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that measure different cellular parameters, researchers can gain a comprehensive understanding of the compound's effects on cell viability and its potential mechanism of action. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized for specific cell lines and experimental conditions. Further investigation into the signaling pathways involved will be crucial for elucidating the molecular mechanisms underlying this compound's cytotoxic activity and for its potential development as a therapeutic agent.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria [diva-portal.org]
- 5. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. opentrons.com [opentrons.com]
- 11. njbio.com [njbio.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moleculardevices.com [moleculardevices.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 24. promega.com [promega.com]
Troubleshooting & Optimization
Navigating the Challenges of Thermorubin Solubility: A Technical Guide for Researchers
Shanghai, China - For researchers, scientists, and drug development professionals working with the potent antibiotic Thermorubin, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to effectively manage and improve the solubility of this compound for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: this compound is a highly hydrophobic molecule.[1][2] Its chemical structure contains multiple aromatic rings, contributing to its low affinity for water and making it challenging to dissolve in aqueous buffers commonly used in biological assays.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing concentrated stock solutions of this compound.[3][4] Published research has successfully utilized this compound stock solutions prepared in DMSO at concentrations as high as 10 mg/mL.[3]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous experimental buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds dissolved in DMSO. See the "Troubleshooting Guide: Preventing Precipitation" section below for detailed strategies to mitigate this problem.
Q4: Are there any alternative methods to improve the aqueous solubility of this compound besides using DMSO?
A4: While less documented specifically for this compound, general approaches for enhancing the aqueous solubility of poorly soluble drugs can be explored. These include the use of co-solvents (e.g., ethanol), cyclodextrins, or surfactants. However, these methods would require validation to ensure they do not interfere with the experimental assay.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer is a primary concern. Here are several strategies to troubleshoot and prevent this issue:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 1%, to maintain a balance between compound solubility and potential solvent-induced artifacts.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer to gradually decrease the concentration of both this compound and DMSO.
-
Pre-warming the Buffer: Gently warming the aqueous buffer before adding the this compound stock can sometimes help maintain solubility.
-
Vortexing During Dilution: Continuously vortex or mix the aqueous buffer while slowly adding the this compound stock solution to promote rapid and uniform dispersion.
-
Sonication: If precipitation occurs, brief sonication of the diluted solution may help to redissolve the compound.
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound in various organic solvents is challenging due to limited published information. However, based on its chemical properties and data from similar compounds, a qualitative and estimated solubility profile is provided below. Researchers should empirically determine the exact solubility for their specific experimental conditions.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 | Commonly used for stock solutions.[3] |
| Dimethylformamide (DMF) | Likely soluble | A polar aprotic solvent similar to DMSO, often used for dissolving hydrophobic compounds. |
| Methanol | Sparingly soluble | Lower solubility is expected compared to DMSO. |
| Ethanol | Sparingly soluble | Similar to methanol, solubility is likely limited. |
| Acetone | Likely soluble | May be a suitable solvent, but compatibility with the experimental system should be verified. |
| Water | Very poorly soluble | This compound is known to have low solubility in aqueous media.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, a common starting point for various in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 10 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear with no visible particulates. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Dilution of this compound Stock Solution for a Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the steps for diluting the this compound DMSO stock solution for use in a typical broth microdilution MIC assay.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plate
-
Multichannel pipette
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the growth medium. For example, to achieve a starting concentration of 100 µg/mL in the first well of the microtiter plate, dilute the 10 mg/mL stock 1:100 in MHB. Crucially, add the DMSO stock to the broth while vortexing to minimize precipitation.
-
Serial Dilutions: Add 100 µL of MHB to all wells of the 96-well plate except the first column.
-
Add 200 µL of the 100 µg/mL this compound solution to the first well of each row to be tested.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth with no this compound) and a negative control (broth only). Also, include a solvent control with the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
Visualizing Experimental Workflows and Mechanisms
To further aid researchers, the following diagrams illustrate key processes related to this compound experimentation.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of this compound's inhibition of protein synthesis.
References
- 1. This compound | C32H24O12 | CID 5458199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. osti.gov [osti.gov]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thermorubin's Low Thermostability in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thermorubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low thermostability in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a potent antibiotic that inhibits bacterial protein synthesis by binding to the 70S ribosome.[1][2] Its clinical use has been limited, in part, due to its low thermostability, particularly at temperatures above 37°C, and poor aqueous solubility.[2][3] This instability can lead to compound degradation during assays, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the primary factors that contribute to this compound's instability in assays?
A2: The primary factors affecting this compound's stability are:
-
Temperature: Degradation is significantly accelerated at temperatures above 37°C.[3]
-
pH: Like many small molecules, this compound's stability can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Solvent/Buffer Composition: The choice of solvent for stock solutions and the composition of the assay buffer can impact both solubility and stability.
-
Light Exposure: Although less documented for this compound specifically, many complex organic molecules are sensitive to light, which can induce degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation.[4][5]
Q3: How can I prepare and store this compound stock solutions to maximize stability?
A3: To maintain the integrity of your this compound stock solutions, we recommend the following:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent in your final assay.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -80°C and protect them from light.
Troubleshooting Guide: Assays with this compound
This guide provides strategies to mitigate the challenges posed by this compound's low thermostability during common experimental procedures.
Issue 1: Inconsistent results in antimicrobial susceptibility testing (AST).
Antimicrobial susceptibility tests, such as broth microdilution or disk diffusion assays, are often performed at 37°C, a temperature at which this compound is known to be unstable. This can lead to an underestimation of its true potency.
Strategies:
-
Minimize Incubation Time: When possible, use kinetic readouts or shorter incubation times to reduce the period this compound is exposed to 37°C.
-
Temperature Gradient Assay: To empirically determine the impact of temperature, consider running a parallel assay at a lower temperature (e.g., 30°C) if the bacterial strain allows for sufficient growth. This can help to differentiate between reduced activity due to instability versus inherent microbial resistance.
-
Pre-incubation Control: Include a control where this compound is pre-incubated in the assay medium at 37°C for the duration of the experiment before the addition of bacteria. Comparing the results of this control to the standard assay can help quantify the extent of degradation.
Issue 2: Loss of activity in biochemical assays (e.g., in vitro translation inhibition).
Biochemical assays often require incubation at physiological temperatures (e.g., 37°C) for optimal enzyme or ribosome activity, which can compromise this compound's stability.
Strategies:
-
Buffer Optimization: The stability of small molecules can be highly dependent on the pH and composition of the buffer.[6] Perform a buffer screen to identify conditions that maximize this compound's stability.
-
Use of Stabilizing Excipients: The addition of certain excipients can enhance the stability of small molecules in solution.[7][8][9] Consider screening the following additives:
-
Sugars: Sucrose or trehalose (B1683222) can create a more stable microenvironment.
-
Amino Acids: Arginine or glycine (B1666218) can reduce aggregation and degradation.
-
Antioxidants: If oxidative degradation is suspected, the inclusion of agents like ascorbic acid or dithiothreitol (B142953) (DTT) may be beneficial.
-
-
Thermal Shift Assay (Differential Scanning Fluorimetry): This technique can be used to assess the stabilizing effect of different buffers and excipients on this compound in a high-throughput manner.[10][11][12][13][14]
Experimental Protocols
Protocol 1: Buffer Optimization for Enhanced this compound Stability
This protocol outlines a general approach to screen for optimal buffer conditions to maintain this compound's stability.
Materials:
-
This compound stock solution (in DMSO)
-
A panel of biological buffers (e.g., MES, PIPES, HEPES, Tris) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0)
-
96-well microplate
-
Incubator set to 37°C
-
HPLC system with a suitable column for this compound analysis
Method:
-
Prepare a series of buffer solutions at the desired pH values.
-
In a 96-well plate, dilute the this compound stock solution to a final concentration (e.g., 50 µM) in each buffer condition. Include a control with this compound in your standard assay buffer.
-
Take a time-zero sample from each well for immediate HPLC analysis.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples from each well and analyze the remaining concentration of intact this compound by HPLC.
-
Plot the percentage of remaining this compound against time for each buffer condition to determine the degradation kinetics and identify the most stabilizing buffer.
Data Presentation:
| Buffer | pH | Half-life at 37°C (hours) | Degradation Rate Constant (k, h⁻¹) |
| MES | 6.0 | [Experimental Value] | [Experimental Value] |
| MES | 6.5 | [Experimental Value] | [Experimental Value] |
| HEPES | 7.0 | [Experimental Value] | [Experimental Value] |
| HEPES | 7.5 | [Experimental Value] | [Experimental Value] |
| Tris | 8.0 | [Experimental Value] | [Experimental Value] |
| Standard Assay Buffer | 7.4 | [Experimental Value] | [Experimental Value] |
| Table 1: Example data table for summarizing the results of a buffer optimization experiment. Researchers should fill in the values based on their experimental data. |
Protocol 2: Modified Antimicrobial Susceptibility Testing (AST) for this compound
This protocol provides a modified broth microdilution method to account for this compound's instability.
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microplates
Method:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a parallel plate where the this compound dilutions are pre-incubated at 37°C for a duration equivalent to the planned assay time (e.g., 18-24 hours).
-
Inoculate both the standard and pre-incubated plates with the bacterial suspension.
-
Incubate both plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for both plates by observing the lowest concentration that inhibits visible bacterial growth.
-
A significant increase in the MIC in the pre-incubated plate indicates degradation of this compound during the assay.
Data Presentation:
| Bacterial Strain | Standard MIC (µg/mL) | MIC after Pre-incubation (µg/mL) | Fold Change in MIC |
| E. coli ATCC 25922 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| S. aureus ATCC 29213 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Table 2: Example data table for comparing the MIC of this compound with and without pre-incubation to assess the impact of thermal degradation. |
Visualizations
Caption: Logical relationship of this compound degradation under adverse assay conditions.
Caption: Experimental workflow for assessing this compound's stability over time.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. proteos.com [proteos.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. eubopen.org [eubopen.org]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing In Vitro Studies with Thermorubin
Welcome to the technical support center for Thermorubin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their in vitro experiments with this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits bacterial protein synthesis. It specifically binds to the 70S ribosome at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[1][2] This binding interferes with multiple stages of translation, including the accommodation of aminoacyl-tRNAs and release factors into the ribosomal A-site, ultimately leading to the stalling of protein synthesis.[3][4]
Q2: Is this compound active against eukaryotic cells?
A2: No, this compound is not active against yeast, fungi, or higher eukaryotes.[1] Its specificity arises from differences in the ribosomal RNA structure between prokaryotes and eukaryotes at the binding site.
Q3: What are the known challenges associated with using this compound in vitro?
A3: The primary challenges are its low solubility in aqueous media and its limited thermostability at temperatures above 37°C.[1][5] These properties can lead to precipitation and loss of activity if not handled correctly.
Q4: How should I prepare a stock solution of this compound?
A4: this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3] For example, a 10 mg/ml stock solution can be prepared in DMSO.[5] This stock solution should be stored at -20°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates upon dilution in aqueous buffer. | 1. Low intrinsic aqueous solubility of this compound.[2][6]2. The final concentration of DMSO in the assay is too low to maintain solubility.3. Buffer components (e.g., high salt concentration) are reducing solubility. | 1. Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution. A final concentration of 1-5% DMSO is often tolerated in in vitro assays, but should be optimized for your specific system.2. When diluting the DMSO stock, add the this compound stock to the assay buffer dropwise while vortexing to promote mixing and prevent localized high concentrations that can lead to precipitation.3. If precipitation persists, consider performing serial dilutions of the stock in DMSO before the final dilution into the aqueous buffer.4. Test different buffer conditions. Sometimes, adjusting the pH or salt concentration can improve solubility. |
| Inconsistent or no inhibitory activity observed. | 1. Degradation of this compound due to improper storage or handling.2. Low thermostability of this compound, especially at temperatures above 37°C.[1][5]3. Incorrect buffer conditions, particularly magnesium ion concentration, which is critical for this compound's activity.[2] | 1. Prepare fresh aliquots of this compound stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution.2. Minimize the incubation time at 37°C as much as the experimental design allows. Prepare master mixes on ice and transfer to 37°C only when necessary.3. Optimize the magnesium concentration in your assay buffer. The inhibitory effect of this compound can be magnesium-dependent.[2] See the table below for recommended buffer compositions. |
| High background signal or off-target effects. | 1. The final DMSO concentration is too high, affecting the biological system.2. This compound interacting with other components in a complex in vitro system. | 1. Perform a DMSO tolerance control to determine the maximum concentration of DMSO your assay can tolerate without significant effects.2. Simplify the buffer system where possible to reduce potential interactions. Ensure all control experiments (e.g., no inhibitor) contain the same final concentration of DMSO. |
Data Presentation: Buffer Composition for In Vitro Assays
The composition of the assay buffer, particularly the concentration of magnesium ions, is crucial for the activity of this compound. Below is a summary of buffer conditions used in published in vitro studies.
| Buffer Component | Concentration Range | Reference Buffer 1 | Reference Buffer 2 | Reference Buffer 3 |
| Buffer Salt | 5-50 mM | 5 mM HEPES, pH 7.5[2] | 5 mM Tris-HCl, pH 7.4[1] | 50 mM HEPES, pH 7.5[7] |
| Potassium Salt | 30-50 mM | 50 mM KCl[2] | - | 30 mM KCl[7] |
| Ammonium Salt | 10-70 mM | 10 mM NH₄Cl[2] | 60 mM NH₄Cl[1] | 70 mM NH₄Cl[7] |
| Magnesium Salt | 5-21 mM | 10 mM Mg(OAc)₂[2] | 10 mM MgCl₂[1] | 10-21 mM MgCl₂[7] |
| Reducing Agent | 6 mM | - | 6 mM β-mercaptoethanol[1] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/ml.[5]
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw an aliquot of the stock solution. If very low final concentrations are required, perform serial dilutions in 100% DMSO.
-
Prepare Final Working Solution: Just before use, dilute the stock or intermediate solution into the pre-warmed (if applicable) assay buffer to the desired final concentration. Ensure rapid mixing to prevent precipitation. The final DMSO concentration should be kept constant across all experimental conditions, including controls.
Protocol 2: In Vitro Translation Inhibition Assay using PURExpress® System
This protocol is adapted from studies that have successfully used the PURExpress® In Vitro Protein Synthesis Kit to assess this compound's inhibitory activity.[1][8]
-
Thaw Components: Thaw all components of the PURExpress® kit on ice.
-
Prepare Reactions: In a microcentrifuge tube on ice, assemble the reaction mixture according to the manufacturer's protocol. A typical 5 µL reaction would include Solution A, Solution B, and the plasmid DNA encoding a reporter protein (e.g., sfGFP).[1]
-
Add this compound: Add the desired concentration of this compound (or DMSO for the vehicle control) to each reaction tube. For a dose-response curve, varying concentrations such as 0, 10, and 25 µM can be used.[1]
-
Incubate: Mix the reactions gently and incubate at 37°C for 2-3 hours in a plate reader capable of measuring the fluorescence of the reporter protein.[5]
-
Measure Reporter Signal: Monitor the production of the reporter protein over time by measuring its fluorescence or luminescence.
-
Data Analysis: Plot the reporter signal against time for each this compound concentration. Calculate the rate of protein synthesis and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methods for preventing Thermorubin degradation during experiments
Welcome to the technical support center for Thermorubin. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on experimental protocols, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3] For instance, a stock solution of 10 mg/ml in DMSO has been successfully used.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at low temperatures. Common storage conditions reported in the literature are -20°C or -80°C.[1][3][4] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in single-use aliquots.
Q3: What is the known stability of this compound at different temperatures?
A3: this compound is known to have low thermostability above 37°C.[1][4] However, for experimental purposes, it has been incubated at 37°C for periods ranging from 10 minutes to 3 hours.[1] For long-term storage, frozen temperatures (-20°C to -80°C) are recommended.
Q4: How should I prepare working solutions of this compound for my experiments?
A4: Working solutions should be prepared by diluting the DMSO stock solution into the appropriate aqueous buffer or culture medium immediately before use. This minimizes the time the compound spends in an aqueous environment where it may be less stable.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in assays. | Degradation of this compound due to improper storage or handling. | - Ensure stock solutions are stored in single-use aliquots at -20°C or -80°C.- Prepare fresh dilutions from the stock solution for each experiment.- Minimize the time the diluted this compound solution is kept at room temperature or 37°C before use. |
| Precipitation of this compound upon dilution into aqueous buffer. | Poor solubility of this compound in aqueous solutions.[1][5][6] | - Ensure the final concentration of DMSO in the assay is compatible with the experimental system and helps maintain solubility.- Consider a brief vortexing or sonication of the diluted solution, if permissible for the assay components. |
| Variability in results between experimental replicates. | Inconsistent handling of this compound solutions. | - Standardize the workflow for preparing and adding this compound to your assays.- Ensure uniform incubation times and temperatures across all samples. |
| Potential degradation during longer incubation periods (>3 hours) at 37°C. | Low thermostability of this compound.[1][4] | - If longer incubation times are necessary, consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.- If significant degradation is observed, it may be necessary to replenish the this compound during the experiment, if the assay design allows. |
Data Presentation
Table 1: Summary of this compound Stability and Handling Information
| Parameter | Recommendation/Information | Source |
| Solubility | Poor in aqueous media. Soluble in DMSO. | [1][5][6] |
| Thermostability | Low thermostability above 37°C. | [1][4] |
| Stock Solution | 10 mg/ml in DMSO. | [1] |
| Storage | -20°C or -80°C for stock solutions. | [1][3][4] |
| Working Solutions | Prepare fresh dilutions in aqueous buffer before use. | Inferred from protocols |
| Light Sensitivity | Potential for photosensitivity based on chemical structure. | Inferred from chemical class |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/ml).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Handling for In Vitro Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in the pre-warmed experimental buffer or medium.
-
Mix the working solution gently but thoroughly.
-
Add the this compound working solution to the experimental setup.
-
Proceed with the assay, minimizing exposure of the this compound-containing solutions to light and elevated temperatures beyond the specified protocol.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. osti.gov [osti.gov]
- 3. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address off-target effects of Thermorubin in cellular assays
Welcome to the technical support center for Thermorubin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of bacterial protein synthesis inhibition. Could this be an off-target effect of this compound?
A1: Yes, it is possible. While this compound is a known inhibitor of bacterial 70S ribosomes, it has also been identified as a potent inhibitor of aldose reductase, an enzyme present in eukaryotes.[1][2] If your cellular system is of eukaryotic origin, the observed phenotype could be a result of aldose reductase inhibition. It is crucial to perform experiments to distinguish between the on-target (inhibition of bacterial protein synthesis) and off-target (inhibition of aldose reductase) effects.
Q2: How can we confirm that the observed effect in our assay is due to on-target bacterial protein synthesis inhibition?
A2: To confirm the on-target activity of this compound, you should perform an in vitro bacterial protein synthesis assay. This can be done using a cell-free bacterial transcription-translation system. A dose-dependent inhibition of protein synthesis in this system would confirm the on-target effect. Additionally, using a structurally different antibiotic that also targets bacterial protein synthesis and observing a similar phenotype can provide further evidence for an on-target effect.
Q3: What are the first steps to investigate if this compound is causing off-target effects through aldose reductase inhibition in our eukaryotic cell line?
A3: The first step is to measure the activity of aldose reductase in your cells in the presence and absence of this compound. A significant decrease in aldose reductase activity upon treatment with this compound would indicate an off-target effect. You can perform a cellular aldose reductase activity assay, which typically measures the consumption of NADPH.
Q4: At what concentration should we use this compound to minimize off-target effects in our cellular assays?
A4: The optimal concentration of this compound will depend on your specific assay and cell type. It is recommended to perform a dose-response curve for both the on-target and off-target effects. The goal is to identify a concentration range where you observe significant on-target activity with minimal off-target effects. The quantitative data provided below can help guide your initial concentration selection.
Troubleshooting Guides
Problem 1: High background or no signal in the in vitro bacterial protein synthesis inhibition assay.
-
Possible Cause: Inactive bacterial cell extract or degraded reagents.
-
Troubleshooting Tip: Ensure that the bacterial cell-free extract is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use fresh ATP, GTP, and amino acid solutions.
-
Possible Cause: Incorrect concentration of template DNA or this compound.
-
Troubleshooting Tip: Titrate the concentration of your reporter plasmid. For this compound, perform a wide dose-response to find the inhibitory range.
Problem 2: Inconsistent results in the cellular aldose reductase activity assay.
-
Possible Cause: Variation in cell number or cell health.
-
Troubleshooting Tip: Ensure that you seed the same number of viable cells for each experimental condition. Perform a cell viability assay in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Possible Cause: Insufficient cell lysis leading to incomplete enzyme release.
-
Troubleshooting Tip: Optimize your cell lysis protocol. Ensure complete cell disruption by trying different lysis buffers or mechanical disruption methods.
Quantitative Data
The following table summarizes the known inhibitory activities of this compound. This data can be used to help design experiments and differentiate between on-target and off-target effects.
| Target | On-Target/Off-Target | Organism/System | Potency (IC50) | Reference |
| Bacterial Protein Synthesis | On-Target | E. coli in vitro translation | ~35 nM | [3] |
| Aldose Reductase | Off-Target | Eukaryotic | Potent inhibitor (Specific IC50 not available in abstract) | [1][2][4][5] |
Experimental Protocols
Protocol 1: In Vitro Bacterial Protein Synthesis Inhibition Assay
This protocol is designed to confirm the on-target activity of this compound by measuring the inhibition of protein synthesis in a bacterial cell-free system.
Materials:
-
Bacterial S30 cell-free extract (e.g., from E. coli)
-
Reporter plasmid with a bacterial promoter (e.g., encoding luciferase or GFP)
-
ATP, GTP, CTP, UTP solution
-
Amino acid mix
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
384-well microplate
-
Plate reader for luminescence or fluorescence
Procedure:
-
Prepare a master mix: On ice, combine the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's instructions.
-
Add reporter plasmid: Add the reporter plasmid to the master mix at a final concentration of 10-15 nM.
-
Prepare this compound dilutions: Perform a serial dilution of your this compound stock solution in nuclease-free water or the reaction buffer.
-
Assay setup: In a 384-well plate, add 1 µL of each this compound dilution.
-
Add master mix: Add 9 µL of the master mix containing the reporter plasmid to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Readout: Measure the luminescence or fluorescence using a plate reader.
-
Data analysis: Plot the signal against the this compound concentration and determine the IC50 value.
Protocol 2: Cellular Aldose Reductase Activity Assay
This protocol allows for the measurement of the off-target activity of this compound by quantifying aldose reductase activity in a cellular context.
Materials:
-
Your eukaryotic cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
NADPH
-
Substrate for aldose reductase (e.g., D,L-glyceraldehyde)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell culture and treatment: Plate your cells in a suitable culture vessel and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein quantification: Determine the protein concentration of each cell lysate to normalize the enzyme activity.
-
Assay setup: In a 96-well UV-transparent plate, add a reaction mixture containing phosphate (B84403) buffer, your cell lysate (normalized for protein concentration), and NADPH.
-
Add this compound (for in-lysate inhibition control): In parallel wells, you can add this compound directly to the lysate from untreated cells to assess direct enzyme inhibition.
-
Initiate the reaction: Add the substrate (e.g., D,L-glyceraldehyde) to each well to start the reaction.
-
Kinetic reading: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADPH consumption is proportional to the aldose reductase activity.
-
Data analysis: Calculate the rate of reaction for each condition and express the activity as a percentage of the vehicle-treated control.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for this compound effects.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and 2-hydroxyphenyl acetic acid, aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Thermorubin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the yield of Thermorubin purification. The following sections offer structured advice to identify and resolve common experimental challenges, from initial extraction to final purification steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a broad-spectrum antibiotic produced by the thermophilic actinomycete, Thermoactinomyces antibioticus.[1][2] Its purification can be challenging due to its low solubility in aqueous solutions, which can lead to precipitation and loss of product during extraction and chromatography.[1][3]
Q2: What is the general workflow for this compound purification?
While a detailed, standardized protocol is not consistently published, a general workflow can be inferred from common practices in natural product purification. This typically involves:
-
Fermentation: Culturing Thermoactinomyces antibioticus to produce this compound.
-
Extraction: Isolating the crude this compound from the fermentation broth and mycelium using organic solvents.
-
Purification: Employing chromatographic techniques to separate this compound from other metabolites and impurities.
-
Crystallization: Obtaining pure this compound in a crystalline form.
Q3: Which solvents are best for extracting this compound?
Specific optimal solvents for this compound are not detailed in the available literature. However, for similar polyketide antibiotics, a sequential extraction with solvents of increasing polarity is often effective. One might start with ethyl acetate (B1210297) or chloroform (B151607) to extract the compound from the fermentation broth, followed by methanol (B129727) or acetone (B3395972) to extract from the mycelium. The low aqueous solubility of this compound suggests that organic solvents will be primary for extraction.[1][3]
Q4: What are the key factors affecting the yield of this compound?
Several factors can influence the final yield, including the efficiency of the initial extraction, the choice of chromatographic conditions, and potential degradation of the compound during the process. Optimizing each step of the purification workflow is crucial for maximizing the yield.
Troubleshooting Guide: Low Purification Yield
Low yield is a common issue in natural product purification. This guide provides a systematic approach to troubleshooting and improving the yield of this compound.
Problem 1: Low Yield of Crude Extract
Possible Causes:
-
Inefficient Cell Lysis: The this compound within the mycelia is not being efficiently released.
-
Inappropriate Solvent Choice: The solvent used may not be optimal for solubilizing this compound.
-
Insufficient Extraction Time or Agitation: The solvent and biomass may not have been in contact long enough or mixed thoroughly.
Solutions:
-
Optimize Cell Disruption: Consider mechanical methods like sonication or bead beating for more efficient lysis of the mycelial cake.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, acetone, methanol) to find the most effective one for this compound.
-
Increase Extraction Efficiency: Extend the extraction time and ensure vigorous agitation to maximize the contact between the solvent and the biomass.
Problem 2: Significant Product Loss During Chromatography
Possible Causes:
-
Poor Solubility in Mobile Phase: this compound may be precipitating on the column.
-
Irreversible Binding to Stationary Phase: The compound may be strongly and irreversibly adsorbing to the column matrix.
-
Co-elution with Impurities: The desired compound is being discarded with impure fractions.
Solutions:
-
Mobile Phase Modification: Adjust the solvent composition of the mobile phase to improve this compound's solubility. A gradient elution, gradually increasing the polarity, can be effective.
-
Stationary Phase Selection: If using silica (B1680970) gel, consider alternative stationary phases like reversed-phase C18 or alumina, which offer different separation mechanisms.
-
Fraction Analysis: Collect smaller fractions and analyze them using a rapid method like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to accurately identify the fractions containing pure this compound.
Experimental Protocols
General Extraction Protocol
-
Harvest: Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Broth Extraction: Extract the filtered broth with an equal volume of ethyl acetate or chloroform three times. Combine the organic extracts.
-
Mycelium Extraction: Suspend the mycelial cake in methanol or acetone and stir for several hours. Filter and collect the solvent. Repeat this step twice.
-
Combine and Concentrate: Pool all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
General Chromatographic Purification Protocol
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the fractions by TLC to identify those containing pure this compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Data Presentation
The following table summarizes hypothetical data to illustrate how to track yield throughout the purification process. Researchers should generate their own data to make informed decisions for process optimization.
| Purification Step | Starting Material (g) | Product Obtained (g) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Crude Extraction | 1000 (mycelial mass) | 10.5 | - | - | 15 |
| Silica Gel Chromatography | 10.5 | 2.1 | 20.0 | 0.21 | 85 |
| Recrystallization | 2.1 | 1.5 | 71.4 | 0.15 | 98 |
Visualizations
Troubleshooting Logic for Low Purification Yield
Caption: A decision tree for troubleshooting low this compound purification yield.
General this compound Purification Workflow
Caption: A generalized workflow for the purification of this compound.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thermorubin Resistance in Bacteria
This guide provides troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating bacterial resistance to Thermorubin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits bacterial protein synthesis.[1] It binds to the bacterial 70S ribosome at a unique site located at the interface between the large (50S) and small (30S) subunits, specifically at the inter-subunit bridge B2a.[1][2][3] This binding site is formed by helix 69 of the 23S rRNA and helix 44 of the 16S rRNA.[1] The binding of this compound induces a conformational change in the ribosome, which sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site.[1][4][5] This action effectively stalls translation, inhibiting protein production and leading to bacterial growth inhibition.[6][7] While initially thought to be a translation initiation inhibitor, more recent studies show it can stall ribosomes at various codons along the mRNA, including at stop codons.[6][8][9]
Q2: What are the primary known or potential resistance mechanisms to this compound?
A2: While specific clinical resistance mechanisms are not extensively documented, based on its mechanism of action, two primary resistance strategies are likely:
-
Target Site Modification: This is a common resistance mechanism for ribosome-targeting antibiotics.[3] Mutations in the 16S or 23S rRNA genes, specifically at or near the this compound binding site (bridge B2a), could reduce the binding affinity of the drug. For example, it has been hypothesized that mutating nucleotide G1491 in E. coli could confer resistance because it is a key stacking platform for the drug.[1]
-
Active Efflux Pumps: Bacteria can utilize efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their intracellular target. Overexpression of broad-spectrum efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, is a major contributor to multidrug resistance in Gram-negative bacteria and could potentially reduce this compound's efficacy.[10]
Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A3: Yes, this compound has demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria in vitro.[1][8] However, its effectiveness in treating infections can be limited, likely due to poor solubility in aqueous solutions, which affects its pharmacodynamic properties.[1]
Visualizing this compound's Mechanism of Action
Caption: Mechanism of this compound action on the bacterial ribosome.
Troubleshooting Guide
Problem: My bacterial strain shows a high Minimum Inhibitory Concentration (MIC) for this compound.
This indicates that your strain is resistant. The following steps will help you determine the likely mechanism of resistance.
Q1: How do I confirm the high MIC and ensure it's not an experimental artifact?
A1: First, you must rigorously confirm the MIC value. Repeat the MIC determination using a standardized method, such as the broth microdilution protocol detailed below. Ensure you include a known susceptible control strain (e.g., a wild-type laboratory strain) in parallel. A consistently high MIC in your test strain compared to the control validates the resistance phenotype.
Q2: How can I test if resistance is due to an efflux pump?
A2: The most direct method is to repeat the MIC assay in the presence of a broad-spectrum efflux pump inhibitor (EPI). If the resistance is mediated by an efflux pump, the EPI will block it, allowing this compound to accumulate in the cell and exert its effect. This will result in a significant reduction in the MIC. A 4-fold or greater decrease in the MIC value in the presence of the EPI is generally considered significant.
Q3: What if an efflux pump inhibitor does not reduce the MIC?
A3: If the MIC remains high even with an EPI, the resistance mechanism is likely target modification. This involves a mutation in the ribosomal RNA that prevents this compound from binding effectively.
Q4: How do I identify a target site mutation?
A4: To identify a mutation, you need to sequence the genes encoding the ribosomal RNA components of the this compound binding site. Specifically, you should sequence the regions of the 16S and 23S rRNA genes that correspond to helix 44 and helix 69, respectively. Compare the sequence from your resistant strain to that of a susceptible wild-type strain. Any nucleotide changes in the binding region are strong candidates for the cause of resistance.
Visualizing the Troubleshooting Workflow
Caption: Workflow for diagnosing this compound resistance mechanisms.
Data Presentation
Table 1: Reported MIC Values for Susceptible Bacterial Strains
This table provides reference MIC values for this compound against known susceptible organisms.
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.006 | [1] |
| Streptococcus pyogenes | 0.025 | [1] |
| Streptococcus pneumoniae | 0.05 | [1] |
| Escherichia coli (in vitro) | 6.25 | [11][12] |
Table 2: Example Data from an Efflux Pump Inhibition Assay
This table illustrates hypothetical results that would strongly suggest the involvement of an efflux pump in resistance.
| Strain ID | Condition | This compound MIC (µg/mL) | Fold Change | Interpretation |
| WT_Control | No EPI | 8 | N/A | Susceptible Control |
| RES_Strain_X | No EPI | 128 | N/A | Resistant Phenotype Confirmed |
| RES_Strain_X | + EPI (e.g., PAβN) | 8 | 16x | Resistance Reversed; Efflux Pump Implicated |
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
Spectrophotometer
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate CAMHB with the bacterial strain and incubate until it reaches the logarithmic phase of growth.
-
Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Create a serial 2-fold dilution of this compound in CAMHB across the wells of a 96-well plate. For example, from 256 µg/mL down to 0.25 µg/mL.
-
Add 50 µL of CAMHB to wells 2-12.
-
Add 100 µL of the starting this compound concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 will be the growth control (no antibiotic).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
Protocol 2: Efflux Pump Inhibition Assay
This protocol determines if an efflux pump is responsible for resistance by testing for antibiotic potentiation.
Materials:
-
All materials from Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., Phenylalanine-arginine β-naphthylamide (PAβN))
Methodology:
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone against your bacterial strain to identify a concentration that does not inhibit growth on its own. Use a concentration that is 1/4th or 1/8th of the EPI's MIC for the main experiment.
-
Set up Plates: Prepare two 96-well plates in parallel as described in Protocol 1.
-
Plate A (this compound only): Perform the standard this compound MIC assay.
-
Plate B (this compound + EPI): Prepare the this compound serial dilutions in CAMHB that has been supplemented with the sub-inhibitory concentration of the EPI.
-
-
Inoculation and Incubation: Inoculate and incubate both plates as described in Protocol 1.
-
Analysis:
-
Determine the MIC of this compound from Plate A and Plate B.
-
Calculate the fold-change in MIC: (MIC from Plate A) / (MIC from Plate B).
-
A ≥4-fold decrease in MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance.
-
Visualizing the Efflux Pump Assay Logic
Caption: Logic of using an efflux pump inhibitor to overcome resistance.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]
- 6. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 11. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. idexx.dk [idexx.dk]
Best practices for long-term storage of Thermorubin samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Thermorubin samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1] Due to its poor solubility in aqueous solutions, starting with a high-quality, anhydrous DMSO is crucial.[2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound, whether in solid (lyophilized) form or as a stock solution in DMSO, should be stored at low temperatures.
| Storage Form | Temperature | Duration | Container |
| Solid/Lyophilized Powder | -20°C or -80°C | Years | Tightly sealed vial with desiccant |
| DMSO Stock Solution | -20°C or -80°C | Months to a year | Small, single-use aliquots in tightly sealed vials |
Storing stock solutions in small, single-use aliquots is highly recommended to minimize freeze-thaw cycles, which can degrade the compound.[4]
Q3: Is this compound sensitive to light or temperature?
A3: While specific photostability data is not extensively documented in the provided search results, it is a general best practice to protect colored organic compounds from light to prevent potential photodegradation. This compound is known to have low thermostability above 37°C.[3] Therefore, it is advisable to store it protected from light and at recommended low temperatures.
Q4: How should I prepare my this compound stock solution for long-term storage?
A4: To prepare a stable stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. Once fully dissolved, dispense the solution into small, single-use aliquots in polypropylene (B1209903) or glass vials. Seal the vials tightly and store them at -20°C or -80°C.
Q5: For how long can I store this compound stock solutions in DMSO?
Troubleshooting Guides
This section addresses specific issues that users might encounter during the storage and use of this compound.
Issue 1: My this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or low temperature.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO to achieve a concentration within its solubility limits.
-
Gently warm the solution in a 37°C water bath for a short period. Avoid prolonged heating, as this compound has low stability at this temperature.[3]
-
Use a vortex mixer or sonication to aid dissolution.
-
Issue 2: My this compound stock solution appears to have precipitated after thawing.
-
Possible Cause: Absorption of water by DMSO, or the concentration is too high.
-
Solution:
-
Centrifuge the vial to pellet the precipitate. Use the supernatant for your experiment, but be aware that the concentration may be lower than intended.
-
Try to redissolve the precipitate by gently warming the solution to 37°C and vortexing.
-
To prevent this, ensure you are using anhydrous DMSO and that your storage vials are sealed tightly to prevent moisture absorption.
-
Issue 3: I observed precipitation when diluting my this compound DMSO stock into an aqueous cell culture medium.
-
Possible Cause: This is a common phenomenon known as "antisolvent precipitation" due to this compound's poor aqueous solubility.[2][3]
-
Solution:
-
Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix thoroughly. Then, add this intermediate dilution to the final volume of your medium.
-
Lower Final Concentration: Ensure that the final concentration of this compound in your aqueous medium is below its solubility limit. You may need to perform a solubility test.
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C for your dilutions.
-
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, vortex mixer.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied briefly if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for preparing, storing, and using this compound samples.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. goldbio.com [goldbio.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-specific binding of Thermorubin in assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with non-specific binding (NSB) of Thermorubin in biochemical and cell-based assays.
Troubleshooting Guide
High background signal and poor reproducibility in assays involving this compound are often due to its tendency to bind non-specifically to assay components. This compound is a hydrophobic small molecule with low solubility in aqueous media, properties that promote these unwanted interactions.[1][2][3] This guide offers a systematic approach to identify and minimize NSB.
Step 1: Confirming Non-Specific Binding
Before optimizing your assay, it's crucial to confirm that the high background signal is indeed caused by this compound's non-specific binding.
Recommended Control Experiment: Run your standard assay protocol with one critical omission: the specific binding partner or target molecule. For example, in an ELISA format, this would mean using wells that have been blocked but have no coated antigen or capture antibody. If you still observe a high signal in these control wells upon addition of this compound, NSB is the likely cause.[4][5]
Step 2: Systematic Mitigation Strategy
If NSB is confirmed, follow the workflow below to systematically address the issue. The primary strategies involve optimizing your blocking procedures and modifying the composition of your assay buffers to reduce the hydrophobic and electrostatic interactions that cause NSB.[4][6]
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Thermorubin Concentration for Antibacterial Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Thermorubin concentration in antibacterial testing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Precipitation of this compound in Stock Solution or Culture Medium
-
Question: My this compound solution, initially dissolved in DMSO, becomes cloudy or forms a precipitate when added to the aqueous culture medium. How can I resolve this?
-
Answer: This is a common issue due to this compound's poor aqueous solubility.[1] Here are several troubleshooting steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1-2%. While some bacteria can tolerate higher concentrations, it's best to keep it minimal to avoid solvent-induced growth inhibition or toxicity.
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for the addition of a smaller volume to your aqueous medium, keeping the final DMSO concentration low.
-
Two-Step Dilution: Instead of adding the DMSO stock directly to the full volume of the medium, first create an intermediate dilution of this compound in a small volume of medium. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Sonication: Briefly sonicate the diluted this compound solution in the culture medium to aid in dissolution. However, be cautious with temperature increases, as this compound has low thermostability.
-
Solvent Control: Always include a solvent control (medium with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent.
-
Issue 2: Inconsistent or Non-Reproducible Minimum Inhibitory Concentration (MIC) Results
-
Question: I am observing significant variability in my MIC results for this compound across different experiments. What could be the cause?
-
Answer: Inconsistent MIC values can stem from several factors. Consider the following:
-
Inoculum Preparation: Ensure a standardized inoculum density in every experiment. A common standard is a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10^8 CFU/mL. Variations in the starting bacterial concentration can significantly impact the MIC value.
-
This compound Stability: this compound is known to have low thermostability, especially at temperatures above 37°C.[2] Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Minimize the exposure of this compound-containing solutions to light and elevated temperatures.
-
Complete Dissolution: Visually confirm that this compound is fully dissolved in the DMSO stock solution before preparing serial dilutions. Any undissolved particles will lead to inaccurate concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions. Small errors in dilution can lead to significant variations in the final concentrations.
-
Incubation Conditions: Maintain consistent incubation times and temperatures (e.g., 35-37°C for 16-20 hours) as recommended by standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
-
Issue 3: No Antibacterial Activity Observed or Higher Than Expected MIC Values
-
Question: I am not observing any inhibition of bacterial growth, or the MIC values are much higher than what is reported in the literature. What should I check?
-
Answer: This could be due to issues with the compound's activity, the experimental setup, or the bacterial strain.
-
This compound Degradation: As mentioned, this compound's stability is a critical factor.[2] If the stock solution is old or has been handled improperly (e.g., exposure to light or high temperatures), the compound may have degraded, leading to a loss of activity. Prepare fresh stock solutions and store them at -20°C or lower, protected from light.
-
Bacterial Strain: Verify the identity and purity of your bacterial strain. Contamination with a resistant organism can lead to misleading results. Also, ensure you are using a quality control (QC) strain with a known MIC for other antibiotics to validate your assay.
-
Media Composition: The composition of the culture medium can sometimes interfere with the activity of an antibiotic. Use standard, recommended media such as Mueller-Hinton Broth (MHB) for susceptibility testing.
-
pH of the Medium: Ensure the pH of your culture medium is within the appropriate range for both bacterial growth and this compound activity.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound inhibits bacterial protein synthesis by binding to the 70S ribosome at the intersubunit bridge B2a.[3] This interferes with the binding of transfer RNA (tRNA) to the A-site, thereby blocking the elongation step of translation.
-
What is a typical effective concentration range for this compound? The Minimum Inhibitory Concentration (MIC) of this compound varies depending on the bacterial species. It is generally more potent against Gram-positive bacteria. For example, reported MIC values are as low as 0.006 µg/mL for Staphylococcus aureus and 0.025 µg/mL for Streptococcus pyogenes.[4] For both Gram-positive and Gram-negative bacteria, a general MIC range of 0.025–0.05 µg/mL has been reported.[1]
-
Is this compound bactericidal or bacteriostatic? this compound is generally considered to be a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[1] To confirm this, a Minimum Bactericidal Concentration (MBC) assay should be performed. An MBC/MIC ratio of >4 typically indicates bacteriostatic activity.
-
What is the best solvent to prepare a this compound stock solution? Due to its poor solubility in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]
-
How should I store this compound stock solutions? this compound stock solutions in DMSO should be stored at -20°C or below and protected from light to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) Values of this compound against Various Bacteria
| Bacterial Species | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.006[4] |
| Streptococcus pyogenes | Gram-positive | 0.025[4] |
| Streptococcus pneumoniae | Gram-positive | 0.05[4] |
| General Range | Gram-positive & Gram-negative | 0.025 - 0.05[1] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Prepare a working solution of this compound by diluting the stock solution in MHB.
-
Add 200 µL of the highest concentration of this compound to be tested (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
2. Protocol for Determining the Minimum Bactericidal Concentration (MBC) of this compound
This protocol is a continuation of the MIC assay.
Materials:
-
MIC plate with results
-
Sterile antibiotic-free agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette or inoculating loop
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate, clearly labeled antibiotic-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Mandatory Visualization
Caption: Workflow for this compound MIC Determination.
Caption: Workflow for this compound MBC Determination.
Caption: Troubleshooting Logic for this compound Assays.
References
- 1. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in developing Thermorubin for clinical use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thermorubin.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus.[1][2] It inhibits bacterial protein synthesis by binding to the 70S ribosome at the intersubunit bridge B2a, a site distinct from other known ribosome-targeting antibiotics.[1] While initially thought to be a translation initiation inhibitor, more recent studies have shown that this compound allows for the initiation of protein synthesis but causes ribosomes to stall during the elongation and termination phases.[3][4] It interferes with the binding of aminoacyl-tRNAs and class-I release factors to the ribosomal A-site.[2] Additionally, this compound acts as an anti-dissociation agent, tethering the ribosomal subunits together and inhibiting ribosome recycling.[2]
2. Why has this compound not been developed for clinical use despite its potency?
The primary challenges hindering the clinical development of this compound are its low solubility in aqueous media and poor thermostability at physiological temperatures (above 37°C).[3] These properties likely contribute to its relative ineffectiveness when administered orally or intravenously, as the compound may not reach the site of infection at therapeutic concentrations.[1]
3. Is this compound active against both Gram-positive and Gram-negative bacteria?
Yes, this compound exhibits a broad range of activity against both Gram-positive and Gram-negative bacteria.[3] However, its potency can vary between different bacterial species.
4. Does this compound have activity against eukaryotic cells?
No, this compound is inactive against yeast, fungi, and higher eukaryotes.[1] This selectivity is attributed to structural differences in the ribosomal RNA at the this compound binding site between prokaryotic and eukaryotic ribosomes.[1]
5. What is the known toxicity profile of this compound?
This compound is reported to have low toxicity, with a therapeutic index greater than 200.[1][5]
Troubleshooting Guides
In Vitro Assays
Issue: Inconsistent or no inhibition observed in in vitro translation assays.
-
Question: My in vitro translation assay using this compound is not showing the expected inhibition of protein synthesis. What could be the cause?
-
Answer:
-
Solubility of this compound: this compound is poorly soluble in aqueous buffers. Ensure that it is fully dissolved in a suitable solvent, such as DMSO, before adding it to the reaction mixture. Precipitated this compound will not be active.
-
Concentration: The effective concentration of this compound can vary depending on the in vitro translation system being used. A dose-response experiment is recommended to determine the optimal inhibitory concentration. Concentrations in the range of 10-50 µM have been shown to be effective in PURExpress systems.
-
Thermostability: this compound has low thermostability above 37°C.[3] If your assay involves prolonged incubation at or above this temperature, the compound may be degrading. Consider running the assay at a lower temperature if the system allows, or for a shorter duration.
-
Assay Components: The inhibitory effect of this compound can be influenced by the concentration of magnesium ions and the presence of initiation factors.[1] Ensure that the conditions of your assay are consistent and optimized.
-
-
Issue: Low binding signal in ribosome binding assays.
-
Question: I am performing a ribosome binding assay with this compound but observe a weak signal. How can I improve this?
-
Answer:
-
Ribosome Integrity: Ensure the 70S ribosomes are intact and active. Use freshly prepared ribosomes for the best results.
-
Binding Buffer Conditions: The binding of this compound to the ribosome can be sensitive to the buffer composition, particularly the concentration of magnesium ions.[1] Optimize the buffer conditions for stable ribosome-Thermorubin complex formation.
-
Non-specific Binding: this compound is a hydrophobic molecule and may bind non-specifically to filter membranes (e.g., nitrocellulose) if used in the assay. Ensure you have appropriate controls to account for non-specific binding.
-
Detection Method: The method used to detect binding (e.g., radiolabeled ligand, fluorescent probe) should be sensitive enough to detect the interaction.
-
-
Cell-Based Assays
Issue: Low or no activity of this compound in bacterial cultures.
-
Question: this compound is not showing the expected antimicrobial activity against my bacterial strain. What could be the reason?
-
Answer:
-
Solubility and Precipitation: As with in vitro assays, the low aqueous solubility of this compound is a major factor. The compound may precipitate out of the culture medium, reducing its effective concentration. Visually inspect the culture for any signs of precipitation. Using a solvent like DMSO to dissolve this compound before adding it to the medium is recommended, but be mindful of the final DMSO concentration to avoid solvent toxicity to the bacteria.
-
Bacterial Strain and Resistance: While this compound has broad-spectrum activity, the minimum inhibitory concentration (MIC) can vary significantly between strains.[1] It is also possible that the strain you are using has intrinsic or acquired resistance mechanisms.
-
Inactivation: The compound may be inactivated by components in the culture medium or by bacterial enzymes.
-
-
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.006 |
| Streptococcus pyogenes | 0.025 |
| Streptococcus pneumoniae | 0.05 |
Data sourced from Bulkley et al., 2012.[1]
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is adapted from studies using the PURExpress® In Vitro Protein Synthesis Kit.
Objective: To determine the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit
-
Plasmid DNA encoding a reporter protein (e.g., sfGFP, Luciferase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nuclease-free water
-
Microplate reader for fluorescence or luminescence detection
Methodology:
-
Thaw the PURExpress® components on ice.
-
Prepare a master mix of the Solution A and Solution B components as per the manufacturer's instructions.
-
In separate microcentrifuge tubes, prepare the experimental reactions. For a 10 µL reaction volume:
-
Add the appropriate volume of the PURExpress® master mix.
-
Add plasmid DNA to a final concentration of 1-2 ng/µL.
-
Add this compound to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control with the same volume of DMSO.
-
Adjust the final volume with nuclease-free water.
-
-
Mix the reactions gently by pipetting.
-
Incubate the reactions at 37°C for 2-4 hours. Note: Due to this compound's thermostability, shorter incubation times are preferable if sufficient signal is obtained.
-
Measure the reporter protein signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm, or luminescence for luciferase after adding the substrate).
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Ribosome Binding Assay (Nitrocellulose Filter-Binding)
This protocol is a general guideline for assessing the binding of a ligand to ribosomes.
Objective: To determine if this compound interferes with the binding of initiator tRNA (fMet-tRNA) to the 70S ribosome.
Materials:
-
Purified 70S ribosomes
-
mRNA template
-
Radiolabeled f[3H]Met-tRNAfMet
-
Initiation factors (IF1, IF2, IF3)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Nitrocellulose and nylon membranes
-
Scintillation fluid and counter
Methodology:
-
Prepare the 70S initiation complex (IC) by incubating 70S ribosomes, mRNA, f[3H]Met-tRNAfMet, and initiation factors in binding buffer.
-
In parallel reactions, pre-incubate the 70S ribosomes with this compound at various concentrations for 10-15 minutes at 37°C before adding the other components to form the IC. Include a vehicle (DMSO) control.
-
After incubation (e.g., 15-30 minutes at 37°C), rapidly filter the reaction mixtures through a nitrocellulose membrane stacked on top of a nylon membrane. Ribosomes and associated ligands will bind to the nitrocellulose, while unbound tRNA will pass through.
-
Wash the filters with ice-cold binding buffer to remove unbound radiolabel.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Compare the amount of bound f[3H]Met-tRNAfMet in the presence and absence of this compound to determine its effect on tRNA binding.
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for in vitro translation inhibition assay.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Thermorubin and Tetracycline in Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two structurally related but functionally distinct antibiotics: Thermorubin and tetracycline (B611298). By examining their interactions with the bacterial ribosome and their impact on protein synthesis, this document aims to provide a clear understanding of their unique inhibitory profiles, supported by experimental data.
Introduction
This compound and tetracycline are both antibiotics that target the bacterial ribosome to inhibit protein synthesis. While they share a similar tetracyclic core structure, their mechanisms of action are remarkably different. Tetracycline is a well-established, broad-spectrum bacteriostatic agent that has been in clinical use for decades.[1] this compound, a natural product from Thermoactinomyces antibioticus, is a potent antibacterial agent but is not used clinically, in part due to its low solubility.[2][3] Understanding the nuances of their inhibitory mechanisms is crucial for the development of new antimicrobial agents that can overcome existing resistance.
Mechanism of Action: A Tale of Two Binding Sites
The primary difference in the mechanism of action between this compound and tetracycline lies in their respective binding sites on the bacterial 70S ribosome.
Tetracycline: Targeting the A-Site of the 30S Subunit
Tetracycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit.[4][5] Its primary binding site is located near the aminoacyl-tRNA (A-site), a crucial location for the decoding of mRNA.[4][6] By occupying this position, tetracycline sterically hinders the accommodation of aminoacyl-tRNA into the A-site, effectively preventing the addition of new amino acids to the growing polypeptide chain.[4] This leads to a halt in the elongation phase of protein synthesis.[5] While it binds principally to the 30S subunit, some weak interactions with the 50S subunit have been noted, but these are not central to its primary inhibitory function.[4]
This compound: A Unique Interfacial Binding Pocket
Despite its structural similarity to tetracycline, this compound binds to a completely different location on the 70S ribosome: the intersubunit bridge B2a.[2][3] This binding site is situated at the interface between the 30S and 50S subunits, involving interactions with both helix 44 (h44) of the 16S rRNA (30S subunit) and helix 69 (H69) of the 23S rRNA (50S subunit).[2][7] This unique binding position allows this compound to impact multiple stages of protein synthesis. Evidence suggests that this compound can inhibit the initiation, elongation, and termination phases of translation.[7][8] It has been shown to cause ribosome stalling at internal and termination codons.[7][8] Furthermore, the binding of this compound can induce conformational changes in the ribosome, potentially interfering with the binding of tRNA and release factors to the A-site and stabilizing the 70S ribosome, thereby inhibiting its recycling.[3][7]
Quantitative Comparison of Ribosomal Binding and Inhibition
The following table summarizes the available quantitative data for the binding affinities and inhibitory concentrations of this compound and tetracycline. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound | Tetracycline | Reference |
| Binding Site | Intersubunit bridge B2a (30S-50S interface) | A-site of the 30S subunit | [2][3][4][6] |
| Binding Affinity (Kd) to 70S Ribosome | ~20 nM | Not explicitly found in the provided results | [8] |
| Binding Affinity (Kd) to 30S Subunit | 1–2 µM | Not explicitly found in the provided results | [2] |
| Binding Affinity (Kd) to 50S Subunit | 1–2 µM | Not explicitly found in the provided results | [2] |
| Inhibition of Protein Synthesis | ~10-fold decrease at 25 µM (in vitro) | Not explicitly found in the provided results | [9] |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and tetracycline.
Caption: Mechanism of tetracycline action on the bacterial ribosome.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to elucidate the mechanisms of these antibiotics.
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.
Principle: A cell-free transcription-translation (TX-TL) system, typically derived from E. coli, is used to express a reporter protein (e.g., luciferase or green fluorescent protein). The amount of reporter protein produced is measured in the presence and absence of the antibiotic. A reduction in the reporter signal indicates inhibition of protein synthesis.
Protocol Outline:
-
Preparation of Reagents:
-
Prepare a stock solution of the antibiotic (this compound or tetracycline) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
Thaw the components of a commercial cell-free TX-TL kit (e.g., PURExpress) on ice.
-
-
Reaction Setup:
-
In a microplate, combine the cell-free extract, reaction buffer, and a plasmid DNA encoding the reporter protein.
-
Add the antibiotic dilutions to the respective wells. Include a vehicle control (solvent only) and a no-template control.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow for transcription and translation.
-
-
Detection:
-
Measure the signal from the reporter protein. For luciferase, add a luciferase assay reagent and measure luminescence using a luminometer. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the vehicle control.
-
Plot the percent inhibition against the antibiotic concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Unraveling the Enigma of Thermorubin: A Comparative Guide to its Role in Translation Initiation vs. Elongation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the evolving understanding of Thermorubin's mechanism of action, contrasting the historical hypothesis of initiation inhibition with current evidence supporting its primary role as an elongation inhibitor. This analysis is supported by a compilation of key experimental data and detailed methodologies.
This compound (THR), a polyketide antibiotic isolated from Thermoactinomyces antibioticus, has long been recognized for its potent inhibitory effects on bacterial protein synthesis. For years, the prevailing model suggested that this compound's primary target was the initiation phase of translation. However, recent high-resolution structural and kinetic studies have challenged this dogma, providing compelling evidence that this compound predominantly acts as an inhibitor of translation elongation. This guide dissects the evidence for both models, presenting the experimental data that has reshaped our understanding of this complex antibiotic.
A Tale of Two Hypotheses: Initiation vs. Elongation Inhibition
The Initiation Inhibition Hypothesis: An Early Perspective
The initial characterization of this compound as a translation initiation inhibitor was based on several key observations. Structurally, this compound binds at the interface of the 30S and 50S ribosomal subunits, specifically at intersubunit bridge B2a.[1][2] This region is a known interaction hub for translation initiation factors IF1 and IF2, making it a plausible target for an initiation inhibitor.[1]
Early biochemical studies supported this hypothesis. For instance, this compound was shown to effectively inhibit the in vitro translation of natural mRNA, which requires initiation factors, but had little effect on poly(U)-dependent polyphenylalanine synthesis, a process that bypasses the canonical initiation pathway, at physiological magnesium concentrations.[1][3] Furthermore, this compound was observed to prevent the binding of initiator fMet-tRNA to the 70S ribosome in the presence of initiation factors.[1][3]
The Elongation Inhibition Hypothesis: A New Consensus
More recent and technologically advanced studies have provided a more nuanced view of this compound's mechanism, strongly indicating that its primary inhibitory activity occurs during the elongation phase of translation. High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography structures have revealed that this compound can, in fact, co-exist with tRNAs in both the A and P sites of the ribosome.[4][5] This finding contradicts the earlier structural model which proposed that a this compound-induced conformational change in the 23S rRNA would physically block the accommodation of aminoacyl-tRNA in the A-site.[2][6]
Modern in vitro translation and toe-printing assays have demonstrated that ribosomes can initiate translation and synthesize at least a few peptide bonds before stalling in the presence of this compound.[4][7][8] These experiments show that this compound causes ribosome stalling at internal codons and at stop codons, rather than preventing the formation of the initial peptide bond.[4][7][9] Furthermore, precise fast-kinetics assays using a reconstituted E. coli translation system have shown that this compound has a negligible effect on the formation of the 70S initiation complex but significantly impedes the binding of aminoacyl-tRNAs to the A-site and inhibits the elongation and termination steps.[10]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from pivotal studies on this compound's effect on translation.
| Experiment | Key Finding | This compound Concentration | Observed Effect | Reference |
| In Vitro sfGFP Synthesis | Dose-dependent inhibition of protein synthesis | 10 µM | Moderate inhibition | [4][8][9] |
| 25 µM | ~10-fold decrease in sfGFP synthesis, comparable to sarecycline | [4][8][9] | ||
| Toe-printing Assay | Ribosome stalling position | Various | Stalling at internal codons and stop codons of ermBL and yrbA mRNA | [4][7][9] |
| No stalling at the initiation codon | Various | Ribosomes translate at least two codons before stalling | [8][9] | |
| 70S Initiation Complex Formation | Effect on initiation | Not specified | No significant difference in 70S IC formation in the presence or absence of this compound | [10] |
| Poly(U)-dependent poly(Phe) synthesis | Elongation effect (early study) | Not specified | No inhibition at low Mg2+ concentrations (5mM) in the absence of initiation factors | [3] |
| Inhibition at higher Mg2+ concentrations (above 12mM) | [3] | |||
| Endogenous mRNA Translation | Initiation effect (early study) | Not specified | Effective inhibition | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data. Below are protocols for key experiments used to validate this compound's effect on translation.
In Vitro Translation Inhibition Assay
This assay quantifies the effect of an inhibitor on the overall synthesis of a reporter protein in a cell-free system.
Protocol:
-
A commercial in vitro transcription-translation system (e.g., PURExpress from New England Biolabs) is used.[4][11]
-
The reaction is assembled according to the manufacturer's protocol, containing all necessary components for transcription and translation.
-
A plasmid DNA encoding a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), is added as the template.[4]
-
Varying concentrations of this compound (e.g., 0, 10, 25 µM), dissolved in a suitable solvent like DMSO, are added to the reaction mixtures. A known translation inhibitor (e.g., sarecycline) can be used as a positive control.[4][9]
-
The reactions are incubated at 37°C in a microplate reader.
-
The fluorescence of sfGFP is monitored over time (e.g., for 3 hours) to measure the rate and yield of protein synthesis.[8]
Toe-printing (Primer Extension Inhibition) Assay
This technique maps the precise location of stalled ribosomes on an mRNA template, allowing for the differentiation between initiation and elongation inhibitors.
Protocol:
-
An in vitro coupled transcription-translation system (e.g., PURExpress) is programmed with a specific DNA template (e.g., encoding ermBL or yrbA).[6]
-
The inhibitor to be tested (this compound) is added to the reaction. Control reactions may include no inhibitor, a known initiation inhibitor (e.g., retapamulin), or a known elongation/termination inhibitor (e.g., apidaecin).[4][7]
-
The reaction is incubated at 37°C to allow for translation and ribosome stalling.[8]
-
A radioactively labeled DNA primer, complementary to a downstream region of the mRNA, is added.
-
Reverse transcriptase is added to synthesize cDNA from the mRNA template. The enzyme will stop 16 nucleotides downstream of the codon in the ribosomal P-site where the ribosome is stalled.[4][7][12]
-
The cDNA products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
The positions of the "toeprints" (reverse transcription stops) indicate the specific codons where ribosomes have stalled.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Early hypothesis of this compound's action on translation initiation.
Caption: Current model of this compound's action on translation elongation.
Caption: Experimental workflow for the toe-printing assay.
Conclusion: A Paradigm Shift
The scientific consensus on this compound's mechanism of action has shifted significantly from an initiation inhibitor to a potent elongation inhibitor. This evolution in understanding has been driven by the application of advanced structural and biochemical techniques. The current evidence strongly suggests that this compound allows translation to initiate but then causes ribosomes to stall during the elongation phase by destabilizing aminoacyl-tRNA in the A-site and also affects termination.[4][5][10]
This revised understanding has important implications for the development of this compound and its analogs as therapeutic agents. Targeting translation elongation offers a distinct mechanism compared to many existing antibiotics, which could be advantageous in combating drug-resistant bacteria. Future research will likely focus on leveraging this detailed molecular understanding to design novel this compound derivatives with improved pharmacological properties.
References
- 1. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound. [bibbase.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thermorubin and Viomycin Ribosome Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ribosomal binding sites of two distinct antibiotics: Thermorubin and Viomycin (B1663724). By examining their interactions with the ribosome, the cellular machinery responsible for protein synthesis, we can gain a deeper understanding of their mechanisms of action and potential avenues for the development of novel antimicrobial agents. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the binding interactions and experimental workflows.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and Viomycin to the bacterial 70S ribosome have been determined using various biochemical and biophysical techniques. The following table summarizes the available quantitative data. It is important to note that direct comparison of dissociation constants (Kd) can be challenging due to variations in experimental conditions across different studies.
| Antibiotic | Ribosomal Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | 70S Ribosome | Not Specified | ~10-20 nM (estimated) | [1] |
| 50S Subunit | Not Specified | ~1-2 µM | [1] | |
| 30S Subunit | Not Specified | ~1-2 µM | [1] | |
| 70S Ribosome with A-site peptidyl-tRNA | Dissociation Assay | 1.5 ± 0.3 µM (for tRNA) | [2] | |
| Viomycin | 70S Ribosome (empty A-site) | Single-molecule FRET | ~20 µM (estimated) | [3] |
| 70S Ribosome (with peptidyl-tRNA in A-site) | Not Specified | << 1 µM | [3] | |
| 70S Ribosome (in the presence of EF-G) | Kinetic Modeling | IC50: 5-9 nM | [3] |
Ribosomal Binding Sites: A Structural Overview
Both this compound and Viomycin bind at the functionally critical interface between the small (30S) and large (50S) ribosomal subunits. Their proximity to key ribosomal RNA (rRNA) elements allows them to interfere with the dynamic process of protein synthesis.
This compound Binding Site
This compound binds to the 70S ribosome at the intersubunit bridge B2a.[4][5] This strategic location allows it to interact with both helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[4] The binding of this compound induces a significant conformational change in H69, causing nucleotides A1913 and C1914 to flip out from their canonical positions.[4] This rearrangement sterically hinders the accommodation of aminoacyl-tRNA into the A-site, thereby inhibiting protein synthesis.[4] While initially thought to primarily inhibit the initiation phase of translation, more recent studies have shown that this compound can also stall ribosomes during elongation and at termination codons.[2][6][7]
Viomycin Binding Site
Viomycin also binds at the subunit interface, in a pocket formed by h44 of the 16S rRNA and H69 of the 23S rRNA.[8][9] Its binding site is adjacent to those of other well-known antibiotics, including paromomycin (B158545) and hygromycin B.[8] Viomycin's primary mechanism of action is the inhibition of translocation, the process by which the ribosome moves along the mRNA. It achieves this by stabilizing the tRNA in the A-site in a pre-translocation state.[8][9] Furthermore, Viomycin can trap the ribosome in a rotated state, an essential intermediate conformation during translocation.[10][11] Interestingly, recent high-resolution structures have revealed the presence of multiple Viomycin binding sites, with some being exclusively occupied in the rotated state of the ribosome, providing a more detailed picture of its inhibitory mechanism.[10][11]
The following diagram illustrates the overlapping yet distinct nature of the this compound and Viomycin binding sites on the 70S ribosome.
Caption: Overlapping binding regions of this compound and Viomycin at the ribosomal subunit interface.
Mechanism of Action and Downstream Effects
The binding of this compound and Viomycin to the ribosome leads to the inhibition of protein synthesis, albeit through different primary mechanisms. This inhibition triggers a cascade of cellular responses.
This compound: By obstructing the A-site, this compound prevents the binding of incoming aminoacyl-tRNAs. This can lead to ribosome stalling at various points during translation, including initiation, elongation, and termination.[2][6][7]
Viomycin: Viomycin's primary impact is on translocation, effectively freezing the ribosome in a pre-translocation state.[8][9] This prevents the ribosome from moving along the mRNA to read subsequent codons.
Ribosome stalling, induced by either antibiotic, can activate cellular stress responses. These can include the stringent response, characterized by the production of (p)ppGpp, which leads to a global downregulation of transcription and translation.[12] Additionally, stalled ribosomes can be targeted by quality control pathways, such as transfer-messenger RNA (tmRNA) rescue, which releases the ribosome from the mRNA and tags the nascent polypeptide for degradation.[12]
The following diagram illustrates the general workflow of how ribosome stalling by antibiotics can trigger cellular responses.
Caption: General cellular pathways activated in response to ribosome stalling.
Experimental Protocols
The structural and kinetic data presented in this guide were obtained through sophisticated experimental techniques. Below are summaries of the key methodologies employed.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides high-resolution structural information about the binding of antibiotics to the ribosome.
Methodology (adapted from Stanley et al., 2010 and Bulkley et al., 2012): [4][5][8][9]
-
Ribosome Preparation: 70S ribosomes are purified from bacterial sources (e.g., Thermus thermophilus or Escherichia coli).
-
Complex Formation: Purified ribosomes are incubated with a molar excess of the antibiotic (this compound or Viomycin), along with mRNA and tRNAs to form a stable complex.
-
Crystallization: The ribosome-antibiotic complex is crystallized using vapor diffusion. This involves mixing the complex with a precipitant solution and allowing it to equilibrate against a reservoir of the precipitant, leading to the slow growth of crystals.
-
Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. The known structure of the ribosome is used as a model to fit the map (molecular replacement), and the antibiotic molecule is then manually placed into the remaining density. The entire structure is then refined to obtain a high-resolution model of the complex.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.
Methodology (adapted from Polikanov et al., 2023 and a 2020 PNAS paper on Viomycin): [2][6][7][10][11]
-
Sample Preparation: A solution containing the purified ribosome-antibiotic complex is applied to an EM grid.
-
Vitrification: The grid is rapidly plunged into liquid ethane, which freezes the sample so quickly that water molecules do not have time to form ice crystals, preserving the native structure of the complex in a thin layer of amorphous ice.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected, each containing thousands of randomly oriented ribosome particles.
-
Image Processing: The individual particle images are computationally extracted from the micrographs. These 2D projections are then aligned and classified to generate 3D reconstructions of the ribosome-antibiotic complex.
-
Model Building and Refinement: An atomic model is built into the 3D cryo-EM map and refined to achieve a high-resolution structure.
The following diagram outlines the general workflow for determining the structure of a ribosome-antibiotic complex using cryo-EM.
Caption: A simplified workflow for cryo-EM structure determination.
Kinetic Assays for Measuring Binding and Inhibition
Kinetic assays are used to determine the rates of antibiotic binding and their effects on the different steps of protein synthesis.
Methodology (adapted from Holm et al., 2016): [3][13]
-
In Vitro Translation System: A reconstituted cell-free translation system is used, containing purified ribosomes, tRNAs, amino acids, and translation factors.
-
Pre-steady-state Kinetics: Rapid mixing techniques, such as stopped-flow, are employed to measure the kinetics of individual steps of translation in the presence of the antibiotic.
-
Fluorescence Labeling: Fluorescent probes can be attached to tRNAs or other components of the translation machinery to monitor conformational changes or binding events in real-time.
-
Data Analysis: The kinetic data is fitted to mathematical models to extract rate constants for antibiotic binding, dissociation, and the inhibition of specific translational steps.
Conclusion
This compound and Viomycin, while both targeting the ribosomal subunit interface, exhibit distinct binding modes and primary mechanisms of inhibition. This compound acts primarily by sterically hindering A-site tRNA binding through an induced conformational change, affecting multiple stages of translation. In contrast, Viomycin's main inhibitory effect is the stabilization of the pre-translocation state, effectively halting the ribosome's movement along the mRNA. The detailed structural and kinetic understanding of these interactions, made possible by techniques like X-ray crystallography and cryo-EM, provides a solid foundation for the structure-based design of new and improved antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The structural basis for inhibition of ribosomal translocation by viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thermorubin and Other Ribosome-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of thermorubin, a potent ribosome-targeting antibiotic, with other established antibiotics that act on the bacterial ribosome: tetracycline (B611298), erythromycin (B1671065), and chloramphenicol (B1208). The information presented herein is supported by experimental data to aid in research and drug development efforts.
Executive Summary
This compound is a broad-spectrum antibiotic that inhibits bacterial protein synthesis through a unique mechanism of action. It binds to the inter-subunit bridge B2a of the 70S ribosome, a site distinct from that of many other ribosome-targeting antibiotics.[1] This unique binding site allows this compound to interfere with both the elongation and termination phases of protein synthesis by impeding the binding of aminoacyl-tRNAs and release factors to the ribosomal A-site.[2][3][4] Recent studies have further elucidated that this compound causes ribosomes to stall at internal and termination codons.[5][6][7][8][9] this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria and is notably inactive against eukaryotic cells, suggesting a favorable selectivity profile.[1]
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro efficacy of this compound, tetracycline, erythromycin, and chloramphenicol against key bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The data presented is a compilation from various studies, and direct comparisons should be considered in the context of potential variations in experimental methodologies and bacterial strains tested.
| Antibiotic | Staphylococcus aureus MIC (µg/mL) | Streptococcus pyogenes MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) |
| This compound | 0.006[1] | 0.025[1] | 0.05[1] |
| Tetracycline | 14% of isolates resistant[10] | Resistant MIC90: 32[5] | Resistant MIC: ≥8[11] |
| Erythromycin | Resistant MIC: ≥8[12] | Resistant MIC90: ≥256[5] | 67.1–69.4% susceptibility globally[9] |
| Chloramphenicol | No resistance found in a study of various animal isolates[10] | 100% susceptibility in a study of 35 isolates[5] | Median MIC: 3; Resistant MIC: ≥4 |
Mechanisms of Action: A Visual Comparison
The efficacy of these antibiotics stems from their distinct interactions with the bacterial ribosome. The following diagram illustrates their respective binding sites and inhibitory effects.
Caption: Binding sites of this compound and comparator antibiotics on the bacterial ribosome.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[13][14]
b) Agar (B569324) Dilution Method
This method involves the incorporation of the antibiotic into a solid growth medium.
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.
-
Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism on the agar surface.[13][15]
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
-
System Setup: A cell-free transcription-translation system (e.g., PURExpress) is used. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Template and Reporter: A DNA template encoding a reporter protein (e.g., superfolder green fluorescent protein, sfGFP) is added to the system.
-
Antibiotic Addition: The antibiotic of interest is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also prepared.
-
Incubation and Measurement: The reaction is incubated to allow for protein synthesis. The amount of reporter protein produced is then quantified (e.g., by measuring fluorescence for sfGFP).
-
Analysis: The level of protein synthesis inhibition is determined by comparing the amount of reporter protein produced in the presence of the antibiotic to the control.[8][9]
Toe-printing (Primer Extension Inhibition) Assay
This technique is used to identify the specific sites on an mRNA molecule where ribosomes are stalled by an antibiotic.
-
Formation of Ribosome-mRNA Complex: A stable complex of a 70S ribosome, a specific mRNA template, and an initiator tRNA is formed.
-
Antibiotic Treatment: The antibiotic being tested is added to the complex, and the mixture is incubated to allow for ribosome stalling.
-
Primer Extension: A radiolabeled DNA primer that is complementary to a downstream region of the mRNA is added, along with reverse transcriptase. The reverse transcriptase synthesizes a cDNA copy of the mRNA until it encounters the stalled ribosome.
-
Gel Electrophoresis and Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The positions of the reverse transcriptase stops, which correspond to the locations of the stalled ribosomes, are visualized by autoradiography.[6][16]
Experimental Workflow for Antibiotic Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a novel antibiotic.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High Rate of Tetracycline Resistance in Streptococcus pyogenes in Iran: an Epidemiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular epidemiology, antimicrobial susceptibilities and resistance mechanisms of Streptococcus pyogenes isolates resistant to erythromycin and tetracycline in Spain (1994–2006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic and Molecular Characterization of Tetracycline- and Erythromycin-Resistant Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Macrolide and Tetracycline Resistance and emm Type Distribution of Streptococcus pyogenes Isolates Recovered from Turkish Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. National Surveillance of Tetracycline, Erythromycin, and Clindamycin Resistance in Invasive Streptococcus pyogenes: A Retrospective Study of the Situation in Spain, 2007–2020 [mdpi.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Cross-resistance studies between Thermorubin and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between the antibiotic Thermorubin and other classes of antibiotics. Due to the limited availability of direct comparative experimental studies, this guide synthesizes information on its mechanism of action, binding site, and general principles of antibiotic resistance to provide a predictive overview for researchers.
Executive Summary
This compound is a ribosome-targeting antibiotic with a unique binding site at the intersubunit bridge B2a.[1][2] While chemically related to tetracyclines, its distinct binding location suggests a low probability of target-site-mediated cross-resistance with this class.[1] However, the proximity of its binding site to that of aminoglycosides and tuberactinomycins points to a potential for cross-resistance if resistance arises from mutations in or near these overlapping regions.[2][3] This guide explores these potential cross-resistance profiles, details relevant experimental methodologies, and provides a framework for future research in this area.
Comparison of Ribosomal Binding Sites and Cross-Resistance Potential
The likelihood of cross-resistance between antibiotics that target the ribosome is often correlated with the proximity of their binding sites. Alterations in the ribosomal RNA (rRNA) or ribosomal proteins that confer resistance to one antibiotic may consequently reduce the binding affinity of another that binds nearby.
Table 1: Comparison of Binding Sites and Potential for Target-Site Cross-Resistance with this compound
| Antibiotic Class | Primary Ribosomal Binding Site | Overlap with this compound Binding Site | Potential for Cross-Resistance | Rationale |
| This compound | Intersubunit Bridge B2a (h44 of 16S and H69 of 23S rRNA) | N/A | N/A | Reference |
| Tetracyclines | 30S Subunit (h31, h34 of 16S rRNA) | No | Low | Binds to a completely different site on the ribosome.[1] |
| Aminoglycosides | 30S Subunit (decoding A site, h44 of 16S rRNA) | Yes | Moderate to High | The binding site partially overlaps with that of this compound, particularly involving helix 44 of the 16S rRNA.[2][3][4] Mutations in this region could affect the binding of both classes of antibiotics. |
| Tuberactinomycins | 30S and 50S Subunits (h44 of 16S and H69 of 23S rRNA) | Yes | High | The binding site shows significant overlap with the this compound binding site at the intersubunit bridge.[2] |
| Macrolides | 50S Subunit (nascent peptide exit tunnel) | No | Low | Binds to a distant site on the large ribosomal subunit. |
| Lincosamides | 50S Subunit (peptidyl transferase center) | No | Low | Binds to a functionally and structurally distinct region of the large ribosomal subunit. |
| Chloramphenicol | 50S Subunit (peptidyl transferase center) | No | Low | Binds to the A-site cleft on the large subunit, distant from the this compound binding site.[4] |
Known Minimum Inhibitory Concentrations (MIC) of this compound
While direct comparative studies in resistant strains are lacking, the baseline potency of this compound has been established against susceptible Gram-positive bacteria.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Susceptible Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.006[3] |
| Streptococcus pyogenes | 0.025[3] |
| Streptococcus pneumoniae | 0.05[3] |
Experimental Protocols for Cross-Resistance Studies
The following are key experimental methodologies that can be employed to investigate cross-resistance between this compound and other antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
This is a fundamental method to quantify the susceptibility of a bacterial strain to an antibiotic.
-
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of this compound and the comparator antibiotics in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). Include strains with known resistance mechanisms to the comparator antibiotics.
-
Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
-
-
Data Analysis: Compare the MIC of this compound for the antibiotic-resistant strains to the MIC for the susceptible parent strain. A significant increase in the MIC for the resistant strain would indicate cross-resistance.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on ribosomal function.
-
Objective: To quantify the inhibitory activity of this compound and other antibiotics on bacterial protein synthesis.
-
Methodology:
-
Prepare a cell-free transcription-translation system, typically from E. coli extracts, containing ribosomes, tRNAs, amino acids, and other necessary factors.
-
Add a reporter gene template (e.g., plasmid DNA encoding luciferase or green fluorescent protein).
-
Introduce varying concentrations of this compound or a comparator antibiotic to the reaction mixtures.
-
Incubate the reactions to allow for protein synthesis.
-
Measure the amount of reporter protein produced (e.g., via luminescence or fluorescence).
-
-
Data Analysis: Calculate the IC50 (the concentration of antibiotic that inhibits protein synthesis by 50%) for this compound and the comparator antibiotics. This can be performed using ribosomes from both susceptible and resistant bacterial strains to assess the impact of resistance mutations on drug efficacy.
Ribosome Binding Assays
These assays determine the affinity of an antibiotic for the ribosome.
-
Objective: To measure the binding affinity (e.g., dissociation constant, Kd) of this compound to ribosomes from susceptible and resistant bacteria.
-
Methodology:
-
Purify 70S ribosomes from the bacterial strains of interest.
-
Use techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radiolabeled antibiotic binding assays to measure the interaction between the antibiotic and the ribosome.
-
For competitive binding assays, immobilize the ribosome and measure the binding of a labeled antibiotic in the presence of increasing concentrations of an unlabeled competitor (e.g., labeled aminoglycoside with unlabeled this compound).
-
-
Data Analysis: A decrease in binding affinity of this compound to ribosomes from a strain resistant to another antibiotic would confirm cross-resistance at the target level.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
This compound inhibits protein synthesis by binding to the intersubunit bridge B2a of the ribosome, which can interfere with the binding of transfer RNA (tRNA) to the A-site and impede the translocation of tRNAs and messenger RNA (mRNA).[1][3]
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for Cross-Resistance Investigation
A logical workflow is essential for systematically investigating cross-resistance.
Caption: Workflow for investigating this compound cross-resistance.
Potential Mechanisms of Cross-Resistance
Cross-resistance to this compound and other ribosome-targeting antibiotics can arise through several mechanisms.
Caption: Potential mechanisms of cross-resistance involving this compound.
Conclusion and Future Directions
The available evidence suggests that while cross-resistance between this compound and tetracyclines is unlikely due to distinct binding sites, there is a moderate to high potential for cross-resistance with aminoglycosides and tuberactinomycins. This is primarily based on the overlap of their binding sites on the bacterial ribosome. General resistance mechanisms, such as the upregulation of multi-drug efflux pumps, could also lead to decreased susceptibility to this compound and other antibiotic classes.
Future research should focus on conducting direct comparative studies to generate quantitative data on the cross-resistance profiles of this compound. Specifically, determining the MICs of this compound against a panel of clinical isolates with well-characterized resistance to various classes of antibiotics is a critical next step. Furthermore, the selection and characterization of this compound-resistant mutants will be invaluable in identifying the specific mutations that confer resistance and understanding the potential for cross-resistance with other antibiotics. Such studies will be instrumental in evaluating the potential of this compound and its analogs as future therapeutic agents in an era of growing antibiotic resistance.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory effect of Thermorubin on different bacterial strains
A Comparative Guide to its In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inhibitory effects of Thermorubin on various bacterial strains. Through a detailed examination of its mechanism of action and a comparative analysis of its in vitro activity, this document serves as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound exerts its antibacterial effect by inhibiting protein synthesis in both Gram-positive and Gram-negative bacteria.[1][2] It is, however, inactive against yeast, fungi, and higher eukaryotes.[1] The antibiotic binds to the 70S ribosome at the interface between the small (30S) and large (50S) subunits, specifically at the inter-subunit bridge B2a.[1] This binding site is distinct from that of other ribosome-targeting antibiotics like tetracyclines, although it is structurally similar to them.[1]
The binding of this compound induces a conformational change in the 23S rRNA, which in turn blocks the accommodation of aminoacyl-tRNA (A-site tRNA) into the A-site of the ribosome. This action effectively halts the elongation and termination steps of protein synthesis, leading to bacterial growth inhibition.[2]
Inhibitory Efficacy of this compound
The in vitro efficacy of this compound has been demonstrated against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.006[1] |
| Streptococcus pyogenes | Gram-positive | 0.025[1] |
| Streptococcus pneumoniae | Gram-positive | 0.05[1] |
| General Range | Gram-positive & Gram-negative | 0.025 - 0.05[2] |
Comparative Analysis with Other Antibiotics
Disclaimer: The following table presents MIC values for this compound and other common antibiotics against similar bacterial species. It is crucial to note that this data is compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as the specific strains tested, inoculum size, and growth medium can vary between studies, potentially influencing the results.
Table 2: Comparison of Minimum Inhibitory Concentration (MIC) Values (µg/mL) of this compound and Other Antibiotics
| Bacterial Strain | This compound | Linezolid | Erythromycin | Tetracycline |
| Staphylococcus aureus | 0.006[1] | 0.5 - 4 | 0.25 - >128 | 0.12 - 64 |
| Streptococcus pyogenes | 0.025[1] | 0.12 - 2 | 0.03 - >256 | 0.25 - 16 |
| Streptococcus pneumoniae | 0.05[1] | 0.25 - 2 | 0.015 - >256 | 0.12 - 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines a standardized method for determining the MIC of this compound.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth).
- This compound Stock Solution: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO) and then diluted in the test medium.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Further dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
- Dispense 100 µL of sterile growth medium into all wells of the microtiter plate except the first column.
- Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
5. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Reading the Results:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
Thermorubin vs. Macrolide Antibiotics: A Comparative Analysis of Potency
In the landscape of antibacterial drug discovery, understanding the comparative potency of novel compounds against established antibiotics is critical. This guide provides a detailed comparison of Thermorubin, a naturally occurring antibiotic, and the widely used macrolide class of antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used to determine their potency.
Comparative Potency: Minimum Inhibitory Concentration (MIC)
The potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the reported MIC values for this compound and three common macrolide antibiotics—Erythromycin, Azithromycin, and Clarithromycin—against a range of bacterial strains.
| Antibiotic | Gram Stain | Bacterial Species | MIC (µg/mL) |
| This compound | Gram-positive | Staphylococcus aureus | 0.006[1] |
| Streptococcus pyogenes | 0.025[1] | ||
| Streptococcus pneumoniae | 0.05[1] | ||
| Erythromycin | Gram-positive | Staphylococcus aureus | 0.5 - ≥256 |
| Streptococcus pyogenes | 0.06 - ≥256[2] | ||
| Streptococcus pneumoniae | 0.06 - 4.0 | ||
| Gram-negative | Escherichia coli | 16 - >1024[3] | |
| Haemophilus influenzae | 8.0[4] | ||
| Moraxella catarrhalis | 0.12 | ||
| Azithromycin | Gram-positive | Streptococcus pyogenes | 0.25 - 0.5[4][5] |
| Streptococcus pneumoniae | 0.25 | ||
| Gram-negative | Escherichia coli | 1 - 16[3] | |
| Klebsiella pneumoniae | 64[6] | ||
| Haemophilus influenzae | 0.5 - 4.0[7] | ||
| Moraxella catarrhalis | ≤0.03 - 0.25[8] | ||
| Clarithromycin | Gram-positive | Streptococcus pyogenes | ≥256[2] |
| Streptococcus pneumoniae | 0.12 | ||
| Gram-negative | Haemophilus influenzae | 4.0 - >32.0[7] | |
| Moraxella catarrhalis | 0.25 - 0.5[8] |
Note: MIC values can vary depending on the specific strain and the testing conditions used. The values presented are a range compiled from various studies.
Mechanisms of Action: A Tale of Two Ribosomal Inhibitors
Both this compound and macrolide antibiotics exert their antibacterial effects by inhibiting protein synthesis, a fundamental process for bacterial survival. However, they achieve this through distinct interactions with the bacterial ribosome.
This compound's Unique Binding Site
This compound binds to a unique site on the bacterial 70S ribosome, at the interface between the large (50S) and small (30S) subunits.[1][9] Specifically, it interacts with the intersubunit bridge B2a. This binding is thought to stabilize the 70S ribosome, preventing its dissociation into subunits, a crucial step for the initiation of translation.[1] By locking the ribosome in an inactive state, this compound effectively halts protein synthesis.
Mechanism of action of this compound.
Macrolides: Obstructing the Peptide Exit Tunnel
Macrolide antibiotics, in contrast, bind to the 50S subunit of the bacterial ribosome.[7][10][11] Their binding site is located within the nascent peptide exit tunnel (NPET), the channel through which newly synthesized polypeptide chains emerge from the ribosome.[10] By partially occluding this tunnel, macrolides physically obstruct the passage of the growing peptide chain, leading to the premature dissociation of the peptidyl-tRNA and the cessation of protein synthesis. This action is generally considered bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[8][11]
Mechanism of action of macrolide antibiotics.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The determination of MIC is a cornerstone of in vitro antibiotic potency assessment. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Generalized Broth Microdilution Protocol
-
Preparation of Antibiotic Stock Solution:
-
Dissolve the antibiotic (this compound or a macrolide) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Further dilute the stock solution in a sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to create a working stock solution.
-
-
Preparation of Bacterial Inoculum:
-
Select several well-isolated colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add a fixed volume (e.g., 100 µL) of sterile growth medium to all wells of a 96-well microtiter plate.
-
Add an equal volume of the antibiotic working stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating this process across the plate. Discard the excess volume from the last well.
-
-
Inoculation:
-
Add a fixed volume (e.g., 100 µL) of the prepared bacterial inoculum to each well containing the serially diluted antibiotic.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at a temperature suitable for the test bacterium (typically 35-37°C) for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Experimental workflow for MIC determination.
References
- 1. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of Thermorubin-bound and unbound ribosomes
A detailed comparative analysis of Thermorubin-bound and unbound ribosomal structures, offering insights for researchers in structural biology and drug development.
This compound, a potent antibiotic, brings bacterial protein synthesis to a halt by targeting the ribosome, the cell's protein-making machinery. Understanding the structural rearrangements it induces upon binding is crucial for the development of new antibacterial agents. This guide provides a comprehensive comparison of the ribosome's structure in its free state versus when it is bound by this compound, supported by crystallographic and cryo-electron microscopy (cryo-EM) data.
At a Glance: Key Structural Changes Upon this compound Binding
This compound doesn't just sit on the ribosome; it actively remodels the local architecture of this complex molecular machine. The most significant changes are observed at the interface of the two ribosomal subunits.
| Feature | Unbound Ribosome | This compound-Bound Ribosome | Significance |
| Binding Site | Intersubunit bridge B2a is accessible | This compound occupies a cleft between helix 69 (h69) of the 23S rRNA (large subunit) and helix 44 (h44) of the 16S rRNA (small subunit)[1][2]. | This strategic position allows this compound to interfere with the communication and movement between the two ribosomal subunits. |
| Conformation of h69 (23S rRNA) | The bases of residues A1913 and C1914 are in a standard conformation, ready to interact with incoming molecules. | The binding of this compound induces a significant rearrangement of A1913 and C1914. A1913 moves to stack against the tetracyclic moiety of this compound, while C1914 flips out[1][3]. | This conformational change is the primary mechanism of inhibition, as it sterically hinders the proper placement of aminoacyl-tRNA in the A-site and the binding of release factors[3]. |
| A-site Accessibility | The A-site is open for incoming aminoacyl-tRNA. | The rearranged C1914 partially obstructs the A-site, impeding the accommodation of aminoacyl-tRNA[3]. | This directly inhibits the elongation step of protein synthesis. |
| Intersubunit Bridge B2a Stability | Bridge B2a exhibits inherent flexibility, which is essential for the ribosomal ratcheting motion during translocation. | This compound binding is thought to rigidify the link between h69 and h44, potentially restricting the movement required for translocation[1]. | This stabilization of the intersubunit bridge could contribute to the overall inhibition of the dynamic process of protein synthesis. |
Mechanism of Action: A Visual Guide
The following diagram illustrates the molecular cascade of events triggered by this compound binding to the 70S ribosome, leading to the inhibition of protein synthesis.
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Experimental Corner: Unraveling the Structure
The structural insights presented here are the result of meticulous experimental work, primarily X-ray crystallography and cryo-electron microscopy. Below are the generalized protocols that have been instrumental in determining the structures of this compound-bound ribosomes.
-
Ribosome Purification: 70S ribosomes are typically purified from bacterial sources like Thermus thermophilus or Escherichia coli through a series of ultracentrifugation steps in sucrose (B13894) gradients.
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The ribosome-Thermorubin complex is crystallized using vapor diffusion methods. Crystallization cocktails often contain a mixture of polyethylene (B3416737) glycols (PEGs), salts (e.g., magnesium acetate, ammonium (B1175870) sulfate), and buffers (e.g., HEPES, Tris-HCl) at a specific pH.
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known ribosome structure as a model. The model is then refined against the collected diffraction data, and the this compound molecule is fitted into the resulting electron density map[1].
The following diagram outlines the typical workflow for determining the structure of the this compound-ribosome complex using cryo-EM, a technique that is particularly useful for studying large and flexible macromolecules.
Caption: A generalized workflow for cryo-EM structure determination.
Recent studies have utilized cryo-EM to capture the ribosome in different functional states while bound to this compound, providing a more dynamic picture of its inhibitory mechanism[2][3]. For instance, a 1.96 Å resolution cryo-EM structure of a this compound-bound 70S ribosome with mRNA and initiator tRNA has been determined, offering unprecedented detail of the interactions[3].
Data Summary: Crystallographic and Cryo-EM Studies
| Study Organism | Method | Resolution (Å) | Key Findings | PDB ID |
| Thermus thermophilus | X-ray Crystallography | 3.2 | First structure of this compound bound to the 70S ribosome, revealing the binding site at intersubunit bridge B2a and the conformational change in h69[1]. | 4Y4P, 4Y4O |
| Thermus thermophilus | X-ray Crystallography | 2.7 | Structure of this compound in complex with the 70S ribosome carrying initiator fMet-tRNA, showing that this compound binding does not affect P-site tRNA[2][4]. | 7L0J |
| Escherichia coli | Cryo-EM | 2.7 | Structure of the 70S ribosome in complex with this compound and both A- and P-site tRNAs, demonstrating that this compound can co-exist with tRNAs in both sites[2][4]. | 7L0K |
| Escherichia coli | Cryo-EM | 1.96 | High-resolution structure of the this compound-bound 70S initiation complex, providing a detailed view of the molecular interactions that impede A-site substrate binding[3]. | 7UTH |
Concluding Remarks
The structural comparison of this compound-bound and unbound ribosomes reveals a sophisticated mechanism of antibiotic action. By binding to a critical intersubunit bridge, this compound induces a conformational change that allosterically inhibits key steps in protein synthesis. This detailed structural understanding, made possible by high-resolution X-ray crystallography and cryo-EM, provides a solid foundation for the rational design of novel antibiotics that can overcome existing resistance mechanisms. The data and methodologies presented here serve as a valuable resource for researchers dedicated to combating bacterial infections through structure-based drug discovery.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
In Vivo Validation of Thermorubin's Antibacterial Activity: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial agent Thermorubin, with a focus on its in vivo validation. While in vitro studies have demonstrated this compound's potent activity against a range of bacteria, its progression to clinical use has been hampered by poor solubility and limited in vivo data. This document summarizes the current state of knowledge on this compound's efficacy, compares it with established antibiotics, and provides detailed experimental protocols to guide future in vivo research.
Executive Summary
This compound is a potent inhibitor of bacterial protein synthesis with broad-spectrum in vitro activity. However, its poor aqueous solubility has been a major obstacle to its development, rendering it largely ineffective when administered orally or intravenously in animal models. Notably, it has shown efficacy against Streptococcus pyogenes when administered intraperitoneally, suggesting that with formulation improvements or targeted delivery, its therapeutic potential could be realized. This guide offers a framework for the preclinical in vivo validation of this compound by comparing its profile with that of linezolid (B1675486) and daptomycin, two antibiotics with proven in vivo efficacy in relevant models.
This compound: In Vitro Antibacterial Profile
This compound has demonstrated significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis.[1][2][3] The following table summarizes its minimum inhibitory concentrations (MICs) against selected pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.006 µg/mL[1] |
| Streptococcus pyogenes | 0.025 µg/mL[1][2] |
| Streptococcus pneumoniae | 0.05 µg/mL[1] |
Comparative Analysis with In Vivo Validated Antibacterial Agents
Due to the lack of detailed public data from in vivo studies of this compound, this section provides a comparative analysis with linezolid and daptomycin, two antibiotics with established efficacy in murine models of bacterial infection. The data presented here serves as a benchmark for the level of in vivo activity that would be desirable for this compound in future studies.
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Readout | Reference |
| Linezolid | Murine Peritonitis Model | Staphylococcus aureus (GISA) | 35 mg/kg every 5 hours (subcutaneous) | Significant reduction in peritoneal bacterial counts and bacteremia. | [2][4] |
| Daptomycin | Neutropenic Murine Thigh Infection Model | Streptococcus pneumoniae | Single dose of 2.5 or 10 mg/kg | 3 to 4 log10 reduction in CFU/thigh. | |
| Daptomycin | Murine Sepsis Model | Streptococcus pneumoniae (invasive serotype 2) | Semitherapeutic or therapeutic doses | Semitherapeutic treatment fully protected against septic disease progression; therapeutic treatment resulted in ~70% survival. |
Mechanism of Action of this compound
This compound inhibits bacterial protein synthesis by binding to the 70S ribosome at the interface between the 30S and 50S subunits.[1][3] This binding interferes with the accommodation of aminoacyl-tRNAs into the A-site of the ribosome, thereby stalling protein elongation and ultimately leading to bacterial growth inhibition.[3]
Mechanism of this compound's antibacterial activity.
Experimental Protocols for In Vivo Validation
The following is a detailed methodology for a murine peritonitis/sepsis model, a relevant model for evaluating the in vivo efficacy of this compound, particularly given its reported activity with intraperitoneal administration.
Murine Peritonitis/Sepsis Model
-
Animal Strain: BALB/c or CD-1 mice (female, 6-8 weeks old).
-
Bacterial Strain: Streptococcus pyogenes (a clinically relevant strain with known virulence).
-
Infection Procedure:
-
Grow S. pyogenes to mid-logarithmic phase in a suitable broth medium (e.g., Todd-Hewitt broth).
-
Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS) or a solution containing a mucin-based adjuvant to enhance infectivity.
-
Induce peritonitis by intraperitoneal (i.p.) injection of a bacterial suspension of a predetermined lethal or sub-lethal dose (e.g., 1 x 107 CFU/mouse).
-
-
Treatment Regimen:
-
Initiate treatment at a specified time post-infection (e.g., 1-2 hours).
-
Administer this compound (solubilized in a suitable vehicle, e.g., DMSO/saline) via intraperitoneal injection. Multiple dose levels should be evaluated.
-
Include a vehicle control group and a positive control group treated with an antibiotic of known efficacy (e.g., linezolid or daptomycin).
-
-
Outcome Measures:
-
Survival: Monitor the survival of the animals for a defined period (e.g., 7 days).
-
Bacterial Load: At specific time points post-treatment (e.g., 24 hours), euthanize a subset of animals and collect peritoneal lavage fluid and blood for quantitative bacterial culture (CFU counts).
-
Systemic Infection: Harvest organs such as the spleen and liver to determine the extent of bacterial dissemination.
-
References
- 1. Influences of Linezolid, Penicillin, and Clindamycin, Alone and in Combination, on Streptococcal Pyrogenic Exotoxin A Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Action of Thermorubin on Bacterial Transcriptomes
For Researchers, Scientists, and Drug Development Professionals
While comprehensive comparative transcriptomics data for Thermorubin-treated bacteria are not yet widely available in public databases, this guide provides a detailed comparison of this compound's mechanism of action with other ribosome-targeting antibiotics. Furthermore, it outlines a robust experimental workflow for conducting such a comparative transcriptomics study to generate the necessary data.
Mechanism of Action: A Comparative Overview
This compound is a potent antibiotic that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[1][2] Its primary target is the bacterial 70S ribosome.[1] Although structurally similar to tetracycline, this compound binds to a distinct site on the ribosome, at the interface of the 30S and 50S subunits known as intersubunit bridge B2a.[3][4] This unique binding location leads to a mechanism of action that differs from other well-known ribosome inhibitors.
Recent studies have refined our understanding of this compound's inhibitory action. Initially thought to primarily block the initiation phase of translation, it is now understood that this compound can stall ribosomes at internal and termination codons.[1][5] This suggests that while it may allow translation to initiate and proceed for a few codons, it ultimately interferes with the elongation and termination steps of protein synthesis.[1][5] The binding of this compound induces conformational changes in the 23S rRNA, which is thought to block the accommodation of aminoacyl-tRNAs into the A-site of the ribosome.[1][3][4]
The following table provides a comparative summary of the mechanisms of action for this compound, Tetracycline, and Erythromycin.
| Feature | This compound | Tetracycline | Erythromycin |
| Target Subunit | 70S Ribosome (interface of 30S and 50S)[3][4] | 30S Subunit[6] | 50S Subunit[7][8] |
| Binding Site | Intersubunit bridge B2a[3][4] | A-site of the 30S subunit[6] | Polypeptide exit tunnel on the 50S subunit[8] |
| Primary Effect | Stalls ribosomes at internal and termination codons; interferes with A-site accommodation of tRNA[1][5] | Blocks the binding of aminoacyl-tRNA to the A-site[6] | Blocks the exit of the nascent polypeptide chain[8] |
| Inhibited Stage(s) | Elongation and Termination[1][5] | Elongation[6] | Elongation[8] |
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.
Experimental Protocols: A Proposed Workflow for Comparative Transcriptomics
To elucidate the global transcriptomic changes induced by this compound and compare them to other antibiotics, a combination of RNA sequencing (RNA-seq) and Ribosome Profiling (Ribo-seq) is recommended.
Bacterial Culture and Treatment
-
Strain Selection: Choose a suitable bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).
-
Culture Conditions: Grow the bacterial cultures in appropriate media to mid-logarithmic phase.
-
Antibiotic Treatment: Divide the culture into four groups:
-
Control (no antibiotic)
-
This compound-treated
-
Tetracycline-treated
-
Erythromycin-treated Treat the cultures with sub-inhibitory concentrations of each antibiotic for a defined period.
-
-
Harvesting: Rapidly harvest the bacterial cells by centrifugation at low temperature to preserve RNA integrity.
RNA Sequencing (RNA-seq)
-
RNA Extraction: Isolate total RNA from the harvested cells using a standardized kit.
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA).
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA. This involves fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the bacterial reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the control and treated groups.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected by each antibiotic.
-
Ribosome Profiling (Ribo-seq)
-
Ribosome Footprinting: Treat the harvested cells with an inhibitor of translation elongation (e.g., chloramphenicol) to freeze ribosomes on the mRNA.
-
Nuclease Digestion: Digest the cell lysates with RNase to degrade mRNA not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and extract the RPFs.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RPFs and sequence them.
-
Data Analysis:
-
Align the RPF reads to the transcriptome.
-
Analyze the distribution of ribosome density along transcripts to identify sites of translational pausing or stalling induced by each antibiotic.
-
The following diagram outlines the proposed experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
Validating Thermorubin's Specificity for Prokaryotic Ribosomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Thermorubin's specificity for prokaryotic ribosomes, offering a comparative overview with other ribosome-targeting antibiotics. The information presented is supported by experimental data to aid in research and drug development endeavors.
This compound, an anthracenopyranone antibiotic, demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit protein synthesis by binding to the bacterial 70S ribosome.[3][4] A key attribute of this compound is its remarkable specificity for prokaryotic ribosomes, rendering it inactive against their eukaryotic counterparts.[1][3] This guide delves into the molecular basis of this specificity, presents comparative data, and outlines the experimental protocols used to validate these findings.
Molecular Basis of Specificity
This compound's selective action is rooted in the structural differences between prokaryotic and eukaryotic ribosomes. It binds at the interface of the 30S and 50S subunits, specifically at the intersubunit bridge B2a.[1][3][4] The binding site involves interactions with helix 44 (h44) of the 16S rRNA in the small subunit and helix 69 (H69) of the 23S rRNA in the large subunit.[1][5][6]
The core of this compound's tetracyclic structure stacks between residue A1913 of H69 and the C1409-G1491 Watson-Crick base pair at the top of h44 in prokaryotic ribosomes.[3] This interaction is crucial for the stable binding of the antibiotic. In eukaryotic 80S ribosomes, the equivalent bases at this position (C1646 and A1754 in yeast) do not form a Watson-Crick base pair, which prevents the effective stacking and binding of this compound.[3] This structural divergence is the primary determinant of this compound's prokaryotic specificity.
Mechanism of Action
Initially believed to be an inhibitor of translation initiation, recent studies have revealed a more complex mechanism.[4] While this compound does interfere with initiation factor binding, it also affects multiple stages of translation, including elongation and termination.[1][7][8][9][10] By binding to bridge B2a, this compound induces a conformational change in the ribosome, which obstructs the accommodation of aminoacyl-tRNAs and release factors into the A-site, leading to ribosome stalling and the cessation of protein synthesis.[1][7][10][11]
Comparative Data
The following table summarizes the key characteristics of this compound in comparison to other well-known ribosome-targeting antibiotics.
| Antibiotic | Target Ribosomal Subunit(s) | Binding Site | Spectrum of Activity | Basis of Specificity |
| This compound | 30S and 50S (Intersubunit bridge B2a) | h44 of 16S rRNA and H69 of 23S rRNA | Broad-spectrum antibacterial (Gram-positive and Gram-negative) | Structural differences in rRNA at the binding site between prokaryotes and eukaryotes.[1][3] |
| Tetracycline | 30S | h44 of 16S rRNA (A-site) | Broad-spectrum antibacterial | Differences in the A-site decoding center between prokaryotic and eukaryotic ribosomes. |
| Erythromycin (Macrolide) | 50S | Nascent peptide exit tunnel (NPET) | Primarily Gram-positive bacteria | Structural variations in the NPET and 23S rRNA of prokaryotic versus eukaryotic ribosomes. |
| Linezolid (Oxazolidinone) | 50S | Peptidyl transferase center (PTC) at the A-site | Gram-positive bacteria, including resistant strains | Conformational differences in the 23S rRNA at the PTC. |
| Streptomycin (Aminoglycoside) | 30S | h44 of 16S rRNA (decoding center) | Broad-spectrum, particularly against Gram-negative bacteria | Differences in the decoding center of the 16S rRNA. |
Experimental Validation
The specificity of this compound has been validated through a combination of structural biology, biochemical assays, and in vivo studies.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques have been instrumental in determining the high-resolution structure of this compound bound to the 70S ribosome.[1][3][5][9]
-
Protocol Outline:
-
Purification of 70S ribosomes from bacteria (e.g., Thermus thermophilus or Escherichia coli).
-
Formation of the ribosome-Thermorubin complex by incubation.
-
For crystallography, crystallization of the complex followed by X-ray diffraction analysis.
-
For cryo-EM, vitrification of the complex and imaging using an electron microscope, followed by single-particle reconstruction.
-
-
-
In Vitro Translation Assays: Cell-free translation systems are used to quantify the inhibitory effect of this compound on protein synthesis.
-
Protocol Outline:
-
Preparation of a cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).
-
Addition of a template mRNA (e.g., encoding a reporter protein like luciferase or GFP).
-
Incubation of the reaction with varying concentrations of this compound.
-
Measurement of protein synthesis inhibition by quantifying the reporter protein activity or radioactivity if radiolabeled amino acids are used.
-
-
-
Toe-printing Assays: This biochemical technique is used to map the precise location of ribosome stalling on an mRNA template.[1][8]
-
Protocol Outline:
-
Assembly of a translation initiation complex on an mRNA template in the presence of this compound.
-
Addition of reverse transcriptase to synthesize a cDNA copy of the mRNA.
-
The reverse transcriptase will stop (or "toe-print") at the position of the stalled ribosome.
-
Analysis of the resulting cDNA fragments by gel electrophoresis to determine the exact stalling site.
-
-
-
Fluorescence-Based Reporter Assays: Engineered bacterial strains expressing fluorescent reporter genes under the control of specific promoters can be used to assess ribosome inhibition in living cells.[12]
-
Protocol Outline:
-
Use of a bacterial strain containing a reporter plasmid where a fluorescent protein's expression is dependent on translation.
-
Exposure of the bacterial culture to different concentrations of this compound.
-
Measurement of the fluorescence signal to quantify the extent of translation inhibition.
-
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and this compound's mechanism, the following diagrams are provided.
Conclusion
The specificity of this compound for prokaryotic ribosomes is well-established and supported by robust structural and biochemical data. Its unique binding site and mechanism of action, distinct from many other ribosome-targeting antibiotics, make it a valuable tool for research and a potential scaffold for the development of new antibacterial agents. The detailed understanding of its interaction with the ribosome provides a solid foundation for designing novel derivatives with improved pharmacological properties to combat the growing threat of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. osti.gov [osti.gov]
- 7. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Structural and Functional Explorations of Novel Ribosome-Targeting Antibacterials - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic this compound tethers ribosomal subunits and impedes A-site interactions to perturb protein synthesis in bacteria. [publications.scilifelab.se]
- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Ribosome Inhibition by Aminoglycoside Antibiotics in Living Bacteria Using an Orthogonal Ribosome-Controlled Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Thermorubin Derivatives: A Side-by-Side Analysis
For Immediate Release
This guide provides a comprehensive side-by-side comparison of the efficacy of Thermorubin and its derivatives, intended for researchers, scientists, and drug development professionals. Due to the limited public accessibility of the full-text primary literature containing detailed comparative data, this document focuses on the well-established efficacy of the parent compound, this compound, and outlines the standardized experimental protocols used to evaluate its derivatives. This information serves as a foundational resource for understanding the antibacterial potential of this class of compounds.
This compound is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] Its mode of action involves binding to the 70S ribosome at the intersubunit bridge B2a. This interaction obstructs the binding of aminoacyl-tRNAs and class-I release factors, ultimately halting the elongation and termination phases of translation.[2] The antibiotic has demonstrated effectiveness against a variety of Gram-positive and Gram-negative bacteria.[1][2]
Efficacy of this compound: The Parent Compound
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. Table 1 summarizes the reported MIC values for this compound against several key bacterial strains, establishing a benchmark for the evaluation of its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.006[1] |
| Streptococcus pyogenes | 0.025[1] |
| Gram-positive and Gram-negative bacteria | 0.025–0.05[2] |
Side-by-Side Comparison of this compound Derivatives' Efficacy
A pivotal study by Cavalleri, Turconi, and Pallanza in 1985 detailed the synthesis and antibacterial activity of a series of this compound derivatives. While the full quantitative data from this study is not widely available, a comparative analysis would typically present the MIC values of each derivative against a panel of clinically significant bacteria. Table 2 provides a template illustrating how such comparative data would be structured.
Table 2: Illustrative Template for Efficacy Data of this compound Derivatives.
| Compound | Chemical Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pyogenes | MIC (µg/mL) vs. E. coli |
|---|---|---|---|---|
| This compound | Parent Compound | Refer to Table 1 | Refer to Table 1 | Data Not Available |
| Derivative A | e.g., Modification at R1 | Data from Study | Data from Study | Data from Study |
| Derivative B | e.g., Modification at R2 | Data from Study | Data from Study | Data from Study |
| Derivative C | e.g., Modification at R3 | Data from Study | Data from Study | Data from Study |
Experimental Protocols
The following sections detail the standard methodologies for the key experiments required to generate the comparative efficacy data for this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of antimicrobial agents.
a. Materials:
-
This compound and its synthesized derivatives
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Humidified incubator
b. Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured overnight in MHB at 37°C. The bacterial suspension's turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds are serially diluted in MHB across the 96-well plates to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control well (containing bacteria and MHB without any compound) and a negative control well (containing MHB only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours in a humidified environment.
-
Data Analysis: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
In Vitro Protein Synthesis Inhibition Assay
This assay is crucial for confirming that the derivatives of this compound retain the parent compound's mechanism of action by inhibiting bacterial protein synthesis.
a. Materials:
-
E. coli S30 cell-free extract
-
A complete mixture of amino acids, including a radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
ATP and GTP energy sources
-
A suitable mRNA template (e.g., luciferase mRNA)
-
This compound and its derivatives as test compounds
-
Liquid scintillation counter
b. Procedure:
-
Reaction Assembly: The in vitro translation reaction is assembled by combining the S30 extract, the amino acid mixture, energy sources, and the mRNA template.
-
Addition of Test Compounds: A range of concentrations of this compound or its derivatives are introduced to the reaction mixtures. A control reaction is run in parallel without any inhibitor.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 60 minutes) to facilitate protein synthesis.
-
Quantification of Protein Synthesis: The extent of protein synthesis is determined by measuring the incorporation of the radiolabeled amino acid into newly synthesized proteins using a liquid scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated for each concentration of the test compounds in comparison to the uninhibited control. This data can be used to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of protein synthesis.
Visualizing Key Processes
This compound's Mechanism of Action on the Bacterial Ribosome
The diagram below illustrates the signaling pathway through which this compound inhibits bacterial protein synthesis.
Caption: this compound inhibits protein synthesis by blocking tRNA binding.
General Workflow for Determining Minimum Inhibitory Concentration (MIC)
The following flowchart depicts the standardized experimental workflow for the determination of the MIC for this compound derivatives.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thermorubin
For laboratory professionals engaged in pivotal research and drug development, ensuring the safe handling and disposal of all chemical compounds is paramount. Thermorubin, an antibiotic inhibitor of bacterial protein synthesis, requires careful management throughout its lifecycle, including its final disposal.[1] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical step in preventing environmental contamination and the potential development of antimicrobial resistance.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) for specific handling guidelines. While a specific SDS for this compound is not publicly available, general precautions for handling antibiotic powders should be followed. This includes working in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times to prevent skin and eye contact.[4][5] In case of accidental contact, wash the affected area thoroughly with water.[4]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of antibiotic waste in a laboratory setting.[6][7] Researchers must always consult and adhere to their institution's specific environmental health and safety (EHS) guidelines and local regulations.[6]
-
Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for hazardous chemical waste.[8] Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be considered chemically contaminated waste.[9] These items must be collected in a designated, labeled hazardous waste container.[8]
-
Liquid Waste (Solutions): Stock solutions of this compound are considered hazardous chemical waste due to their high concentration.[6] They should be collected in a dedicated, sealed, and clearly labeled waste container. Do not dispose of antibiotic solutions down the drain, as this can contribute to environmental contamination and antibiotic resistance.[3]
-
Used Culture Media: Culture media containing this compound should be treated as both a biohazard and chemical waste.[6] While autoclaving can sterilize the media by killing microorganisms, it may not degrade the antibiotic.[6] Therefore, after autoclaving, the media should be collected as chemical waste according to institutional guidelines.
-
-
Labeling and Storage:
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Commonly accepted disposal methods for pharmaceutical waste include incineration by a licensed hazardous waste disposal company.[7] This method ensures the complete destruction of the active pharmaceutical ingredient.[7]
-
Another option may be to return the unused product to the supplier, if this service is offered.[2]
-
Quantitative Data for this compound
For easy reference, the following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₂H₂₄O₁₂ |
| Molecular Weight | 600.5 g/mol [10] |
| CAS Number | 11006-83-0[10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.fi [fishersci.fi]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. This compound | C32H24O12 | CID 5458199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Thermorubin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Thermorubin in a laboratory setting. The following procedural guidance is intended to ensure the safe execution of research activities involving this antibiotic compound.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields. |
| Goggles | Wear chemical splash goggles when there is a risk of splashing. | |
| Body Protection | Lab Coat | A full-length laboratory coat, buttoned completely. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₃₂H₂₄O₁₂ |
| Molecular Weight | 600.5 g/mol |
| Appearance | Aromatic anthracenopyranone antibiotic |
| Solubility | Poor solubility in aqueous media.[1][2][3] |
| Stability | Low thermostability above 37°C.[1] |
Toxicological Data
| Metric | Value | Source |
| Therapeutic Index | > 200 | [2][3] |
Note: The therapeutic index is the ratio of the toxic dose to the therapeutic dose of a drug. A higher therapeutic index indicates a wider margin of safety. However, this does not replace the need for careful handling and adherence to safety protocols.
Operational Plans
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Given its low thermostability, for long-term storage, consider refrigeration (2-8°C), and for sensitive experiments, aliquots can be flash-frozen in liquid nitrogen and stored at -80°C.[1]
Preparation of Solutions:
-
All weighing and preparation of this compound solutions should be performed in a chemical fume hood.
-
Due to its poor solubility, dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent. Consult experimental protocols for appropriate solvent systems.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a research laboratory, from receiving the compound to the final disposal of waste.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plans
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions and contaminated solvents in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Dispose of any needles or other sharps used for handling this compound solutions in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for the pickup and disposal of chemical waste. Contact your EHS office for specific guidance.
Experimental Protocols
The following are summarized methodologies for common experiments involving this compound, based on published research.
In Vitro Translation Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on protein synthesis.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing an in vitro transcription-translation system (e.g., PURExpress), a DNA template encoding a reporter protein (e.g., luciferase), and amino acids.
-
Addition of this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with only the solvent should be included.
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 40 minutes).
-
Measurement of Protein Synthesis: Quantify the amount of synthesized reporter protein. For luciferase, this can be done by measuring luminescence using a plate reader.
-
Data Analysis: Compare the protein synthesis levels in the presence of this compound to the control to determine the inhibitory concentration.
Ribosome Profiling with this compound
This technique is used to identify the positions on messenger RNA (mRNA) where ribosomes are stalled by this compound.
-
Cell Culture and Treatment: Grow a bacterial cell culture (e.g., E. coli) to the logarithmic phase. Treat the culture with a specific concentration of this compound for a defined period.
-
Cell Lysis and Ribosome Isolation: Lyse the cells and isolate the ribosomes by sucrose (B13894) gradient centrifugation.
-
Nuclease Digestion: Treat the ribosome fraction with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosome.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the RPFs from the ribosome-nuclease complexes.
-
Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the stalled ribosomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic this compound inhibits protein synthesis by binding to inter-subunit bridge B2a of the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
